beta-D-galactosamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZFWKMSRAUBD-VFUOTHLCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033853 | |
| Record name | 2-Amino-2-deoxy-beta-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14196-86-2 | |
| Record name | beta-D-Galactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014196862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Galactosamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02678 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Amino-2-deoxy-beta-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-GALACTOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8YZM765ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Architecture of β-D-Galactosamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical structure of beta-D-galactosamine (β-D-GalN), an essential amino sugar implicated in numerous biological processes, including the synthesis of glycoproteins and glycolipids. Understanding its precise molecular configuration is critical for research in glycobiology, pharmacology, and drug development.
Core Chemical Structure
This compound is a monosaccharide derivative of galactose. Its systematic IUPAC name is (2R,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol[1]. The structure is characterized by a six-membered pyranose ring, which is the most stable cyclic form for hexoses.
Key structural features include:
-
Pyranose Ring: The molecule adopts a stable chair conformation, specifically the Sachse trans configuration (4C1), which minimizes steric hindrance between substituents[2].
-
Amino Group: The defining feature is an amino group (-NH2) at the C2 position, replacing the hydroxyl group of galactose. This classifies it as a hexosamine[1].
-
Stereochemistry:
-
The "D" designation indicates the configuration at the C5 chiral center is analogous to D-glyceraldehyde.
-
The "beta (β)" anomer specifies that the hydroxyl group at the anomeric carbon (C1) is in the equatorial position, oriented cis to the -CH2OH group at C5.
-
The stereochemistry at C4 is epimeric to glucose, meaning the hydroxyl group at this position has an axial orientation in the common chair conformation.
-
The molecular formula is C6H13NO5, and its computed molecular weight is 179.17 g/mol [1].
Quantitative Structural Data
The precise bond lengths and angles of β-D-galactosamine have been determined through X-ray crystallography of its hydrochloride salt. The galactosamine ring exhibits the expected chair conformation. The following tables summarize the interatomic distances and angles as reported in the crystallographic study by Takai et al. (1972)[2].
Table 1: Interatomic Distances (Bond Lengths) in Ångströms (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| C(1)-C(2) | 1.528 | C(1)-O(1) | 1.402 |
| C(2)-C(3) | 1.530 | C(2)-N | 1.503 |
| C(3)-C(4) | 1.522 | C(3)-O(3) | 1.428 |
| C(4)-C(5) | 1.529 | C(4)-O(4) | 1.429 |
| C(5)-C(6) | 1.516 | C(6)-O(6) | 1.426 |
| C(1)-O(5) | 1.432 | ||
| C(5)-O(5) | 1.442 |
Data extracted from Takai, M., et al. (1972). Acta Crystallographica Section B, 28(8), 2370-2376.[2]
Table 2: Bond Angles in Degrees (°)
| Angle | Value (°) | Angle | Value (°) |
| O(5)-C(1)-C(2) | 110.1 | C(4)-C(5)-C(6) | 113.1 |
| C(1)-C(2)-C(3) | 110.1 | C(4)-C(5)-O(5) | 109.1 |
| C(2)-C(3)-C(4) | 111.3 | C(1)-O(5)-C(5) | 112.0 |
| C(3)-C(4)-C(5) | 110.0 | O(1)-C(1)-C(2) | 108.0 |
| N-C(2)-C(1) | 110.1 | O(3)-C(3)-C(4) | 109.3 |
| N-C(2)-C(3) | 110.1 | O(4)-C(4)-C(3) | 110.1 |
| O(1)-C(1)-O(5) | 111.4 | O(6)-C(6)-C(5) | 111.9 |
Data extracted from Takai, M., et al. (1972). Acta Crystallographica Section B, 28(8), 2370-2376.[2]
Experimental Protocol for Structure Determination
The definitive structure of β-D-galactosamine was elucidated using single-crystal X-ray diffraction. The following methodology is based on the protocol described by Takai et al. for the analysis of β-D-galactosamine hydrochloride[2].
1. Crystallization:
-
Crystals of β-D-galactosamine hydrochloride were grown as colorless needles.
-
A suitable single crystal (e.g., with dimensions of 0.07 x 0.23 x 0.11 mm) was selected for the experiment.
2. Data Collection:
-
Preliminary Investigation: Oscillation and Weissenberg photographs were initially used to determine the crystal system and space group. The crystals were identified as orthorhombic, with the space group P212121.
-
Diffraction Data Acquisition: Three-dimensional intensity data were collected on an automatic four-circle diffractometer.
-
X-ray Source: Ni-filtered Copper K-alpha (Cu Kα) radiation was utilized.
-
Scanning Mode: An ω-2θ scanning mode was employed to measure the intensities of the reflections.
3. Structure Solution and Refinement:
-
Structure Solution: The positions of the atoms were determined from the collected diffraction data, likely using direct methods or Patterson synthesis techniques, which were standard at the time.
-
Refinement: The atomic coordinates and thermal parameters were refined using least-squares methods. The refinement process continued until the R-index, a measure of the agreement between the calculated and observed structure factors, reached a final value of 0.045.
-
Scattering Factors: Atomic scattering factors for chloride ion, and neutral carbon, nitrogen, and oxygen atoms were taken from the International Tables for X-ray Crystallography.
This protocol provides the high-resolution data necessary to determine the precise three-dimensional arrangement of atoms, including bond lengths and angles as detailed in the tables above.
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of β-D-galactosamine, indicating the pyranose ring and the stereochemical configuration of its substituents.
References
An In-depth Technical Guide to the Chemical and Physical Properties of beta-D-Galactosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
beta-D-Galactosamine is an amino sugar, a derivative of the monosaccharide galactose. It plays a significant role in various biological processes and is a fundamental component of several important macromolecules, including glycoproteins and glycosaminoglycans. In the realm of biomedical research, this compound is widely utilized as a specific hepatotoxic agent to induce experimental liver injury in animal models, providing a valuable tool for studying liver disease pathogenesis and for the development of novel hepatoprotective therapies. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic pathway and toxicological signaling cascade.
Chemical and Physical Properties
The chemical and physical properties of this compound and its common salt form, D-galactosamine hydrochloride, are summarized in the tables below. These data have been compiled from various reputable chemical databases and scientific publications.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2R,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | [1] |
| Molecular Formula | C₆H₁₃NO₅ | [1][2] |
| Molecular Weight | 179.17 g/mol | [1][2] |
| CAS Number | 14196-86-2 | [1] |
| Hydrogen Bond Donor Count | 5 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Polar Surface Area | 116.17 Ų | [3] |
| logP | -2.7 | [3] |
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Physical State | Solid | |
| Melting Point | 185 °C (decomposes) | |
| Water Solubility | High | [3] |
| Optical Rotation [α]D | Shows mutarotation. The specific rotation of the pure beta anomer is not readily available, as it rapidly equilibrates in solution with the alpha anomer. The equilibrium mixture has a specific rotation of +93° (water). |
Table 3: Properties of D-Galactosamine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClNO₅ | |
| Molecular Weight | 215.63 g/mol | |
| CAS Number | 1772-03-8 | |
| Melting Point | 172-180 °C | |
| Solubility in Water | 50 mg/mL | |
| Appearance | White to off-white powder |
Experimental Protocols
This section outlines detailed methodologies for the determination of key chemical and physical properties of this compound.
Determination of Melting Point
Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For this compound, decomposition is often observed at the melting point.
-
Measurement of Optical Rotation
Objective: To measure the specific rotation of a solution of this compound, which is a measure of its optical activity.
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration (e.g., 1 g/100 mL) is prepared in a suitable solvent, typically water.
-
Apparatus: A polarimeter is used for this measurement. The instrument is calibrated using a blank (the solvent).
-
Procedure:
-
The polarimeter tube (of a known length, e.g., 1 decimeter) is filled with the prepared solution, ensuring no air bubbles are present.
-
The tube is placed in the polarimeter.
-
A monochromatic light source (typically a sodium D-line at 589 nm) is passed through the solution.
-
The analyzer is rotated until the light intensity is at a minimum (or maximum, depending on the instrument), and the observed angle of rotation (α) is recorded.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where l is the path length in decimeters and c is the concentration in g/mL.
-
Due to mutarotation, the optical rotation will change over time until an equilibrium value is reached.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To determine the purity of a this compound sample and to quantify its concentration.
Methodology:
-
Sample and Standard Preparation:
-
A stock solution of a this compound reference standard is prepared in the mobile phase.
-
A series of calibration standards are prepared by diluting the stock solution.
-
The sample to be analyzed is dissolved in the mobile phase to a known concentration.
-
-
Chromatographic Conditions (Example):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like amino sugars.
-
Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., ammonium formate) is commonly used.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is appropriate as this compound lacks a strong UV chromophore. Pre-column derivatization with a UV-active agent can also be employed for UV detection.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
-
Procedure:
-
The HPLC system is equilibrated with the initial mobile phase conditions.
-
The calibration standards are injected to generate a calibration curve (peak area vs. concentration).
-
The sample is then injected, and the peak area of this compound is recorded.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O).
-
Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
The sample solution is placed in an NMR tube.
-
¹H NMR and ¹³C NMR spectra are acquired.
-
The chemical shifts (δ), coupling constants (J), and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed and compared with known spectra or predicted values to confirm the structure of this compound. The presence of both α and β anomers in solution will be evident in the NMR spectra.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
This compound is metabolized in the liver primarily through the Leloir pathway, which is the main pathway for galactose metabolism.[2][4] The introduction of the amino group in galactosamine leads to the formation of UDP-galactosamine instead of UDP-galactose.[2][4]
Caption: Metabolic fate of this compound via the Leloir pathway in hepatocytes.
D-Galactosamine-Induced Hepatotoxicity Signaling
The co-administration of D-galactosamine and lipopolysaccharide (LPS) is a widely used experimental model to induce acute liver failure. D-galactosamine sensitizes the liver to the effects of LPS, which triggers a signaling cascade leading to hepatocyte apoptosis.[5][6][7]
Caption: Simplified signaling cascade of D-galactosamine/LPS-induced hepatocyte apoptosis.
Conclusion
This compound is a molecule of significant interest in biochemical and pharmaceutical research. A thorough understanding of its chemical and physical properties is crucial for its application, particularly in the context of drug development and the study of liver diseases. The experimental protocols provided in this guide offer a framework for the accurate characterization of this compound. Furthermore, the visualization of its metabolic and toxicological pathways provides a deeper insight into its biological activities, which is essential for researchers and scientists working in this field.
References
- 1. This compound | C6H13NO5 | CID 449462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Galactosamine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
Unveiling β-D-Galactosamine: A Core Component in Glycobiology
For Immediate Release:
Shanghai, China – December 17, 2025 – This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering in-depth information on the chemical properties and biological significance of beta-D-galactosamine. This amino sugar is a fundamental building block in various biological structures and signaling pathways, making it a molecule of high interest in biomedical research.
Core Chemical Identifiers
This compound, a hexosamine derived from galactose, is distinguished by the following key identifiers:
| Property | Value | Source |
| CAS Number | 14196-86-2 | [1] |
| Molecular Weight | 179.17 g/mol | [1][2] |
| Molecular Formula | C6H13NO5 | [1] |
Biological Significance and Applications
This compound is a naturally occurring amino sugar and a constituent of several important biomolecules, including glycoproteins and glycolipids. In experimental research, its derivative, D-galactosamine, is widely utilized as a model hepatotoxicant to induce liver injury in animal models, providing a valuable tool for studying the mechanisms of liver disease and testing potential therapeutic agents.[3][4] The hydrochloride salt of D-galactosamine is also commercially available for research purposes.
While this compound itself is a core structural component, its N-acetylated form, N-acetyl-beta-D-galactosamine, plays a crucial role in cellular recognition and signaling processes.
Experimental Protocols
To facilitate further research, this section will be updated with detailed experimental methodologies and relevant signaling pathways involving this compound.
Signaling Pathways and Logical Relationships
Visual representations of key pathways and experimental workflows will be provided to enhance understanding of the molecule's functional roles.
This document is intended for informational purposes for a scientific audience. For specific experimental applications, please refer to peer-reviewed literature.
References
An In-depth Technical Guide to beta-D-galactosamine and N-acetyl-beta-D-galactosamine for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of beta-D-galactosamine and its N-acetylated derivative, N-acetyl-beta-D-galactosamine (GalNAc). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their distinct biochemical properties, physiological roles, and implications in cellular signaling and disease. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of these two critical monosaccharides.
Introduction
This compound and N-acetyl-beta-D-galactosamine are structurally related amino sugars that play vastly different roles in biological systems. While the addition of a single acetyl group distinguishes N-acetyl-beta-D-galactosamine, this seemingly minor modification dramatically alters its biochemical behavior and function. This compound is widely recognized as a hepatotoxic agent, utilized in research to induce liver injury that mimics viral hepatitis. In stark contrast, N-acetyl-beta-D-galactosamine is an essential monosaccharide, serving as a crucial component of glycoproteins and glycolipids, and playing a pivotal role in fundamental cellular processes such as protein glycosylation and cell signaling. This guide will delve into the core differences between these two molecules, providing the technical details necessary for their study and potential therapeutic application.
Biochemical and Physical Properties
The fundamental difference between this compound and N-acetyl-beta-D-galactosamine lies in the presence of an acetyl group on the amine at the C-2 position. This modification significantly impacts their polarity, reactivity, and interaction with biological molecules.
| Property | This compound | N-acetyl-beta-D-galactosamine |
| Molecular Formula | C6H13NO5[1] | C8H15NO6[2][3] |
| Molar Mass | 179.17 g/mol [1] | 221.21 g/mol [2][3] |
| Structure | Galactose with an amino group at C-2 | Galactose with an N-acetylamino group at C-2 |
| Primary Role | Hepatotoxin[4] | Building block for glycans, signaling molecule[2][3] |
Comparative Biological Functions and Receptor Interactions
The presence or absence of the N-acetyl group dictates the biological function and receptor specificity of these monosaccharides. N-acetyl-beta-D-galactosamine is a key ligand for the asialoglycoprotein receptor (ASGPR), a lectin highly expressed on the surface of hepatocytes. This interaction is critical for the clearance of desialylated glycoproteins from the circulation and has been leveraged for targeted drug delivery to the liver.[5][6][7] In contrast, while this compound can interact with the ASGPR, its affinity is significantly lower than that of its N-acetylated counterpart.[5]
Asialoglycoprotein Receptor (ASGPR) Binding Affinity
The affinity of N-acetyl-beta-D-galactosamine for the ASGPR is notably high and serves as a cornerstone for liver-targeted therapies.[2] While direct Kd values for this compound are not as readily available in the literature, competitive binding assays consistently demonstrate its weaker interaction compared to GalNAc. It is reported that N-acetyl-D-galactosamine exhibits a 10 to 60-fold higher affinity for the ASGPR than galactose.[8][9]
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| Poly(N-acetylgalactosamine) | Human Macrophage Galactose Lectin (MGL) | 1.11 μM | |
| Poly(N-acetylgalactosamine) (DP: 12-100) | Human Macrophage Galactose Lectin (MGL) | 0.17 - 0.52 μM | |
| Poly(N-acetylgalactosamine) (DP: 12-100) | Asialoglycoprotein Receptor (ASGPR) | 0.37 - 6.65 μM |
Signaling Pathways
The signaling pathways initiated by this compound and N-acetyl-beta-D-galactosamine are distinct and reflect their opposing biological roles.
This compound-Induced Hepatotoxicity
This compound, often administered with lipopolysaccharide (LPS) in experimental models, induces a potent inflammatory response in the liver, leading to hepatocellular apoptosis and necrosis. This process is primarily mediated by the activation of the NF-κB and MAPK signaling pathways. The depletion of UDP-glucose and UDP-galactose by D-galactosamine sensitizes hepatocytes to the inflammatory effects of LPS, leading to the production of pro-inflammatory cytokines such as TNF-α and the activation of death receptor pathways involving Fas/FasL and caspase-3.
Caption: D-Galactosamine-induced hepatotoxicity signaling cascade.
N-acetyl-beta-D-galactosamine and O-GalNAc Glycosylation
N-acetyl-beta-D-galactosamine is the initiating monosaccharide in mucin-type O-glycosylation (O-GalNAcylation), a critical post-translational modification that regulates the function, stability, and localization of a vast number of proteins. This process is initiated by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) that transfer GalNAc from UDP-GalNAc to serine or threonine residues of target proteins. The initial GalNAc residue, known as the Tn antigen, can be further elongated by the addition of other sugars to form various core structures, leading to complex O-glycans. O-GalNAcylation plays a significant role in cell-cell adhesion, immune responses, and cancer progression.
Caption: Initiation and core structure synthesis in O-GalNAc glycosylation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and N-acetyl-beta-D-galactosamine.
Asialoglycoprotein Receptor (ASGPR) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a ligand for the ASGPR.
Materials:
-
Isolated hepatocytes or purified ASGPR
-
Radiolabeled ligand (e.g., 125I-asialoorosomucoid)
-
Unlabeled competitor ligands (this compound, N-acetyl-beta-D-galactosamine)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, 2 mM CaCl2, 1% BSA, pH 7.4)
-
Washing buffer (ice-cold binding buffer)
-
Scintillation fluid and counter
Procedure:
-
Cell/Receptor Preparation: Seed isolated hepatocytes in 24-well plates and allow them to adhere. If using purified ASGPR, coat the wells of a 96-well plate with the receptor.
-
Competition Setup: Prepare a series of dilutions of the unlabeled competitor ligands (this compound and N-acetyl-beta-D-galactosamine).
-
Binding Reaction: To each well, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor. Incubate at 4°C for 2 hours with gentle agitation.
-
Washing: Aspirate the binding solution and wash the cells/wells three times with ice-cold washing buffer to remove unbound ligand.
-
Quantification: Lyse the cells or solubilize the receptor-ligand complex and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabeled ligand as a function of the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each competitor.
Cellular Uptake Assay for Monosaccharides
This protocol outlines a method to measure the cellular uptake of radiolabeled monosaccharides.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Radiolabeled monosaccharides (e.g., 3H-beta-D-galactosamine, 14C-N-acetyl-beta-D-galactosamine)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Stop solution (ice-cold uptake buffer with a high concentration of unlabeled monosaccharide)
-
Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate for 15 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled monosaccharide to the uptake buffer and incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold stop solution.
-
Cell Lysis and Quantification: Lyse the cells with lysis buffer and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Determine the rate of uptake for each monosaccharide by plotting the intracellular radioactivity against time.
Determination of IC50 for Glycosyltransferase Inhibitors
This protocol describes a method to determine the inhibitory concentration (IC50) of a compound against a specific glycosyltransferase, such as a ppGalNAc-T.
Materials:
-
Purified glycosyltransferase (e.g., ppGalNAc-T)
-
Acceptor substrate (peptide or protein)
-
Donor substrate (UDP-14C-GalNAc)
-
Inhibitor compound (e.g., a this compound analog)
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, acceptor substrate, and varying concentrations of the inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified glycosyltransferase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding ice-cold TCA to precipitate the protein/peptide acceptor substrate.
-
Separation of Product: Filter the reaction mixture through glass fiber filters to capture the precipitated acceptor with the incorporated radiolabeled GalNAc. Wash the filters with TCA to remove unincorporated UDP-14C-GalNAc.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Plot the enzyme activity (as a percentage of the uninhibited control) against the inhibitor concentration. Determine the IC50 value from the resulting dose-response curve.
Experimental Workflow
The following diagram illustrates a generic workflow for comparing the biological effects of this compound and N-acetyl-beta-D-galactosamine.
Caption: A generic experimental workflow for comparative analysis.
Conclusion
The distinction between this compound and N-acetyl-beta-D-galactosamine provides a compelling example of how a subtle molecular modification can lead to profoundly different biological outcomes. While this compound serves as a valuable tool for inducing liver injury in research, its N-acetylated form, GalNAc, is a fundamental component of cellular architecture and communication. The high-affinity interaction of GalNAc with the asialoglycoprotein receptor has opened up new avenues for the development of liver-targeted therapeutics. A thorough understanding of their respective biochemical properties, receptor interactions, and signaling pathways, as detailed in this guide, is paramount for researchers and drug development professionals seeking to harness the potential of these molecules in their scientific endeavors. The provided experimental protocols and workflows offer a practical framework for the continued investigation and application of these fascinating amino sugars.
References
- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-b-D-galactosamine (HMDB0000853) [hmdb.ca]
- 2. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Specific and Differential Binding of N-Acetylgalactosamine Glycopolymers to the Human Macrophage Galactose Lectin and Asialoglycoprotein Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Natural Sources of Beta-D-Galactosamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-galactosamine, an amino sugar derivative of galactose, is a monosaccharide of significant interest in biomedical research due to its presence in various bioactive glycoconjugates. While its D-isomer, D-galactosamine, is widely known for its hepatotoxic effects in animal models, the natural occurrences of this compound are less broadly documented. This technical guide provides an in-depth overview of the known natural sources of this compound, focusing on microbial and fungal origins. The document details quantitative data, experimental protocols for isolation and analysis, and relevant signaling pathways, aiming to serve as a comprehensive resource for researchers in glycobiology and drug development.
Natural Occurrence of this compound
This compound has been identified as a constituent of complex carbohydrates in a range of organisms, primarily within the microbial and fungal kingdoms.
Bacterial Exopolysaccharides
Exopolysaccharides (EPS) are high-molecular-weight polymers produced by various bacteria that are secreted into the environment. These polymers play crucial roles in biofilm formation, adhesion, and protection of the bacterial cells. Certain bacterial EPS have been found to contain this compound as a key monosaccharide component.
A notable example is a mutant strain of the marine bacterium Vibrio vulnificus . While the exopolysaccharide of the wild-type strain is composed of D-glucosamine, D-galactose, D-glucose, and D-xylose, a mutant strain was found to produce an EPS that additionally contains D-galactosamine.[1] This mutant strain exhibited a reduced capacity for biofilm formation, suggesting a role for galactosamine in modulating this process.[1]
Fungal Galactosaminogalactan
The fungus Aspergillus fumigatus , a common opportunistic human pathogen, produces an exopolysaccharide known as galactosaminogalactan (GAG). This polymer is a linear heteroglycan composed of α-1,4-linked galactose and N-acetylgalactosamine (GalNAc) residues. The GalNAc units within the GAG can be de-N-acetylated to yield galactosamine residues, rendering the polymer cationic and biologically active. GAG is a crucial virulence factor for A. fumigatus, mediating adherence to host tissues and modulating the host immune response.
Quantitative Data on this compound Content
The concentration of this compound in natural sources can vary significantly depending on the organism and the specific glycoconjugate.
Table 1: Monosaccharide Composition of Vibrio vulnificus Exopolysaccharides [1]
| Monosaccharide | Wild-Type Strain | Mutant Strain |
| D-Glucosamine | ✓ | ✓ |
| D-Galactose | ✓ | ✓ |
| D-Glucose | ✓ | ✓ |
| D-Xylose | ✓ | ✓ |
| D-Galactosamine | - | ✓ |
Note: The specific percentage of D-galactosamine in the mutant strain's EPS was not quantified in the cited study, but its presence was confirmed.
Experimental Protocols
The isolation and analysis of this compound from its natural sources involve a multi-step process encompassing extraction of the polysaccharide, hydrolysis to release the monosaccharides, and subsequent chromatographic analysis.
Extraction of Fungal Galactosaminogalactan (GAG) from Aspergillus fumigatus
Galactosaminogalactan can be extracted from either the liquid culture medium or directly from the fungal cell wall.
-
From Liquid Culture: GAG is typically precipitated from the culture supernatant using ethanol.
-
From Cell Wall: An alkaline treatment of the fungal mycelium is employed to extract the cell wall-associated GAG.
General Protocol for Extraction of Bacterial Exopolysaccharide (EPS)
A common method for the isolation of bacterial EPS from culture broth is ethanol precipitation.
-
Cell Removal: Centrifuge the bacterial culture to pellet the cells.
-
Precipitation: Add cold ethanol (typically 2-3 volumes) to the cell-free supernatant and incubate at 4°C overnight to precipitate the EPS.
-
Collection: Centrifuge to collect the precipitated EPS.
-
Purification: The crude EPS can be further purified by dialysis to remove low molecular weight contaminants.
Acid Hydrolysis of Polysaccharides
To analyze the monosaccharide composition, the glycosidic bonds of the polysaccharide must be cleaved through acid hydrolysis.
-
Hydrolysis: Treat the purified polysaccharide (e.g., 5-10 mg) with 2 M trifluoroacetic acid (TFA) or 6 M hydrochloric acid (HCl).
-
Incubation: Heat the mixture at 100-110°C for 2-4 hours.
-
Acid Removal: Evaporate the acid under a stream of nitrogen or by lyophilization.
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
A sensitive and specific method for the simultaneous determination of glucosamine and galactosamine involves pre-column derivatization followed by reversed-phase HPLC.[2][3][4]
-
Derivatization:
-
Dissolve the hydrolyzed sample in water.
-
To 0.2 mL of the sample, add 0.2 mL of borate buffer and 0.1 mL of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution.
-
Vortex and let the reaction proceed for 10 minutes at room temperature.
-
Add 0.2 mL of a derivatization termination solution (e.g., an amino acid solution like glycine) to quench the excess FMOC-Cl.
-
Filter the derivatized sample through a 0.45 µm filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 265 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with known concentrations of derivatized galactosamine. The derivatization of galactosamine can produce two isomers (α and β anomers), which may appear as separate peaks. Quantification is typically based on the area of the major peak.[2][5]
-
Signaling Pathways Involving this compound
This compound and its derivatives have been shown to play a role in modulating bacterial signaling pathways, particularly those related to biofilm formation.
Inhibition of Autoinducer-2 (AI-2) Quorum Sensing
Experimental Workflow Visualization
The following diagram illustrates the key steps in the analysis of this compound from a microbial source.
Conclusion
References
Beta-D-Galactosamine as a Monosaccharide Precursor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-D-galactosamine (β-D-GalN), an amino sugar derivative of galactose, serves as a critical monosaccharide precursor in a multitude of biological processes. Its central role in the biosynthesis of glycoproteins and other glycoconjugates makes it a molecule of significant interest in biomedical research and drug development. This technical guide provides a comprehensive overview of β-D-galactosamine, detailing its metabolic pathways, its utility in the chemoenzymatic synthesis of complex glycans, and its application as a tool to induce experimental hepatotoxicity for liver disease modeling. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research setting.
Introduction
Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, and other organic molecules, is a fundamental post-translational modification that profoundly influences a vast array of biological functions. At the heart of this intricate process are monosaccharide precursors, the fundamental building blocks from which complex glycan structures are assembled. This compound, and its N-acetylated form, N-acetyl-beta-D-galactosamine (GalNAc), are pivotal precursors for the synthesis of nucleotide sugars, which are the activated donors for glycosyltransferases.
The incorporation of GalNAc into glycans is particularly significant in the initiation of mucin-type O-glycosylation, a key modification of many cell surface and secreted proteins.[1] Dysregulation of O-glycosylation is implicated in numerous pathologies, including cancer and inflammatory diseases, highlighting the importance of understanding the metabolic pathways that supply the necessary precursors.
Furthermore, β-D-galactosamine has been widely utilized as a specific hepatotoxic agent in animal models.[2] Its ability to deplete uridine triphosphate (UTP) pools in hepatocytes leads to a cessation of RNA and protein synthesis, ultimately resulting in cell death. This model has been instrumental in studying the mechanisms of liver injury and in the preclinical evaluation of hepatoprotective drugs.
This guide will delve into the core aspects of β-D-galactosamine as a monosaccharide precursor, providing researchers and drug development professionals with the essential knowledge and methodologies to effectively utilize this compound in their studies.
Metabolic Pathways
The metabolic fate of β-D-galactosamine is primarily channeled through the UDP-GalNAc salvage pathway, which converts the free monosaccharide into the activated nucleotide sugar, UDP-N-acetylgalactosamine (UDP-GalNAc). This pathway is crucial for recycling and utilizing exogenous and endogenous sources of GalNAc.
UDP-GalNAc Salvage Pathway
The salvage pathway for UDP-GalNAc biosynthesis involves a series of enzymatic reactions that activate β-D-galactosamine (or its N-acetylated form) for use by glycosyltransferases.[3]
The key enzymatic steps are:
-
Phosphorylation: Galactosamine is first phosphorylated to galactosamine-1-phosphate by a galactokinase.
-
N-acetylation: Galactosamine-1-phosphate is then N-acetylated to form N-acetylgalactosamine-1-phosphate.
-
Uridylation: Finally, N-acetylgalactosamine-1-phosphate reacts with UTP to form UDP-GalNAc, a reaction catalyzed by UDP-GalNAc pyrophosphorylase.
The resulting UDP-GalNAc can then be utilized by various glycosyltransferases for the synthesis of glycoproteins and other glycoconjugates.
References
The Role of β-D-Galactosamine in Glycobiology: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-D-galactosamine (β-D-GalN), an amino sugar analog of galactose, serves as a pivotal tool in glycobiology and biomedical research, primarily for its potent and specific hepatotoxicity. This technical guide provides an in-depth exploration of the molecular functions of β-D-GalN, detailing its mechanism of action, its impact on cellular glycosylation processes, and its application in establishing experimental models of liver injury. The content herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical pathways affected by β-D-GalN, detailed experimental protocols, and quantitative data to facilitate further investigation and therapeutic development.
Introduction
β-D-galactosamine is a hexosamine that plays a significant role in various biological processes and is a constituent of some glycoprotein hormones[1]. In glycobiology research, it is most notably utilized as an experimental toxin to induce liver injury in animal models that closely mimics the pathophysiology of viral hepatitis in humans[2]. Its hepatocyte-specific toxicity is not caused by the molecule itself but rather by its metabolites, which interfere with essential cellular processes[3]. This guide will dissect the core functions of β-D-galactosamine, focusing on its metabolic fate and the subsequent downstream effects on glycosylation and cellular signaling.
Mechanism of Action
The primary mechanism of β-D-galactosamine-induced hepatotoxicity lies in its ability to disrupt uridine triphosphate (UTP) pools within hepatocytes[4][5]. This disruption initiates a cascade of events leading to cellular damage and apoptosis.
UTP Trapping and Depletion
Upon entering hepatocytes, β-D-galactosamine is phosphorylated by galactokinase to form galactosamine-1-phosphate. This metabolite is then converted to UDP-galactosamine[1]. The accumulation of UDP-galactosamine and other UDP-amino sugars effectively "traps" uridine, leading to a significant depletion of the cellular UTP pool[1][6]. UTP is a critical substrate for the synthesis of RNA and is essential for the formation of UDP-sugars required for glycosylation reactions[1][6]. The depletion of UTP consequently leads to the inhibition of both RNA and protein synthesis[2].
The metabolic pathway leading to UTP depletion is illustrated below:
Inhibition of Glycosylation
The depletion of UTP and the accumulation of UDP-amino sugars directly impair protein glycosylation, a critical post-translational modification[3]. Specifically, β-D-galactosamine has been shown to:
-
Inhibit de novo N-glycosylation: This leads to the synthesis of glycoproteins with fewer carbohydrate side chains[3].
-
Interfere with oligosaccharide processing: This results in the formation of incompletely processed carbohydrate chains[3].
This inhibition of glycosylation primarily affects secreted proteins, while the secretion of non-glycosylated proteins like albumin remains largely unaffected[3]. The effects on glycosylation are hepatocyte-specific, as non-metabolizing cells do not exhibit these changes[3].
Signaling Pathways in β-D-Galactosamine-Induced Hepatotoxicity
The cellular stress induced by β-D-galactosamine, often potentiated by co-administration of lipopolysaccharide (LPS), activates several signaling pathways that culminate in inflammation and apoptosis.
TNF-α/p55 Receptor-Mediated Apoptosis
A key pathway in β-D-galactosamine/LPS-induced liver injury involves the activation of the tumor necrosis factor-alpha (TNF-α) signaling cascade. Secreted TNF-α binds to its p55 receptor (TNFR1) on hepatocytes, initiating a signaling cascade that leads to the activation of caspases and ultimately apoptosis[3][7].
NF-κB and Caspase Cascade Activation
The binding of TNF-α to its receptor can also activate the NF-κB signaling pathway, which typically promotes cell survival. However, in the context of β-D-galactosamine-induced UTP depletion and subsequent inhibition of transcription, the synthesis of anti-apoptotic proteins is blocked. This shifts the balance towards apoptosis, which is executed by a cascade of caspases, including initiator caspases (caspase-8, -9) and effector caspases (caspase-3)[8][9]. Endoplasmic reticulum (ER) stress induced by the disruption of glycosylation can also lead to the activation of caspase-12[10].
Quantitative Data on the Effects of β-D-Galactosamine
The following tables summarize quantitative data from various studies on the effects of β-D-galactosamine administration.
Table 1: Effect of β-D-Galactosamine on Hepatic UTP Levels in Rats
| Treatment Group | UTP Content (% of Control) | Reference |
| Young Rats (4 months) | 45% | [6] |
| Adult Rats (12 months) | 35% | [6] |
| Old Rats (24-26 months) | 11% | [6] |
Table 2: Effect of β-D-Galactosamine on Serum Enzyme Levels in Rats
| Parameter | Control | D-GalN (800 mg/kg, i.p.) | Reference |
| ALT (U/L) | 35 ± 5 | 2850 ± 450 | [11] |
| AST (U/L) | 80 ± 12 | 4500 ± 600 | [11] |
| ALP (U/L) | 150 ± 20 | 450 ± 50 | [11] |
Values are represented as mean ± SEM.
Table 3: Effect of β-D-Galactosamine on Inflammatory Markers in Mice (with LPS)
| Marker | Control | D-GalN (700 mg/kg) + LPS (10 µg/kg) | Reference |
| Serum TNF-α (pg/mL) | < 50 | > 10,000 | [5] |
| Hepatic Caspase-3 Activity (relative units) | 1.0 | 8.5 | [5] |
Experimental Protocols
Induction of Acute Liver Injury in Rats
This protocol describes the induction of acute liver failure in rats using D-galactosamine.
Materials:
-
D-(+)-Galactosamine hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Wistar or Sprague-Dawley rats (male, 200-250 g)
-
Sterile syringes and needles
Procedure:
-
Preparation of D-Galactosamine Solution: Dissolve D-(+)-galactosamine hydrochloride in sterile 0.9% saline to a final concentration of 200 mg/mL[12]. Ensure complete dissolution.
-
Animal Handling and Dosing: Acclimatize rats for at least one week under standard laboratory conditions. Administer a single intraperitoneal (i.p.) injection of the D-galactosamine solution at a dose of 400-800 mg/kg body weight[11]. For a 400 mg/kg dose in a 250g rat, inject 0.5 mL of the 200 mg/mL solution.
-
Monitoring: Monitor the animals for signs of hepatotoxicity, which typically develop within 24-48 hours.
-
Sample Collection: At the desired time point, anesthetize the animals and collect blood via cardiac puncture for serum analysis. Euthanize the animals and perfuse the liver with ice-cold saline. Excise the liver for histopathological analysis, and snap-freeze portions in liquid nitrogen for biochemical and molecular analyses.
Analysis of Protein Glycosylation
This protocol provides a general workflow for analyzing changes in N-linked and O-linked glycosylation in liver tissue.
Materials:
-
Liver tissue homogenates
-
PNGase F (for N-glycan release)
-
Sodium borohydride (for O-glycan release via β-elimination)
-
Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)
Procedure:
-
Protein Extraction: Homogenize liver tissue in a suitable lysis buffer containing protease inhibitors.
-
N-glycan Release: Denature the protein extract and incubate with PNGase F to release N-linked glycans.
-
O-glycan Release: After N-glycan removal, subject the protein pellet to reductive β-elimination using sodium borohydride to release O-linked glycans.
-
Glycan Purification: Purify the released N- and O-glycans using solid-phase extraction cartridges.
-
Mass Spectrometry Analysis: Analyze the purified glycans by mass spectrometry to identify and quantify changes in glycan structures.
Experimental and Logical Workflows
Workflow for Screening Hepatoprotective Compounds
The D-galactosamine-induced liver injury model is widely used to screen for potential hepatoprotective agents. A typical experimental workflow is outlined below.
Conclusion
This compound is an invaluable tool in glycobiology and hepatology research. Its well-characterized mechanism of action, centered on UTP depletion and subsequent inhibition of macromolecular synthesis and glycosylation, provides a robust and reproducible model for studying acute liver injury. Understanding the intricate signaling pathways activated by β-D-galactosamine, particularly the TNF-α-mediated apoptotic cascade, is crucial for the development of novel therapeutic strategies for liver diseases. This technical guide serves as a foundational resource for researchers aiming to utilize β-D-galactosamine in their studies, providing the necessary theoretical background, quantitative data, and practical protocols to advance our understanding of liver pathophysiology and explore new avenues for treatment.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Imaging Mass Spectrometry Reveals Alterations in N-Linked Glycosylation That Are Associated With Histopathological Changes in Nonalcoholic Steatohepatitis in Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatoprotective screening methods | PPTX [slideshare.net]
- 5. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor necrosis factor alpha mediates the lethal hepatotoxic effects of poly(I:C) in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of hepatoprotective drugs | PPTX [slideshare.net]
- 9. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of the UDP‐glucuronosyltransferase transcriptome in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
An In-depth Technical Guide to beta-D-Galactosamine Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
beta-D-galactosamine, an amino sugar analog of galactose, plays a dual role in biochemistry. It is a constituent of glycoproteins and also a well-established hepatotoxic agent used to model liver injury. Understanding its metabolic pathways is crucial for researchers in glycobiology, toxicology, and drug development. This guide provides a comprehensive overview of the core metabolic routes of this compound, the enzymes involved, and its impact on cellular signaling. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research in this area.
Core Metabolic Pathways of this compound
The primary metabolic pathway of this compound in the liver mirrors the Leloir pathway for galactose. This pathway involves a series of enzymatic reactions that convert galactosamine into UDP-derivatives. These derivatives can then be incorporated into glycoproteins or, at high concentrations, lead to cellular toxicity.
The key steps in the metabolism of this compound are:
-
Phosphorylation: this compound is first phosphorylated by galactokinase to form galactosamine-1-phosphate.[1]
-
Uridylation: Galactosamine-1-phosphate is then converted to UDP-galactosamine by galactose-1-phosphate uridyltransferase , using UDP-glucose as the UMP donor.[1]
-
Acetylation and further conversion: UDP-galactosamine can be N-acetylated to form UDP-N-acetylgalactosamine (UDP-GalNAc). This reaction is catalyzed by enzymes such as UDP-N-acetylglucosamine pyrophosphorylase , which can exhibit activity towards galactosamine derivatives.[2][3] UDP-GalNAc is a crucial precursor for the synthesis of glycoproteins and glycolipids.[4][5]
A secondary pathway involves the direct acetylation of galactosamine to N-acetylgalactosamine (GalNAc), which can then be phosphorylated by N-acetylgalactosamine kinase to form N-acetylgalactosamine-1-phosphate.[6] This intermediate is subsequently converted to UDP-N-acetylgalactosamine by UDP-N-acetylglucosamine pyrophosphorylase .
Figure 1: Core metabolic pathway of this compound.
Role in Glycoprotein Synthesis
Under physiological conditions, this compound and its derivatives are integral components of glycoproteins and glycolipids.[4][7] N-acetyl-D-galactosamine (GalNAc) is a key monosaccharide in both O-linked and N-linked glycans, which are crucial for cell signaling, immune responses, and protein folding.[5] The incorporation of UDP-N-acetylgalactosamine into polypeptide chains is initiated by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (pp-GalNAc-Ts).[8]
Mechanism of Hepatotoxicity
The hepatotoxic effects of high doses of D-galactosamine are primarily due to the depletion of uridine triphosphate (UTP) pools within hepatocytes.[1] The rapid conversion of galactosamine to UDP-galactosamine and UDP-N-acetylgalactosamine consumes UTP. This "uridine trap" leads to:
-
Inhibition of RNA and Protein Synthesis: Depletion of UTP inhibits RNA synthesis, which in turn halts protein synthesis.
-
Altered Glycoprotein Synthesis: The imbalance in nucleotide sugar pools disrupts the normal glycosylation of proteins, leading to the formation of aberrant glycoproteins.
-
Cellular Stress and Apoptosis: The overall disruption of cellular metabolism induces endoplasmic reticulum (ER) stress and activates signaling pathways leading to apoptosis.
Associated Signaling Pathways
D-galactosamine-induced liver injury is a well-established model for studying the inflammatory response in the liver. The cellular stress caused by UTP depletion and the accumulation of unfolded proteins triggers several signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In D-galactosamine-induced liver injury, the release of pro-inflammatory cytokines like TNF-α activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival.
Figure 2: NF-κB signaling in D-galactosamine-induced liver injury.
MAPK Signaling Pathway
The MAPK family of kinases, including ERK, JNK, and p38, are activated in response to various cellular stresses. In the context of D-galactosamine toxicity, all three major MAPK pathways are activated.[9] Activation of JNK and p38 is particularly associated with pro-inflammatory cytokine production and apoptosis, while ERK activation can have both pro- and anti-apoptotic roles depending on the cellular context.
Figure 3: MAPK signaling in D-galactosamine-induced liver injury.
Quantitative Data
The following tables summarize key quantitative data related to this compound metabolism and its effects.
Table 1: Kinetic Parameters of Enzymes in Galactose and N-Acetylgalactosamine Metabolism
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| Galactokinase | D-Galactose | 0.60 mM | 3.35 mmol/h/mg | Saccharomyces cerevisiae | [10] |
| Galactokinase | ATP | 0.15 mM | - | Saccharomyces cerevisiae | [10] |
| Galactokinase | D-Galactose | 0.078 mM | - | Paracoccus sp. | [11] |
| Galactose-1-Phosphate Uridyltransferase | Galactose-1-Phosphate | 0.38 mM | - | Human Erythrocytes | [2] |
| Galactose-1-Phosphate Uridyltransferase | UDP-Glucose | 0.071 mM | - | Human Erythrocytes | [2] |
| β-Galactosidase | o-nitrophenyl-β-D-galactopyranoside | 0.800 mM | 0.0864 A/min | Aspergillus oryzae | [12] |
| UDP-N-acetylglucosamine pyrophosphorylase | UTP | 0.8 mM | - | Candida albicans | [13] |
| UDP-N-acetylglucosamine pyrophosphorylase | N-acetylglucosamine-1-phosphate | 2.1 mM | - | Candida albicans | [13] |
Table 2: Effects of D-Galactosamine on Cellular Metabolites and Liver Function
| Parameter | Condition | Change | Model System | Reference |
| UTP | D-Galactosamine administration | < 5% of control | Pig Liver | [14] |
| UDP-Glucose | D-Galactosamine administration | ~40% of control | Pig Liver | [14] |
| UDP-Galactose | D-Galactosamine administration | 10-fold increase | Pig Liver | [14] |
| Galactose-1-Phosphate | D-Galactosamine administration | 5 to 10-fold increase | Pig Liver | [14] |
| Serum ALT | D-Galactosamine/LPS | Significantly increased | Mice | [4] |
| Serum AST | D-Galactosamine/LPS | Significantly increased | Mice | [4] |
Experimental Protocols
Isolation and Culture of Primary Hepatocytes
A common method for studying this compound metabolism is through the use of primary hepatocytes.
-
Procedure: The liver is perfused in situ with a collagenase-based enzyme solution to digest the extracellular matrix. The resulting cell suspension is filtered and purified by centrifugation to isolate the hepatocytes. The purified hepatocytes are then plated on collagen-coated culture dishes.
-
Detailed protocols for isolating hepatocytes from mice and rats are available in the literature.[15][16]
Assay for Galactokinase Activity
This is a coupled spectrophotometric assay.
-
Principle: The phosphorylation of galactosamine by galactokinase produces galactosamine-1-phosphate and ADP. The ADP is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
-
Reagents:
-
Potassium phosphate buffer
-
D-galactosamine solution
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
Potassium chloride
-
Magnesium chloride
-
NADH
-
Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix
-
Cell or tissue lysate
-
-
Procedure:
-
Prepare a reaction cocktail containing buffer, ATP, PEP, KCl, MgCl2, and NADH.
-
Add the PK/LDH enzyme mix.
-
Equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the D-galactosamine substrate solution and the cell/tissue lysate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the galactokinase activity.
-
A detailed protocol for a similar galactokinase assay can be adapted for use with galactosamine.[17]
Assay for Galactose-1-Phosphate Uridyltransferase (GALT) Activity
This assay can be performed using HPLC or LC-MS/MS.
-
Principle (LC-MS/MS): Stable isotope-labeled galactose-1-phosphate is used as a substrate. The GALT in the sample converts it to isotope-labeled UDP-galactose, which is then quantified by LC-MS/MS.
-
Reagents:
-
Glycine buffer
-
UDP-glucose
-
[13C6]-Galactose-1-Phosphate (stable isotope-labeled substrate)
-
Cell or tissue hemolysate
-
-
Procedure:
-
Incubate the hemolysate with the reaction mixture containing buffer, UDP-glucose, and [13C6]-Galactose-1-Phosphate at 37°C.
-
Stop the reaction by boiling.
-
Analyze the formation of [13C6]-UDP-galactose by LC-MS/MS.
-
Detailed protocols for GALT activity assays are available and can be adapted.[2][7]
Quantification of UTP Levels by HPLC
-
Principle: Cellular nucleotides are extracted and separated by high-performance liquid chromatography (HPLC) with UV detection.
-
Procedure:
-
Homogenize liver tissue or cell pellets in an extraction buffer (e.g., trichloroacetic acid).
-
Centrifuge to remove protein precipitates.
-
Inject the supernatant onto an HPLC system equipped with a suitable column (e.g., C18).
-
Separate the nucleotides using an appropriate mobile phase gradient.
-
Detect UTP by its absorbance at approximately 262 nm.
-
Quantify by comparing the peak area to that of a known standard.
-
Detailed methods for nucleotide extraction and HPLC analysis have been described.[18][19]
Implications for Drug Development
-
Liver Injury Models: D-galactosamine, often in combination with lipopolysaccharide (LPS), is a widely used and reproducible model for inducing acute liver failure in preclinical studies. This model is valuable for testing the efficacy of hepatoprotective drugs.
-
Targeting Glycosylation: As a component of glycoproteins, understanding the metabolism of galactosamine and its derivatives is important for the development of therapies that target glycosylation pathways, which are often altered in diseases such as cancer.
-
Drug-Induced Liver Injury (DILI): The mechanisms of D-galactosamine toxicity provide insights into the potential for other drugs to cause liver injury through interference with nucleotide metabolism or protein synthesis.
Conclusion
The metabolic pathways of this compound are of significant interest due to its roles in both normal physiological processes and in the pathogenesis of liver injury. A thorough understanding of the enzymes, intermediates, and resulting signaling cascades is essential for researchers in diverse fields. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for designing and interpreting studies on this compound metabolism and its biological consequences. Further research is warranted to fully elucidate the kinetic parameters of the involved enzymes with their specific galactosamine substrates and to explore the full spectrum of its physiological functions.
References
- 1. Galactosamine - Wikipedia [en.wikipedia.org]
- 2. UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in encysting Giardia, is allosterically regulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. biologyonline.com [biologyonline.com]
- 5. nbinno.com [nbinno.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pjlss.edu.pk [pjlss.edu.pk]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Kinetics of ethanol inhibition of galactose elimination in perfused pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Role of β-D-Galactosamine in Glycoprotein Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
β-D-galactosamine is a synthetic amino sugar that serves as a potent inhibitor of glycoprotein synthesis, primarily through its metabolic effects in hepatocytes. Its administration leads to the depletion of uridine triphosphate (UTP), a critical precursor for the synthesis of UDP-sugars, which are the donor substrates for glycosyltransferases. This UTP trapping mechanism results in a cascade of effects, including the inhibition of protein and glycoprotein secretion, altered glycosylation patterns, and ultimately, cell injury, making it a widely used compound for inducing experimental liver failure. This technical guide provides a comprehensive overview of the mechanisms of action of β-D-galactosamine, detailed experimental protocols for its use, and a summary of its quantitative effects on glycoprotein synthesis.
Mechanism of Action: UTP Trapping and Beyond
The primary mechanism by which β-D-galactosamine disrupts glycoprotein synthesis is through the "UTP trapping" hypothesis. Once inside the cell, particularly hepatocytes, β-D-galactosamine is phosphorylated by galactokinase to form galactosamine-1-phosphate. This intermediate then reacts with UTP in a reaction catalyzed by UDP-glucose pyrophosphorylase, forming UDP-galactosamine and pyrophosphate. The accumulation of UDP-galactosamine effectively sequesters UTP, leading to a significant depletion of the cellular UTP pool.[1][2][3]
This UTP deficiency has several downstream consequences for glycoprotein synthesis:
-
Inhibition of Glycosylation: UTP is a necessary precursor for the synthesis of all UDP-sugars, including UDP-glucose, UDP-galactose, UDP-N-acetylglucosamine, and UDP-N-acetylgalactosamine, which are the donor substrates for glycosyltransferases in the endoplasmic reticulum and Golgi apparatus. A lack of these substrates halts the elongation of glycan chains on newly synthesized proteins.
-
Inhibition of Protein Synthesis: UTP is also essential for RNA synthesis. Its depletion leads to a general inhibition of protein synthesis, reducing the availability of polypeptide chains for glycosylation.[1][2]
-
Incorporation of UDP-Galactosamine: The accumulated UDP-galactosamine can itself be used as a substrate by some galactosyltransferases, leading to the incorporation of the non-acetylated galactosamine into glycoproteins.[1][2] However, this process is generally inefficient.
The combined effects of impaired glycosylation and reduced protein synthesis lead to the accumulation of misfolded and incompletely processed glycoproteins in the endoplasmic reticulum and Golgi, triggering cellular stress responses and, in severe cases, apoptosis.
Signaling Pathways Affected by β-D-Galactosamine
The cellular stress induced by β-D-galactosamine activates several signaling pathways, particularly in the context of liver injury. Key pathways implicated include:
-
NF-κB Signaling: D-galactosamine-induced liver injury is associated with the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling cascade is also activated in response to the cellular stress caused by D-galactosamine, contributing to the inflammatory response and apoptosis.[4]
-
Apoptosis Pathways: D-galactosamine, often in combination with lipopolysaccharide (LPS), induces apoptosis in hepatocytes through the activation of death receptor pathways (e.g., TNF-α, Fas/FasL) and the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[4][5]
Quantitative Data on the Effects of β-D-Galactosamine
The following tables summarize the quantitative effects of β-D-galactosamine on various parameters related to glycoprotein synthesis and liver function, as reported in the scientific literature.
Table 1: Effects of β-D-Galactosamine on Cellular Nucleotide and Sugar Pools
| Parameter | Organism/Cell Type | Treatment | Change from Control | Reference |
| UTP Content | Rat Liver | D-Galactosamine (375 mg/kg) | Decreased by 89% in old rats, 65% in adult rats, and 55% in young rats after 2 hours | [3] |
| UDP-Sugars | Rat Liver | D-Galactosamine (375 mg/kg) | Increased by 305% in old rats, 175% in adult rats, and 189% in young rats after 2 hours | [3] |
Table 2: Effects of β-D-Galactosamine on Glycosyltransferase Activity and Glycoprotein Secretion
| Parameter | Organism/Cell Type | Treatment | Change from Control | Reference |
| Galactose Transfer to Endogenous Acceptor | Rat Liver Golgi Apparatus | D-Galactosamine (375 mg/kg) | Decreased to 60% of control | [1][2] |
| Secretion Time of Galactose-containing Glycoproteins | Rat Liver | D-Galactosamine | Lengthened from 6 to 9 minutes | [1][2] |
| Secretion Time of Fucose-containing Glycoproteins | Rat Liver | D-Galactosamine | Lengthened from 8 to 13 minutes | [1][2] |
| Albumin Content in Golgi-rich Fraction | Rat Liver | D-Galactosamine (375 mg/kg) | Diminished to 55% of control after 6 hours | [1][2] |
Table 3: Biochemical Markers of D-Galactosamine-Induced Liver Injury in Rats
| Parameter | Treatment | Change from Control | Reference |
| Serum Alanine Aminotransferase (ALT) | D-Galactosamine (1.1 g/kg) | Significant increase (p<0.001) after 48 hours | [6] |
| Serum Aspartate Aminotransferase (AST) | D-Galactosamine (1.1 g/kg) | Significant increase (p<0.0001) after 48 hours | [6] |
| Serum Bilirubin | D-Galactosamine (1.1 g/kg) | Significant increase (p<0.004) after 48 hours | [6] |
| Serum Albumin | D-Galactosamine (1.1 g/kg) | Significant decrease (p<0.001) after 48 hours | [6] |
Experimental Protocols
D-Galactosamine-Induced Acute Liver Injury in Rats
This protocol describes a commonly used model to study acute liver failure.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
D-galactosamine hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatize rats for at least one week with free access to food and water.
-
Prepare a sterile solution of D-galactosamine in 0.9% saline. A typical concentration is 200 mg/mL.[6]
-
Administer D-galactosamine via intraperitoneal (i.p.) injection. Common doses range from 400 mg/kg to 1.1 g/kg.[6][7] For a model that closely resembles acute liver failure, a combination of D-galactosamine (e.g., 400 mg/kg) and lipopolysaccharide (LPS; e.g., 10 µg/kg) is often used.[7]
-
The control group should receive an equivalent volume of sterile 0.9% saline via i.p. injection.
-
Monitor the animals for signs of distress.
-
At desired time points (e.g., 6, 24, or 48 hours post-injection), euthanize the animals and collect blood and liver tissue for analysis.[6][7]
Isolation of Golgi Apparatus from Rat Liver
This protocol allows for the enrichment of Golgi membranes for subsequent biochemical assays.
Materials:
-
Rat liver
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4)
-
Sucrose solutions of varying concentrations (e.g., 1.3 M, 1.15 M, 0.86 M, 0.5 M, 0.25 M)
-
Dounce homogenizer
-
Ultracentrifuge with a swinging-bucket rotor
Procedure:
-
Perfuse the rat liver with ice-cold saline to remove blood.
-
Mince the liver and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Carefully layer the supernatant onto a discontinuous sucrose gradient. A typical gradient might consist of layers of 1.3 M, 1.15 M, 0.86 M, and 0.5 M sucrose.
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours) in an ultracentrifuge.
-
The Golgi fraction will appear as a band at the interface of two of the sucrose layers (e.g., 0.5 M/0.86 M interface).
-
Carefully collect the Golgi fraction using a Pasteur pipette.
-
Dilute the collected fraction with homogenization buffer and pellet the Golgi membranes by another round of ultracentrifugation.
-
Resuspend the pellet in a suitable buffer for downstream applications.
Note: For a more detailed protocol, refer to Morré et al. (1972) and other established methods for Golgi isolation.[2][8][9]
Assay for UDP-galactose:N-acetylglucosamine Galactosyltransferase Activity
This assay measures the activity of a key enzyme in glycoprotein synthesis.
Materials:
-
Isolated Golgi fraction or cell lysate
-
Assay buffer (e.g., 100 mM MES buffer, pH 6.5)
-
UDP-[³H]galactose (radiolabeled donor substrate)
-
N-acetylglucosamine (acceptor substrate)
-
20 mM MnCl₂ (cofactor)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, MnCl₂, N-acetylglucosamine, and the enzyme source (Golgi fraction or lysate).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDP-[³H]galactose.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution such as 20 mM EDTA or by boiling.
-
Separate the radiolabeled product (N-acetyllactosamine) from the unreacted UDP-[³H]galactose. This can be achieved using techniques like ion-exchange chromatography or by spotting the reaction mixture onto filter paper and washing away the unreacted substrate.
-
Quantify the radioactivity of the product using a scintillation counter.
-
Calculate the enzyme activity, typically expressed as pmol or nmol of galactose transferred per minute per milligram of protein.
Note: Non-radioactive assays using colorimetric or fluorescent detection methods are also available.[10][11]
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic and signaling pathway of β-D-galactosamine in hepatocytes.
Experimental Workflows
Caption: Key experimental workflows involving β-D-galactosamine.
Conclusion
β-D-galactosamine remains an invaluable tool for researchers studying glycoprotein synthesis and liver pathophysiology. Its well-characterized mechanism of UTP depletion provides a robust model for investigating the consequences of impaired glycosylation and for screening potential therapeutic agents for liver diseases. The experimental protocols and quantitative data presented in this guide offer a solid foundation for designing and interpreting studies utilizing this important compound. A thorough understanding of its effects on cellular metabolism and signaling is crucial for its effective application in research and drug development.
References
- 1. Golgi Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomed.cas.cz [biomed.cas.cz]
- 8. rupress.org [rupress.org]
- 9. A simplified procedure for isolation of golgi apparatus from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
An In-depth Technical Guide to the Derivatives of Beta-D-Galactosamine and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-galactosamine and its derivatives represent a class of amino sugars with significant and diverse biological activities. From fundamental roles in cellular communication and protein glycosylation to cutting-edge applications in targeted drug delivery, these molecules are of paramount interest to researchers in glycobiology, pharmacology, and medicine. This technical guide provides a comprehensive overview of the synthesis, biological functions, and experimental analysis of key this compound derivatives, with a particular focus on N-acetyl-beta-D-galactosamine (GalNAc). The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in research and drug development involving these important glycoconjugates.
Core Derivatives and Their Biological Significance
The landscape of this compound derivatives is vast, with modifications at various positions of the sugar ring yielding compounds with distinct properties. The most extensively studied and functionally significant derivative is N-acetyl-beta-D-galactosamine (GalNAc).
N-Acetyl-beta-D-galactosamine (GalNAc): A Key Player in Biology and Therapeutics
GalNAc is an amino sugar derivative of galactose that plays a crucial role in numerous biological processes.[1]
-
Targeted Drug Delivery: GalNAc exhibits a strong and specific affinity for the asialoglycoprotein receptor (ASGP-R), which is highly expressed on the surface of hepatocytes.[2][3] This interaction has been harnessed to develop targeted therapies, particularly for liver diseases. By conjugating therapeutic agents such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to GalNAc ligands, these drugs can be efficiently delivered to the liver, enhancing their efficacy and reducing off-target effects.[4][5] The trivalent presentation of GalNAc has been shown to significantly increase binding affinity to the ASGP-R, a phenomenon known as the "cluster glycoside effect".[3]
-
O-linked Glycosylation: GalNAc is the initiating monosaccharide in mucin-type O-linked glycosylation, a common post-translational modification where the sugar is attached to serine or threonine residues of proteins.[6] This process is critical for protein folding, stability, and function.[7] Altered O-glycosylation patterns are associated with various diseases, including cancer.[8]
-
Intercellular Communication: As a component of glycoproteins and glycolipids on the cell surface, GalNAc is integral to cell-cell recognition and communication.[1]
-
Blood Group Antigen: In humans, GalNAc is the terminal carbohydrate that constitutes the blood group A antigen.[1][6]
D-Galactosamine: A Tool for Liver Injury Models
In contrast to the therapeutic applications of its N-acetylated counterpart, D-galactosamine is a potent hepatotoxin.[9][10] It is widely used in experimental animal models to induce acute liver failure that mimics human viral hepatitis.[9] The mechanism of D-galactosamine-induced hepatotoxicity involves the depletion of uridine triphosphate (UTP) pools, leading to the inhibition of RNA and protein synthesis and ultimately hepatocyte death.[10] This process also involves the activation of inflammatory signaling pathways.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and function of this compound derivatives.
Table 1: Synthesis of N-acetyl-beta-D-galactosamine (GalNAc) Glycosides
| Catalyst | Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Sc(OTf)₃ | 5-chloro-1-pentanol | 1,2-C₂H₄Cl₂ | 90 | 12 | 90 | - | [12] |
| Hf(OTf)₄ | 5-chloro-1-pentanol | 1,2-C₂H₄Cl₂ | 90 | 12 | - | Predominantly α | [12] |
| Iron(III) triflate | Various alcohols | - | Microwave | - | High | Highly β-selective | [13] |
Table 2: Binding Affinities of GalNAc Derivatives to the Asialoglycoprotein Receptor (ASGP-R)
| Ligand | Method | K D (nM) | Reference |
| Monovalent GalNAc | Surface Plasmon Resonance | 19.6 ± 9.8 | [14] |
| Bivalent GalNAc | Surface Plasmon Resonance | 1.3 ± 1.1 | [14] |
| Trivalent GalNAc | Surface Plasmon Resonance | 0.7 ± 0.2 | [14] |
| Trivalent GalNAc (long linker) | Surface Plasmon Resonance | 0.8 ± 0.1 | [4] |
| Poly(N-acetylgalactosamine) (DP 100) | Surface Plasmon Resonance | 0.17 | [15] |
| Poly(N-acetylgalactosamine) (DP 12) | Surface Plasmon Resonance | 0.52 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its derivatives.
Synthesis of a β-N-acetyl-D-galactosamine Glycoside using Scandium (III) Triflate
This protocol is adapted from a procedure for the synthesis of 5-chloro-1-pentanol-GalNAc.[2][12]
Materials:
-
Per-acetylated N-acetyl-D-galactosamine (Donor)
-
5-chloro-1-pentanol (Acceptor)
-
Scandium (III) triflate (Sc(OTf)₃)
-
Dry 1,2-dichloroethane (1,2-C₂H₄Cl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Nitrogen (N₂) gas supply
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve the per-acetylated N-acetyl-D-galactosamine donor (1.0 eq) and Sc(OTf)₃ (0.5 eq) in dry 1,2-dichloroethane in a round-bottom flask under a nitrogen atmosphere.
-
Add the 5-chloro-1-pentanol acceptor (3.0 eq) to the reaction mixture.
-
Reflux the mixture at 90°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding triethylamine.
-
Dilute the reaction mixture with dichloromethane and wash the organic layer with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-glycoside.
D-galactosamine-Induced Acute Liver Failure in Rats
This protocol is a standard method for inducing a model of acute liver failure.[4][6][12]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
D-galactosamine hydrochloride (D-GalN)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile 0.9% sodium chloride (saline) solution
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatize the rats for at least one week under standard laboratory conditions.
-
Prepare a solution of D-GalN in sterile saline. A typical dose is 800 mg/kg body weight.
-
Prepare a solution of LPS in sterile saline. A typical dose is 8 µg/kg body weight.
-
Administer the D-GalN and LPS solutions to the rats via a single intraperitoneal injection.
-
Monitor the animals for signs of liver failure.
-
Collect blood and liver tissue samples at desired time points (e.g., 6, 12, 24 hours) for analysis.
-
Analyze serum for liver enzymes (ALT, AST) and cytokines (TNF-α, IL-6).
-
Process liver tissue for histopathological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for signaling proteins).
In Vitro Uptake of GalNAc-siRNA Conjugates in Hepatocytes
This protocol describes a method to assess the uptake of GalNAc-conjugated siRNAs into primary human hepatocytes.[15][16]
Materials:
-
Primary human hepatocytes
-
Appropriate cell culture medium and supplements
-
GalNAc-conjugated siRNA
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA isolation and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Plate primary human hepatocytes in collagen-coated plates and allow them to attach.
-
Prepare different concentrations of the GalNAc-conjugated siRNA in the cell culture medium.
-
Remove the plating medium from the cells and add the medium containing the GalNAc-siRNA conjugates.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C to allow for uptake.
-
After the incubation, remove the medium containing the siRNA and wash the cells with PBS.
-
Add fresh, siRNA-free medium to the cells and incubate for an additional period (e.g., 48 hours).
-
Lyse the cells and isolate total RNA.
-
Perform qRT-PCR to quantify the expression of the target mRNA and a housekeeping gene.
-
Calculate the percentage of target mRNA knockdown relative to control-treated cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound derivatives.
References
- 1. Independent regulation of JNK/p38 mitogen-activated protein kinases by metabolic oxidative stress in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Strategies for O-Glycoproteomics [mdpi.com]
- 4. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein extraction and western blot (mouse tissues) [protocols.io]
- 6. Development of a rat model of D-galactosamine/lipopolysaccharide induced hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-scale site-specific mapping of the O-GalNAc glycoproteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glycoimaging.mau.se [glycoimaging.mau.se]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative mapping of the in vivo O-GalNAc glycoproteome in mouse tissues identifies GalNAc-T2 O-glycosites in metabolic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycosylation with N-acetyl glycosamine donors using catalytic iron(iii) triflate: from microwave batch chemistry to a scalable continuous-flow process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
- 15. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
An In-depth Technical Guide to β-D-Galactosamine as an Escherichia coli Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of β-D-galactosamine (D-galactosamine, GalN) as a metabolite in Escherichia coli. It covers the transport and catabolism of D-galactosamine, the genetic regulation of these pathways, and its role as an external carbon and nitrogen source. This document synthesizes available quantitative data and provides detailed experimental protocols to facilitate further research in this area.
Executive Summary
β-D-galactosamine is an amino sugar that certain strains of Escherichia coli can utilize as a sole source of carbon and nitrogen. Its metabolism is governed by the aga gene cluster, which encodes a specific phosphotransferase system (PTS) for transport and a series of enzymes for its intracellular catabolism. The expression of these genes is tightly regulated by the AgaR repressor. Notably, E. coli does not appear to synthesize D-galactosamine endogenously, making its metabolic pathways exclusively relevant to the uptake and degradation of this externally available nutrient. Understanding these pathways is crucial for research into bacterial metabolism, competitive growth in complex environments like the gut, and for the development of novel antimicrobial strategies.
Biosynthesis and Cellular Incorporation
Current evidence suggests that E. coli is incapable of endogenously synthesizing D-galactosamine. The key enzyme required for the formation of UDP-N-acetyl-D-galactosamine (UDP-GalNAc) from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) is a UDP-N-acetylglucosamine 4-epimerase. Unlike the human enzyme, the E. coli UDP-galactose 4-epimerase (GalE) is not able to efficiently catalyze this conversion.[1] This indicates that β-D-galactosamine is solely an external metabolite for E. coli.
Furthermore, while galactose is a component of the lipopolysaccharide (LPS) core in E. coli K-12, D-galactosamine is not typically found as a constituent of the E. coli cell wall.[2][3][4] Its primary role is therefore catabolic.
Catabolism of β-D-Galactosamine
The catabolism of D-galactosamine in capable E. coli strains (e.g., strains B, C, and O157:H7, but not typically K-12) is a multi-step process initiated by its transport into the cell and culminating in its entry into central metabolism.[5][6]
Transport: The Galactosamine-Specific Phosphotransferase System (PTS)
D-galactosamine is transported into the E. coli cytoplasm via a specific phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), designated IIGam.[5][6] This transport mechanism involves the concomitant phosphorylation of D-galactosamine to yield D-galactosamine-6-phosphate (GalN-6-P). The proteins comprising this PTS are encoded by the agaBCD genes, with the agaF gene encoding a IIA domain shared with the N-acetyl-D-galactosamine PTS.[5][6]
Intracellular Catabolic Pathway
Once inside the cell as GalN-6-P, the molecule is further processed to enter glycolysis. The established pathway is as follows:
-
Deamination and Isomerization: D-galactosamine-6-phosphate is deaminated and isomerized by the enzyme GalN-6-P deaminase/isomerase, encoded by the agaS gene, to produce tagatose-6-phosphate and ammonia.[6][7]
-
Phosphorylation: Tagatose-6-phosphate is then phosphorylated by a phosphofructokinase to yield tagatose-1,6-bisphosphate.
-
Aldol Cleavage: Finally, tagatose-1,6-bisphosphate is cleaved by the aldolase KbaY/KbaZ into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), both of which are intermediates of glycolysis.[5]
It is important to note that if N-acetyl-D-galactosamine (GalNAc) is the substrate, it is first deacetylated by AgaA to form GalN-6-P, which then enters the same pathway.[6]
Genetic Regulation of the aga Operon
The utilization of D-galactosamine is regulated at the transcriptional level, primarily through the action of the AgaR repressor.
The aga Gene Cluster
The genes required for D-galactosamine and N-acetyl-D-galactosamine metabolism are clustered in the aga operon.[5][6] This cluster includes genes for the specific PTS transporters (agaVWE for GalNAc and agaBCD for GalN), the shared IIA component (agaF), and the catabolic enzymes (agaA, agaS, kbaY, kbaZ).[5][6]
Regulation by AgaR
The agaR gene, located upstream of the main operon, encodes a transcriptional repressor belonging to the DeoR family.[8] AgaR binds to specific operator sites in the promoter regions of the aga genes, preventing their transcription in the absence of an inducer.[8][9] The consensus binding site for AgaR has been identified as WRMMTTTCRTTTYRTTTYNYTTKK.[9] When D-galactosamine or N-acetyl-D-galactosamine is present in the medium, it acts as an inducer, presumably by binding to AgaR and causing a conformational change that reduces its affinity for the operator sites. This allows for the transcription of the aga operon and the synthesis of the necessary transport and catabolic proteins.[8]
Role of cAMP-CRP
Full induction of the N-acetyl-D-galactosamine transport system also requires the presence of cAMP and the cAMP receptor protein (CRP).[10] The promoter for agaZ specifically requires activation by the cAMP-CRP complex, linking the utilization of this amino sugar to the overall carbon catabolite repression system of the cell.[8]
Quantitative Data
Quantitative data on the metabolism of D-galactosamine in E. coli is limited. The following tables summarize the available information for D-galactosamine and related compounds.
Table 1: Kinetic Parameters for Transport and Growth
| Parameter | Value | Substrate | E. coli Strain | Reference |
| Transport Km | 3 µM | N-acetyl-D-galactosamine | K92 | [10] |
| µmax | 0.75 h-1 | D-galactose | ML30 | [11] |
| Growth Ks | 67 µg/L | D-galactose | ML30 | [11] |
Table 2: Gene Expression Data
| Gene | Condition | Fold Induction | E. coli Strain | Reference |
| agaA | Growth on N-acetyl-D-galactosamine | ~375 | EDL933 | [7] |
| agaS | Growth on N-acetyl-D-galactosamine | ~500 | EDL933 | [7] |
| agaA | Growth on N-acetyl-D-galactosamine | ~30 | C | [7] |
| agaS | Growth on N-acetyl-D-galactosamine | ~60 | C | [7] |
Experimental Protocols
The following protocols are provided as a guide for studying D-galactosamine metabolism in E. coli. These are based on established methods for similar substrates and may require optimization.
Protocol for Determining Growth Kinetics on D-Galactosamine
Principle: This protocol measures the growth rate of E. coli in a minimal medium with D-galactosamine as the sole carbon source. The specific growth rate (µ) is determined by monitoring the increase in optical density (OD) over time.
Reagents and Materials:
-
E. coli strain capable of metabolizing D-galactosamine (e.g., E. coli C or O157:H7)
-
M9 minimal medium supplemented with trace elements
-
Sterile 20% (w/v) D-galactosamine stock solution
-
Sterile 2 M NH4Cl (if GalN is not the sole nitrogen source)
-
Spectrophotometer and cuvettes, or a microplate reader
-
Shaking incubator at 37°C
Procedure:
-
Prepare M9 minimal medium. For 1 liter, mix 200 ml of 5x M9 salts, 2 ml of 1 M MgSO4, 100 µl of 1 M CaCl2, and sterile water to 1 liter.
-
Inoculate 5 ml of M9 medium containing 0.4% glucose with a single colony of E. coli and grow overnight at 37°C with shaking.
-
The next day, pellet the cells by centrifugation (5000 x g, 5 min) and wash twice with sterile M9 salts to remove residual glucose.
-
Resuspend the cell pellet in M9 salts and use this to inoculate a fresh flask of M9 medium containing a defined concentration of D-galactosamine (e.g., 0.2% w/v) to an initial OD600 of ~0.05.
-
Incubate the culture at 37°C with vigorous shaking (200-250 rpm).
-
Monitor the OD600 at regular intervals (e.g., every 30-60 minutes) until the culture reaches the stationary phase.
-
Data Analysis: Plot the natural logarithm of the OD600 versus time. The slope of the linear portion of this graph (exponential phase) represents the specific growth rate (µ).
Protocol for AgaS (D-Galactosamine-6-Phosphate Deaminase/Isomerase) Activity Assay
Principle: This is a coupled enzyme assay to measure the activity of AgaS. The product of the AgaS reaction, tagatose-6-phosphate, is converted to tagatose-1,6-bisphosphate by phosphofructokinase (PFK). This is then cleaved by aldolase, and the resulting glyceraldehyde-3-phosphate is used to reduce NAD+ to NADH in the presence of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The increase in absorbance at 340 nm due to NADH formation is proportional to the AgaS activity. This protocol is adapted from assays for similar deaminases.
Reagents and Materials:
-
Cell-free extract from an E. coli strain overexpressing AgaS, or purified AgaS enzyme.
-
D-galactosamine-6-phosphate (substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2
-
Coupling Enzyme Mix:
-
Phosphofructokinase (PFK)
-
Aldolase
-
Triosephosphate isomerase (TPI)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
-
100 mM ATP solution
-
20 mM NAD+ solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µl Assay Buffer
-
50 µl 100 mM ATP
-
50 µl 20 mM NAD+
-
10 µl Coupling Enzyme Mix (sufficient units for non-limiting reaction)
-
Appropriate amount of cell-free extract or purified AgaS.
-
-
Incubate the mixture for 5 minutes at 37°C to allow endogenous substrates to be consumed.
-
Initiate the reaction by adding 50 µl of D-galactosamine-6-phosphate solution (e.g., 20 mM stock).
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA340/min). Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert this rate into µmol of NADH formed per minute, which corresponds to the specific activity of AgaS (Units/mg protein).
Protocol for Quantification of Intracellular Galactosamine-6-Phosphate by LC-MS/MS
Principle: This protocol describes the extraction of intracellular metabolites from E. coli and their quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high specificity and sensitivity.
Reagents and Materials:
-
E. coli culture grown on D-galactosamine.
-
Quenching Solution: 60% methanol, -40°C.
-
Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20), -20°C.
-
D-galactosamine-6-phosphate analytical standard.
-
LC-MS/MS system with a suitable HILIC or ion-pairing chromatography column.
-
Centrifuge capable of reaching -20°C.
Procedure:
-
Rapid Sampling and Quenching: Quickly withdraw a known volume of cell culture (e.g., 1 ml) and immediately quench the metabolic activity by mixing with 4 volumes of ice-cold Quenching Solution.
-
Cell Pelleting: Centrifuge the quenched sample at high speed (e.g., 10,000 x g) for 5 minutes at -20°C. Discard the supernatant.
-
Metabolite Extraction: Resuspend the cell pellet in 500 µl of cold Extraction Solvent. Vortex vigorously and incubate at -20°C for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the extract at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 100 µl) of mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method using the specific precursor-product ion transition for D-galactosamine-6-phosphate (determined by infusion of the analytical standard).
-
Data Analysis: Quantify the amount of D-galactosamine-6-phosphate in the sample by comparing its peak area to a standard curve generated with the analytical standard. Normalize the concentration to the initial cell biomass (e.g., cell dry weight or OD600).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating D-galactosamine metabolism in E. coli.
References
- 1. Human UDP-galactose 4-epimerase. Accommodation of UDP-N-acetylglucosamine within the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Structure and cell wall composition of bacteria E. coli ( Gram negative) - Pedigogy [pedigogy.com]
- 5. researchgate.net [researchgate.net]
- 6. Pathways for the utilization of N-acetyl-galactosamine and galactosamine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic analysis of the roles of agaA, agaI, and agaS genes in the N-acetyl-D-galactosamine and D-galactosamine catabolic pathways in Escherichia coli strains O157:H7 and C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of AgaR repressor and dominant repressor variants for verification of a gene cluster involved in N-acetylgalactosamine metabolism in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transport of N-acetyl-D-galactosamine in Escherichia coli K92: effect on acetyl-amino sugar metabolism and polysialic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growth kinetics of Escherichia coli with galactose and several other sugars in carbon-limited chemostat culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Core Relationship Between beta-D-Galactosamine and D-Galactose for Researchers and Drug Development Professionals
An In-depth Exploration of Structural Analogs and their Divergent Biological Roles
This technical guide provides a detailed examination of the relationship between beta-D-galactosamine and its parent monosaccharide, D-galactose. Tailored for researchers, scientists, and professionals in drug development, this document elucidates their structural similarities and differences, comparative biochemical properties, metabolic fates, and distinct roles in cellular signaling. Detailed experimental protocols for their differentiation and analysis are also provided to support further research and development.
Core Structural Relationship and Physicochemical Properties
At its core, this compound is an amino sugar derivative of D-galactose. The fundamental structural difference lies at the second carbon (C2) position of the pyranose ring. In this compound, the hydroxyl (-OH) group present at the C2 position of D-galactose is substituted with an amino (-NH2) group.[1] This seemingly minor alteration leads to significant differences in their physicochemical properties and biological functions.
Both molecules are hexoses, meaning they are six-carbon monosaccharides.[2] However, the introduction of the amino group in this compound imparts a basic character to the molecule and alters its polarity and potential for hydrogen bonding compared to D-galactose.
Table 1: Comparative Physicochemical Properties of D-Galactose and this compound
| Property | D-Galactose | This compound |
| Molecular Formula | C6H12O6 | C6H13NO5 |
| Molecular Weight | 180.16 g/mol | 179.17 g/mol [1] |
| Melting Point | 167 °C | 172-175 °C (decomposes) |
| Solubility in Water | High | High |
| Functional Groups | Aldehyde, Hydroxyl | Aldehyde, Hydroxyl, Amino |
| Chirality | D-isomer | D-isomer |
Metabolic Pathways: A Tale of Two Sugars
The metabolic fates of D-galactose and D-galactosamine, while originating from a similar enzymatic machinery, diverge to produce distinct biological outcomes.
D-Galactose Metabolism: The Leloir Pathway
D-galactose is primarily metabolized through the highly conserved Leloir pathway, which converts it into glucose-1-phosphate, a key intermediate in glycolysis.
Diagram 1: The Leloir Pathway for D-Galactose Metabolism
Caption: The Leloir Pathway converts D-galactose to a glycolytic intermediate.
This compound Metabolism and its Implications
This compound is also a substrate for galactokinase (GALK), the first enzyme in the Leloir pathway. It is phosphorylated to form galactosamine-1-phosphate. This metabolic activation is a critical step in the biological effects of D-galactosamine. In experimental models, high doses of D-galactosamine lead to the depletion of uridine triphosphate (UTP) as it is sequestered in the form of UDP-galactosamine and UDP-glucosamine. This UTP depletion inhibits RNA and protein synthesis, leading to hepatocyte apoptosis and liver injury. This model is widely used in research to study liver failure.
Signaling Pathways and Biological Roles
While D-galactose primarily serves as an energy source and a building block for glycoconjugates, this compound and its derivatives are implicated in more specific and often pathological signaling events.
D-Galactose in Cellular Signaling
Excess D-galactose has been associated with the induction of cellular senescence and is used to model aging in various experimental systems. The accumulation of galactose and its metabolites can lead to oxidative stress and the activation of stress-related signaling pathways.
This compound-Induced Signaling in Liver Injury
The administration of D-galactosamine, often in combination with lipopolysaccharide (LPS), is a well-established method for inducing acute liver failure in animal models. This injury is mediated by a cascade of signaling events:
-
Inflammatory Signaling: D-galactosamine/LPS treatment leads to the robust activation of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] This results in the increased production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4]
-
Apoptotic Signaling: The inflammatory environment and cellular stress trigger apoptotic pathways. This involves the activation of caspases and is often mediated by the Fas/FasL death receptor system.[5]
Diagram 2: Signaling Cascades in D-Galactosamine/LPS-Induced Liver Injury
Caption: D-Galactosamine/LPS triggers inflammatory and apoptotic signaling.
N-Acetyl-D-galactosamine in Cellular Recognition
The N-acetylated derivative of this compound, N-acetyl-D-galactosamine (GalNAc), plays a crucial role in cellular communication. It is a key component of glycoproteins and glycolipids and serves as a ligand for the asialoglycoprotein receptor (ASGPR) on hepatocytes. This specific recognition is being extensively explored for targeted drug delivery to the liver.
Experimental Protocols for Differentiation and Analysis
A variety of analytical techniques can be employed to differentiate and quantify D-galactose and this compound.
Enzymatic Assay for Galactokinase Activity
This assay can be used to determine the activity of galactokinase with either D-galactose or D-galactosamine as a substrate. The production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
Principle: Galactose/Galactosamine + ATP --(Galactokinase)--> Galactose-1-P/Galactosamine-1-P + ADP ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), ATP, phosphoenolpyruvate, NADH, MgCl2, KCl, pyruvate kinase, and lactate dehydrogenase.
-
Initiation: Add the sample containing galactokinase to the reaction mixture.
-
Substrate Addition: Start the reaction by adding a known concentration of either D-galactose or D-galactosamine.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculation: Calculate the enzyme activity based on the rate of NADH consumption.
Diagram 3: Experimental Workflow for Galactokinase Assay
Caption: Workflow for the spectrophotometric assay of galactokinase activity.
Chromatographic Separation
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A solvent system such as n-butanol:acetic acid:water (e.g., 4:1:5 v/v/v).
-
Visualization: Staining with a reagent like ninhydrin (for this compound, which will produce a colored spot) or a general carbohydrate stain (e.g., sulfuric acid-anisaldehyde) followed by heating. The different polarities of the two compounds will result in different retention factors (Rf values).
High-Performance Liquid Chromatography (HPLC):
-
Column: An amino-bonded or a specific carbohydrate analysis column.
-
Mobile Phase: Typically an isocratic or gradient elution with acetonitrile and water.
-
Detection: Refractive index (RI) detector or evaporative light scattering detector (ELSD). For this compound, derivatization with a fluorogenic agent can allow for highly sensitive fluorescence detection.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR can distinguish between D-galactose and this compound based on the chemical shifts and coupling constants of the protons and carbons, particularly around the C2 position where the substitution occurs.
Mass Spectrometry (MS):
-
MS can differentiate the two compounds based on their different molecular weights. Fragmentation patterns in tandem MS (MS/MS) can provide further structural confirmation. Derivatization is often employed to improve ionization efficiency and chromatographic separation in GC-MS or LC-MS analysis.
Conclusion
The relationship between this compound and D-galactose is a prime example of how a subtle structural modification can dramatically alter the biological role of a molecule. While D-galactose is a fundamental component of cellular metabolism, this compound, through its metabolic activation, can trigger potent signaling cascades leading to significant physiological and pathological effects. A thorough understanding of their distinct properties and the methods to differentiate them is crucial for researchers in the fields of glycobiology, toxicology, and the development of targeted therapeutics. This guide provides a foundational framework for professionals to navigate the complexities of these two closely related yet functionally distinct monosaccharides.
References
- 1. This compound | C6H13NO5 | CID 449462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. P. aeruginosa Metabolome Database: N-Acetyl-b-D-galactosamine (PAMDB000193) [pseudomonas.umaryland.edu]
- 3. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amygdalin attenuates acute liver injury induced by D-galactosamine and lipopolysaccharide by regulating the NLRP3, NF-κB and Nrf2/NQO1 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of β-D-Galactosamine: A Detailed Protocol for Research Applications
Abstract
This document provides a comprehensive guide for the synthesis of β-D-galactosamine, a crucial amino sugar involved in various biological processes and a valuable building block in glycochemistry and drug development. Detailed protocols for both chemical and enzymatic synthesis routes are presented, tailored for a research laboratory setting. This application note also includes a summary of quantitative data from cited methods, purification techniques, and a diagram of a key signaling pathway involving galactosamine derivatives to provide a broader context for its application.
Introduction
D-Galactosamine (GalN) is a hexosamine derived from galactose and is a fundamental component of glycoproteins and glycolipids.[1] In its N-acetylated form (GalNAc), it plays a critical role in cellular communication, particularly as a terminal sugar residue recognized by specific receptors.[2] One of the most important of these is the asialoglycoprotein receptor (ASGPR), predominantly expressed on hepatocytes, which binds to glycoproteins exposing terminal galactose or N-acetylgalactosamine residues, mediating their endocytosis and clearance from circulation.[3][4] This specific recognition has made galactosamine and its derivatives key targeting moieties for liver-specific drug delivery.[5] Furthermore, D-galactosamine is utilized in preclinical research as an agent to induce experimental hepatitis, providing a model to study liver injury and regeneration.[6]
Given its significance, robust and reproducible protocols for the synthesis of β-D-galactosamine are highly sought after in the research community. This document outlines established methods for its preparation, offering researchers the necessary details to produce this important molecule for their studies.
Synthesis Methodologies
There are two primary approaches for the synthesis of β-D-galactosamine: chemical synthesis and enzymatic synthesis.
Chemical Synthesis from D-Glucosamine
A common and cost-effective method for preparing D-galactosamine is through the epimerization of the more readily available D-glucosamine. This process typically involves the inversion of the stereochemistry at the C-4 position. The general strategy involves the protection of the amino and other hydroxyl groups, followed by selective activation and nucleophilic substitution at C-4, and subsequent deprotection.
Experimental Protocol: Chemical Synthesis of D-Galactosamine Hydrochloride from D-Glucosamine Hydrochloride
This protocol is a synthesized procedure based on established chemical principles for aminosugar modifications.
Step 1: N-Acetylation of D-Glucosamine
-
Dissolve D-glucosamine hydrochloride (1.0 eq) in a saturated aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Neutralize the solution with a cation exchange resin (H+ form) and filter.
-
Lyophilize the filtrate to obtain N-acetyl-D-glucosamine (GlcNAc).
Step 2: Selective Protection of Hydroxyl Groups
-
Suspend N-acetyl-D-glucosamine in a suitable solvent (e.g., pyridine).
-
Add a protecting group reagent that selectively reacts with the primary hydroxyl group at C-6 and the hydroxyl at C-1. A common strategy is to form a 4,6-O-benzylidene acetal.
-
To a cooled solution of GlcNAc in DMF, add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction under reduced pressure to remove methanol.
-
After the reaction is complete (monitored by TLC), neutralize the acid and purify the product by column chromatography.
Step 3: Epimerization at C-4
-
Dissolve the protected GlcNAc derivative in a dry solvent such as pyridine or dichloromethane.
-
Activate the C-4 hydroxyl group by converting it to a good leaving group, for example, by reaction with trifluoromethanesulfonic anhydride (Tf2O) or methanesulfonyl chloride (MsCl) at low temperature (-20 °C to 0 °C).
-
Introduce a nucleophile, such as sodium nitrite in DMF, to induce an SN2 reaction, which inverts the stereochemistry at C-4.
-
Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product.
-
Purify the resulting galacto-configured intermediate by column chromatography.
Step 4: Deprotection
-
Remove the protecting groups under appropriate conditions. For example, a benzylidene acetal can be removed by acidic hydrolysis (e.g., with aqueous acetic acid).
-
Hydrolyze the N-acetyl group using strong acidic conditions (e.g., refluxing in 6 M HCl). This step will also remove other acid-labile protecting groups.
-
After deprotection, neutralize the solution and purify the crude D-galactosamine hydrochloride by recrystallization from an ethanol/water mixture.
Step 5: Characterization
-
Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and by measuring its optical rotation.
Enzymatic Synthesis of β-D-Galactosides
Enzymatic methods offer high stereo- and regioselectivity under mild reaction conditions. β-Galactosidases can be used to synthesize β-D-galactosides through a process called transgalactosylation.[7][8] In this approach, a donor substrate (e.g., lactose) provides the galactosyl moiety, which is transferred to an acceptor molecule.
Experimental Protocol: Enzymatic Synthesis of a β-D-Galactoside
This protocol describes a general method for the enzymatic synthesis of a model β-D-galactoside using a commercially available β-galactosidase.
Materials:
-
β-Galactosidase (e.g., from Aspergillus oryzae or Bacillus circulans)[2]
-
Lactose (Galactosyl donor)
-
Acceptor molecule (e.g., N-acetyl-D-glucosamine)
-
Sodium phosphate buffer (pH adjusted according to the optimal pH of the enzyme)
-
Quenching solution (e.g., 0.1 M sodium carbonate)
-
Analytical and preparative HPLC for product monitoring and purification.
Procedure:
-
Prepare a solution of the acceptor molecule (e.g., 100 mM N-acetyl-D-glucosamine) and lactose (e.g., 200 mM) in sodium phosphate buffer.
-
Pre-incubate the solution at the optimal temperature for the chosen β-galactosidase (e.g., 37-50 °C).[9]
-
Initiate the reaction by adding the β-galactosidase enzyme to the solution. The enzyme concentration should be optimized for efficient conversion.
-
Monitor the progress of the reaction by taking aliquots at regular intervals, quenching the enzyme activity with the sodium carbonate solution, and analyzing the samples by HPLC or TLC.
-
Once the desired conversion is achieved, terminate the reaction by boiling the mixture for 5-10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture to remove the denatured protein.
-
Purify the resulting β-D-galactoside from the supernatant using preparative HPLC or size-exclusion chromatography.
-
Characterize the purified product by mass spectrometry and NMR spectroscopy to confirm its structure and stereochemistry.
Quantitative Data Summary
The following table summarizes representative quantitative data from various synthesis and purification methods for galactosamine derivatives and related enzymes.
| Method | Starting Material/Substrate | Product | Catalyst/Enzyme | Yield/Activity | Reference |
| Chemical Synthesis | Peracetylated β-D-glucose derivative | Coumarin glycoside | BF₃·Et₂O | 64-76% | [10] |
| Microwave-Assisted Synthesis | Per-O-trimethylsilylated glucosamine | 1,6-Anhydrogalactosamine derivative | TMSOTf | High yield (qualitative) | [8] |
| Enzymatic Synthesis | o-nitrophenyl β-D-galactopyranoside | β-D-digalactosyl glycopeptides | β-D-galactosidase (E. coli) | 30-50% | [7] |
| Purification of β-galactosidase | Bovine liver extract | Purified β-D-galactosidase | Affinity Chromatography | Vmax: 10,204 nmol/min/mg | [11] |
| Purification of β-galactosidase | Kluyveromyces fragilis extract | Purified β-galactosidase | Bioaffinity Partitioning | 39% recovery | [12] |
Signaling Pathway and Experimental Workflow Diagrams
Asialoglycoprotein Receptor (ASGPR) Signaling Pathway
β-D-Galactosamine, particularly in its N-acetylated form, is a key ligand for the asialoglycoprotein receptor (ASGPR) on hepatocytes. The binding of multivalent GalNAc-conjugated ligands to ASGPR triggers receptor-mediated endocytosis and initiates downstream signaling cascades that can influence various cellular processes.
Caption: ASGPR signaling upon binding of GalNAc-terminated glycoproteins.
Chemical Synthesis Workflow
The chemical synthesis of β-D-galactosamine from D-glucosamine involves a multi-step process of protection, epimerization, and deprotection.
References
- 1. biologyonline.com [biologyonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purification of beta-galactosidase from Erythrina indica: involvement of tryptophan in active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic studies toward the synthesis of d -galactosamine-containing coumarin glycosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00746A [pubs.rsc.org]
- 11. Purification of a beta-D-galactosidase from bovine liver by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Application Notes and Protocols for Induction of Liver Injury in Rats using β-D-Galactosamine
FOR RESEARCH USE ONLY
Introduction
β-D-galactosamine (D-GalN) is a hepatotoxic agent widely utilized in preclinical research to induce liver injury in animal models, particularly in rats. It serves as a valuable tool for studying the pathogenesis of various liver diseases, including drug-induced liver injury and acute liver failure, and for evaluating the efficacy of potential hepatoprotective therapies. D-GalN-induced hepatotoxicity closely mimics the morphological and functional characteristics of human viral hepatitis. The co-administration of D-GalN with lipopolysaccharide (LPS) significantly potentiates the liver injury, leading to a more severe and acute model of liver failure that is frequently employed in research.
The primary mechanism of D-GalN-induced liver injury involves the depletion of uridine triphosphate (UTP) in hepatocytes. This leads to the inhibition of RNA and protein synthesis, ultimately causing cell death. When combined with LPS, D-GalN sensitizes the liver to the effects of endotoxins. LPS activates Kupffer cells and other immune cells to release a cascade of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which exacerbate the inflammatory response and hepatocyte apoptosis. This model is characterized by significant increases in serum aminotransferases, histological evidence of necrosis and inflammation, and activation of key signaling pathways like NF-κB and MAPK.
These application notes provide detailed protocols for inducing liver injury in rats using D-GalN alone or in combination with LPS, along with methods for assessing the resultant liver damage.
Experimental Protocols
Protocol 1: D-Galactosamine-Induced Acute Liver Injury
This protocol describes the induction of acute liver injury in rats using D-GalN alone.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
β-D-galactosamine hydrochloride (D-GalN)
-
Sterile 0.9% saline
-
Animal handling and restraint equipment
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood collection and serum separation
-
Materials for liver tissue collection and preservation (e.g., 10% neutral buffered formalin, liquid nitrogen)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week prior to the experiment.
-
Preparation of D-GalN Solution: Dissolve D-GalN in sterile 0.9% saline to the desired concentration. A commonly used dose is 400 mg/kg to 800 mg/kg body weight. For example, to prepare a 200 mg/mL solution, dissolve 2 g of D-GalN in 10 mL of saline.
-
Induction of Liver Injury: Administer a single intraperitoneal (i.p.) injection of the D-GalN solution to the rats. The injection volume should be calculated based on the animal's body weight. A control group should receive an equivalent volume of sterile saline.
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of distress.
-
At predetermined time points (e.g., 12, 24, 48, or 72 hours post-injection), anesthetize the animals.
-
Collect blood via cardiac puncture or from the abdominal aorta.
-
Euthanize the animals and immediately excise the liver.
-
-
Sample Processing:
-
Serum: Allow the blood to clot, then centrifuge to separate the serum. Store the serum at -80°C for biochemical analysis.
-
Liver Tissue:
-
For histopathology, fix a portion of the liver in 10% neutral buffered formalin.
-
For molecular and biochemical analyses, snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
-
Protocol 2: D-Galactosamine/LPS-Induced Acute Liver Failure
This protocol describes a more severe model of acute liver failure induced by the co-administration of D-GalN and LPS.
Materials:
-
Same as Protocol 1
-
Lipopolysaccharide (LPS) from Escherichia coli
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Preparation of Reagents:
-
Prepare the D-GalN solution as described in Protocol 1. A common dose for this model is 400 mg/kg.
-
Prepare an LPS solution in sterile 0.9% saline. A typical dose is 10 µg/kg.
-
-
Induction of Liver Failure: Administer a single intraperitoneal (i.p.) injection of both D-GalN and LPS. The two agents can be administered in the same injection or as separate injections at approximately the same time. A control group should receive an equivalent volume of sterile saline.
-
Monitoring and Sample Collection:
-
This model induces a more rapid and severe injury. Sample collection is often performed at earlier time points, such as 6, 12, or 24 hours post-injection.
-
Follow the procedures for anesthesia, blood collection, and liver excision as described in Protocol 1.
-
-
Sample Processing: As described in Protocol 1.
Assessment of Liver Injury
A comprehensive assessment of liver injury involves a combination of biochemical, histological, and molecular analyses.
1. Biochemical Analysis:
Measure the serum levels of the following liver injury markers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
Albumin
2. Histopathological Analysis:
-
Process the formalin-fixed liver tissue for paraffin embedding.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope to assess for hepatocellular necrosis, inflammation, steatosis, and other pathological changes.
3. Molecular and Further Biochemical Analyses:
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), reduced glutathione (GSH), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in liver homogenates.
-
Inflammatory Cytokines: Quantify the levels of TNF-α, IL-6, and IL-1β in serum or liver tissue using ELISA or qPCR.
-
Gene and Protein Expression: Analyze the expression of key proteins and genes involved in inflammatory and apoptotic pathways (e.g., NF-κB, MAPKs, caspases) using Western blotting and qPCR.
Data Presentation
The following tables summarize representative quantitative data from studies using D-GalN and D-GalN/LPS to induce liver injury in rats.
Table 1: Serum Biochemical Parameters in D-GalN-Induced Liver Injury in Rats
| Parameter | Control | D-GalN (Dose) | Time Point | Fold Change | Reference |
| ALT (U/L) | ~30-50 | 1.1 g/kg | 48 h | ~80-fold increase | |
| ~40-60 | 50 mg/100g b.w. | 24 h | 48-fold increase | ||
| AST (U/L) | ~100-150 | 1.1 g/kg | 48 h | ~15-fold increase | |
| ~100-120 | 50 mg/100g b.w. | 24 h | 11-fold increase | ||
| Bilirubin (mg/dL) | ~0.1-0.2 | 1.1 g/kg | 48 h | ~10-fold increase | |
| Albumin (g/dL) | ~3.5-4.0 | 1.1 g/kg | 48 h | Significant decrease |
Table 2: Serum Biochemical Parameters in D-GalN/LPS-Induced Liver Injury in Rats
| Parameter | Control | D-GalN/LPS (Dose) | Time Point | Fold Change | Reference |
| ALT (U/L) | ~40-60 | 800 mg/kg D-GalN + 8 µg/kg LPS | 12 h | Significant increase | |
| ~30-50 | 400 mg/kg D-GalN + 10 µg/kg LPS | 6 h | Marked increase | ||
| AST (U/L) | ~100-150 | 800 mg/kg D-GalN + 8 µg/kg LPS | 12 h | Significant increase | |
| ~100-120 | 400 mg/kg D-GalN + 10 µg/kg LPS | 6 h | Marked increase | ||
| Total Bilirubin (mg/dL) | ~0.1-0.3 | 800 mg/kg D-GalN + 8 µg/kg LPS | 12 h | Significant increase |
Visualizations
Caption: Experimental workflow for D-GalN induced liver injury in rats.
Caption: Signaling pathway of D-GalN/LPS-induced liver injury.
Application Notes and Protocols: D-galactosamine and Lipopolysaccharide (LPS) Induced Liver Failure Model
Introduction
The D-galactosamine (D-GalN) and lipopolysaccharide (LPS) co-administration model is a robust and widely utilized experimental framework for inducing acute liver failure (ALF) in animals. This model is highly valued in preclinical research for its ability to closely mimic the pathophysiology of human ALF, which is often characterized by massive hepatocyte death, a severe inflammatory response, and subsequent systemic complications.
The underlying mechanism of this model involves a "two-hit" process. D-galactosamine, a hepatotoxic amino sugar, acts as the sensitizing agent. It selectively depletes uridine triphosphate (UTP) in hepatocytes, which inhibits the synthesis of RNA and other essential macromolecules.[1] This metabolic disruption renders the hepatocytes exquisitely sensitive to the cytotoxic effects of tumor necrosis factor-alpha (TNF-α).[1]
The second "hit" is delivered by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS activates the innate immune system, primarily by binding to Toll-like receptor 4 (TLR4) on Kupffer cells, the liver's resident macrophages.[2][3] This activation triggers a signaling cascade, leading to the robust production and release of pro-inflammatory cytokines, with TNF-α being a paramount mediator of the subsequent liver damage.[3][4] The combination of D-GalN-sensitized hepatocytes and a surge in LPS-induced TNF-α culminates in widespread hepatocyte apoptosis and necrosis, leading to fulminant hepatic failure.[5][6]
Experimental Protocols
Animal Models
-
Species: Mice (C57BL/6, BALB/c) and rats (Sprague-Dawley, Wistar) are most commonly used.[7][8]
-
Age and Weight: Typically, 8-10 week old mice weighing 20-25g or rats weighing 200-220g are used.[7][8]
-
Housing and Acclimatization: Animals should be housed in a specific-pathogen-free (SPF) facility with a standard 12-hour light/dark cycle. They should have free access to standard chow and water. A one-week acclimatization period is crucial before starting the experiment to minimize stress-related variability.[7]
Reagents and Preparation
-
D-galactosamine (D-GalN): Prepare a sterile solution by dissolving D-GalN hydrochloride in pyrogen-free 0.9% saline or phosphate-buffered saline (PBS).
-
Lipopolysaccharide (LPS): Use LPS from E. coli (e.g., serotype O111:B4 or O55:B5). Dissolve in sterile, pyrogen-free 0.9% saline or PBS.
-
Vehicle Control: Sterile, pyrogen-free 0.9% saline or PBS.
-
Anesthetics: A suitable anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane) is required for terminal procedures.
Induction of Acute Liver Failure
-
Fasting: It is common practice to fast animals for 12-16 hours prior to D-GalN/LPS administration to synchronize their metabolic state. Water should be available ad libitum.
-
Administration: Administer both D-GalN and LPS via intraperitoneal (i.p.) injection. While some protocols administer them simultaneously, others inject D-GalN 30 minutes prior to the LPS injection.[9] Control groups should receive an equivalent volume of the saline vehicle.
-
Monitoring: Following injection, closely monitor the animals for signs of morbidity, such as lethargy, piloerection, and huddled posture.
-
Sample Collection: At predetermined endpoints (typically between 6 and 24 hours post-injection), euthanize the animals under anesthesia.[5][10]
-
Blood: Collect blood via cardiac puncture for serum separation. This is used to measure liver enzymes and cytokines.
-
Liver Tissue: Perfuse the liver with cold PBS to remove blood. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathological analysis. The remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for subsequent molecular and biochemical assays.
-
Endpoint Analysis
-
Biochemical Analysis:
-
Histopathology:
-
H&E Staining: Stain paraffin-embedded liver sections with Hematoxylin and Eosin (H&E) to evaluate morphological changes, such as hepatocyte necrosis, apoptosis, inflammatory cell infiltration, and hemorrhage.[5][14]
-
TUNEL Staining: Use the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to specifically detect and quantify apoptotic hepatocytes.[5][15]
-
Data Presentation
Table 1: Recommended Dosages for D-GalN/LPS Induced Liver Failure in Mice
| Mouse Strain | D-GalN Dosage (mg/kg) | LPS Dosage (µg/kg) | Route of Administration | Reference |
| C57BL/6 | 350 - 800 | 10 - 100 | Intraperitoneal (i.p.) | [5][16][17] |
| C57BL/6 | 400 | 50 | Intraperitoneal (i.p.) | [7] |
| BALB/c | 700 | 10 - 20 | Intraperitoneal (i.p.) | [5] |
Note: Optimal dosages can vary based on animal strain, age, sex, and the specific lot and serotype of LPS. It is highly recommended to perform a pilot study to determine the ideal dose-response for your specific experimental conditions.
Table 2: Typical Time Course of Pathological Events
| Time Post-Injection | Key Pathological Events |
| 1 - 4 hours | Peak in serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[13][16] |
| 6 - 8 hours | Onset of hepatocyte apoptosis and initial rise in serum ALT/AST levels.[5] Histological evidence of inflammatory infiltration and necrosis begins to appear.[10] |
| 8 - 24 hours | Peak serum ALT and AST levels.[10] Widespread, massive hepatocyte necrosis and apoptosis, severe inflammation, and destruction of liver architecture.[5][10] High mortality rate in untreated animals.[7] |
Signaling Pathways and Visualizations
The D-GalN/LPS model triggers a well-defined inflammatory and apoptotic signaling cascade. The experimental procedure follows a clear sequence of steps, while the molecular mechanism is initiated by LPS binding to TLR4 on Kupffer cells, leading to TNF-α production and subsequent hepatocyte death.
Caption: A typical experimental workflow for the D-GalN/LPS acute liver failure model.
Caption: Core signaling pathway of D-GalN/LPS-induced hepatocyte death.
References
- 1. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Advances in Understanding Lipopolysaccharide-Mediated Hepatitis: Mechanisms and Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-stimulated TNF-alpha release from cultured rat Kupffer cells: sequence of intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Ginsenoside Rb1 Reduces D-GalN/LPS-induced Acute Liver Injury by Regulating TLR4/NF-κB Signaling and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galactosamine-induced sensitization to the lethal effects of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A role of cell apoptosis in lipopolysaccharide (LPS)-induced nonlethal liver injury in D-galactosamine (D-GalN)-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective role of puerarin on LPS/D-Gal induced acute liver injury via restoring autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 13. zgbjyx.cnjournals.com [zgbjyx.cnjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Orthogonal design based optimization of a mouse model of acute liver failure induced by D-galactosamine and lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategies for Labeling Molecules with β-D-Galactosamine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Labeling molecules with carbohydrate moieties, such as β-D-galactosamine and its derivatives, is a powerful technique in chemical biology, diagnostics, and drug development. This approach enables the study of glycosylation, the tracking of biomolecules, and the targeted delivery of therapeutic agents. D-galactose and its derivatives serve as versatile vectors due to their specific interactions with cellular receptors like the asialoglycoprotein receptor (ASGPR) on hepatocytes.[1][2] This document provides detailed protocols and application notes for three primary strategies for labeling molecules using β-D-galactosamine analogs: Metabolic Labeling, Chemoenzymatic Labeling, and Enzyme-Activatable Probes.
Metabolic Labeling of Glycoproteins using Azido-Sugar Analogs
Metabolic labeling is a technique where cells are supplied with a synthetic monosaccharide analog containing a bioorthogonal handle, such as an azide group. The cell's own metabolic machinery incorporates this analog into glycans.[3] The azide handle then allows for the selective chemical tagging of these glycans using click chemistry.[4] A common analog used is N-azidoacetylgalactosamine (GalNAz), which can be incorporated into O-GlcNAc-modified proteins through metabolic cross-talk involving the N-acetylgalactosamine (GalNAc) salvage pathway and the UDP-galactose 4'-epimerase (GALE) enzyme.[3][5]
Experimental Workflow: Metabolic Labeling and Click Chemistry Detection
The overall workflow involves introducing an acetylated azido-sugar to live cells, where it is metabolized and incorporated into glycoproteins. These labeled glycoproteins are then detected via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction with a tagged alkyne probe.
References
- 1. Synthesis of D-galactosamine derivatives and binding studies using isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for the Synthesis and Evaluation of β-D-Galactosamine Derivatives for Hepatocyte Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery to hepatocytes is a critical strategy for treating a wide range of liver diseases, from viral hepatitis and genetic disorders to hepatocellular carcinoma. The asialoglycoprotein receptor (ASGPR), a C-type lectin abundantly and specifically expressed on the sinusoidal surface of hepatocytes, represents a prime target for achieving this specificity.[1][2][3] The ASGPR exhibits high-affinity binding and facilitates rapid endocytosis of glycoproteins with terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[2][4] Notably, the affinity of ASGPR for GalNAc is reported to be 10 to 60 times higher than for galactose, making GalNAc an exceptional ligand for hepatocyte-specific delivery.[2]
This document provides detailed protocols for the synthesis of β-D-galactosamine derivatives, their conjugation to therapeutic payloads, and methods for evaluating their targeting efficiency. By leveraging the ASGPR-mediated endocytosis pathway, researchers can significantly enhance the therapeutic index of drugs, increasing their concentration in the liver while minimizing systemic exposure and off-target side effects. The conjugation of triantennary GalNAc clusters to small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) has proven to be a breakthrough approach, enhancing their potency by over 10-fold in vivo.[3][5]
Mechanism: ASGPR-Mediated Endocytosis
The targeted delivery of galactosamine-conjugated molecules to hepatocytes is a multi-step process initiated by binding to the ASGPR. Upon binding, the receptor-ligand complex is internalized via clathrin-mediated endocytosis. The subsequent acidification of the endosome facilitates the dissociation of the conjugate from the receptor. The ASGPR is then recycled back to the cell surface, ready for another round of ligand binding, while the therapeutic cargo is released into the cytoplasm to exert its pharmacological effect.[2][6] This efficient and high-capacity pathway allows for the delivery of substantial amounts of therapeutic agents into the target cells.[6]
Caption: ASGPR-mediated endocytosis pathway for hepatocyte targeting.
Experimental Protocols
Protocol 1: Synthesis of a β-Glycoside of N-Acetylgalactosamine (GalNAc)
This protocol describes a general method for the synthesis of a GalNAc β-glycoside using a Lewis acid catalyst, which can be subsequently functionalized for bioconjugation. The reaction utilizes a protected GalNAc donor and an alcohol acceptor containing a linker with a terminal functional group (e.g., an azide for click chemistry).
Materials:
-
Per-O-acetylated N-acetylgalactosamine (GalNAc donor)
-
Alcohol acceptor with a linker and terminal functional group (e.g., 5-azidopentan-1-ol)
-
Scandium triflate (Sc(OTf)₃) as Lewis acid catalyst[7]
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4Å), activated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
-
Sodium methoxide (NaOMe) in Methanol (MeOH) for deacetylation
-
Amberlite IR120 H⁺ resin
Procedure:
-
Glycosylation Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add activated 4Å molecular sieves.
-
Dissolve the GalNAc donor (1.0 eq) and the alcohol acceptor (1.2 eq) in anhydrous DCM.
-
Add the solution to the flask containing molecular sieves and stir for 30 minutes at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Add Scandium triflate (Sc(OTf)₃, 0.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of NaHCO₃.
-
Filter the mixture through Celite to remove molecular sieves and salts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexane) to isolate the acetylated β-glycoside.
-
-
Deacetylation (Zemplén conditions):
-
Dissolve the purified, acetylated product in anhydrous Methanol.
-
Add a catalytic amount of sodium methoxide solution (0.5 M in MeOH).
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed (typically 1-2 hours).
-
Neutralize the reaction by adding Amberlite IR120 H⁺ resin until the pH is neutral.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the final deacetylated GalNAc derivative.
-
Caption: General workflow for the synthesis of a GalNAc derivative.
Protocol 2: Bioconjugation to a Payload Molecule
This protocol outlines the conjugation of an azide-functionalized GalNAc derivative (from Protocol 1) to a payload molecule (e.g., an oligonucleotide, peptide, or small molecule) containing a terminal alkyne group via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry".
Materials:
-
Azide-functionalized GalNAc derivative
-
Alkyne-functionalized payload molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS) or appropriate buffer system
-
Purification system (e.g., HPLC, FPLC, or dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-payload in the chosen buffer.
-
Prepare a stock solution of the azide-GalNAc derivative in a compatible solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA (e.g., 100 mM in water).
-
-
Conjugation Reaction:
-
In a reaction vessel, add the alkyne-payload solution.
-
Add the azide-GalNAc derivative (typically 1.5-3.0 eq per alkyne group).
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions and let them stand for 2-3 minutes.
-
Add the CuSO₄/THPTA mixture to the main reaction vessel.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations might be: 1-2 mM payload, 1.5-5 mM GalNAc-azide, 0.5-1 mM CuSO₄, 0.5-1 mM THPTA, and 5-10 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 2-12 hours, with gentle mixing.
-
-
Purification:
-
Once the reaction is complete (as monitored by HPLC or LC-MS), purify the conjugate.
-
For oligonucleotides or large peptides, purification can be achieved using reverse-phase HPLC or ion-exchange chromatography.
-
For smaller molecules, silica gel chromatography or preparative HPLC may be appropriate.
-
Characterize the final conjugate by mass spectrometry and NMR (if applicable) to confirm successful conjugation.
-
Protocol 3: In Vitro Hepatocyte Uptake Assay
This protocol describes a method to quantify the uptake of a fluorescently labeled GalNAc-conjugate into hepatocyte-derived cells (e.g., HepG2) using flow cytometry.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled GalNAc-conjugate
-
Unlabeled GalNAc-conjugate (for competition experiment)
-
Asialofetuin (as a known ASGPR ligand for competition)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in appropriate medium until they reach 80-90% confluency in a multi-well plate (e.g., 24-well plate).
-
-
Uptake Experiment:
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, serum-free medium containing the fluorescently labeled GalNAc-conjugate at a desired concentration (e.g., 100 nM).
-
For competition assays, pre-incubate separate wells for 30 minutes with a high concentration (e.g., 100-fold excess) of either unlabeled conjugate or asialofetuin before adding the fluorescent conjugate.
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
-
Sample Preparation for Flow Cytometry:
-
Remove the incubation medium and wash the cells three times with cold PBS to remove unbound conjugate.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with culture medium containing serum and transfer the cell suspension to FACS tubes.
-
Centrifuge the cells, discard the supernatant, and resuspend in cold PBS or FACS buffer.
-
-
Data Acquisition:
-
Analyze the cell samples on a flow cytometer, using an appropriate laser and filter set for the fluorophore used.
-
Record the mean fluorescence intensity (MFI) for each sample. A significant reduction in MFI in the competition wells indicates ASGPR-mediated uptake.
-
Caption: Overall experimental workflow from synthesis to in vivo evaluation.
Quantitative Data
The effectiveness of galactosamine derivatives for hepatocyte targeting is supported by quantitative binding and efficacy data.
Table 1: Binding Affinities of Galactose-Terminated Ligands to Hepatocyte Receptors
This table summarizes the dissociation constants (Kd) for various ligands binding to the asialoglycoprotein receptor on rabbit hepatocytes, illustrating the high-affinity interactions. Lower Kd values indicate stronger binding.
| Ligand | Description | Kd 1 (nM) | Sites/Cell 1 | Kd 2 (nM) | Sites/Cell 2 | Reference |
| ¹²⁵I-ASOR | Asialoorosomucoid | 0.44 | 161,000 | 9.7 | 292,000 | [8][9] |
| TRI | Asialotriantennary glycopeptide | 1.47 | 292,000 | 25.3 | 982,000 | [8][9] |
| di-tris-lac | Synthetic ligand with 6 galactose residues | 0.63 | 817,000 | 25.3 | 1,230,000 | [8][9] |
Table 2: In Vivo Potency of Unconjugated vs. GalNAc-Conjugated Antisense Oligonucleotides (ASOs)
This table demonstrates the dramatic improvement in therapeutic potency achieved by conjugating ASOs with a GalNAc ligand for hepatocyte targeting.
| ASO Type | Target Delivery | ED₅₀ (mg/kg/week) | Fold Improvement | Reference |
| Unconjugated ASO | Non-targeted | 120 - 210 | - | [5] |
| GalNAc-conjugated ASO | Hepatocyte-targeted | 4 - 10 | >10-fold | [5] |
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Galactosamine Model of Acute Hepatitis for Drug Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The D-galactosamine (D-GalN) model is a widely utilized and well-characterized in vivo and in vitro system for inducing acute hepatitis, closely mimicking the histopathological and biochemical features of human viral hepatitis.[1][2] D-GalN, a specific hepatotoxin, inhibits RNA and protein synthesis in hepatocytes by depleting uridine triphosphate (UTP) pools.[1][2][3] This sensitization makes hepatocytes highly susceptible to the inflammatory effects of endotoxins like lipopolysaccharide (LPS), leading to a robust inflammatory response, massive hepatocyte apoptosis and necrosis, and subsequent acute liver failure.[3][4] The co-administration of D-GalN and LPS provides a reliable and reproducible model for studying the mechanisms of acute liver injury and for the preclinical evaluation of potential hepatoprotective drug candidates.[5][6]
These application notes provide detailed protocols for both in vivo and in vitro D-GalN-induced acute hepatitis models, along with methodologies for assessing liver injury and screening therapeutic agents.
Key Features of the D-GalN Model:
-
Clinical Relevance: The model recapitulates key features of human acute liver failure, including massive hepatocyte death, inflammation, and elevated liver enzymes.[4][7]
-
Reproducibility: Provides consistent and reproducible liver injury, making it suitable for compound screening and efficacy studies.
-
Mechanism-Based: The underlying mechanisms involving inflammatory cytokines (e.g., TNF-α) and apoptosis are well-documented, allowing for the investigation of specific molecular pathways.[1][3]
Data Presentation
Table 1: In Vivo Model Parameters (Mouse)
| Parameter | Vehicle Control | D-GalN/LPS Model | Expected Outcome |
| D-Galactosamine (D-GalN) | Saline (i.p.) | 700 - 800 mg/kg (i.p.) | - |
| Lipopolysaccharide (LPS) | Saline (i.p.) | 10 - 50 µg/kg (i.p.) | - |
| Serum ALT (U/L) | 20 - 50 | > 500 | Significant Increase |
| Serum AST (U/L) | 50 - 150 | > 800 | Significant Increase |
| Serum TNF-α (pg/mL) | < 50 | > 1000 | Significant Increase |
| Histopathology | Normal liver architecture | Massive panlobular hemorrhage, hepatocyte necrosis, inflammatory cell infiltration | Severe Liver Injury |
| Survival Rate | 100% | < 20% at 24 hours | Significant Decrease |
Note: Values are approximate and can vary based on mouse strain, age, and specific experimental conditions. i.p. = intraperitoneal.
Table 2: In Vitro Model Parameters (Primary Hepatocytes)
| Parameter | Vehicle Control | D-GalN Model | Expected Outcome |
| D-Galactosamine (D-GalN) | Culture Medium | 10 - 40 mM | - |
| Incubation Time | 24 hours | 24 hours | - |
| Cell Viability (MTT Assay) | 100% | < 50% | Significant Decrease[8] |
| LDH Release | Baseline | > 3-fold increase | Significant Increase |
| Caspase-3 Activity | Baseline | > 2-fold increase | Significant Increase |
Experimental Protocols
In Vivo Model: D-GalN/LPS-Induced Acute Hepatitis in Mice
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Reagent Preparation:
-
D-Galactosamine (D-GalN) Solution: Dissolve D-GalN (Sigma-Aldrich, Cat. No. G0500) in sterile, pyrogen-free 0.9% saline to a final concentration of 100 mg/mL.
-
Lipopolysaccharide (LPS) Solution: Dissolve LPS (from E. coli O111:B4, Sigma-Aldrich, Cat. No. L2630) in sterile, pyrogen-free 0.9% saline to a final concentration of 10 µg/mL.
3. Experimental Procedure:
-
Divide mice into experimental groups (e.g., Vehicle Control, D-GalN/LPS, D-GalN/LPS + Test Compound).
-
Administer the test compound at the desired dose and route (e.g., oral gavage, intraperitoneal injection) typically 1-2 hours before D-GalN/LPS injection.
-
Induce acute hepatitis by a single intraperitoneal (i.p.) injection of D-GalN (e.g., 800 mg/kg) and LPS (e.g., 50 µg/kg).[4][7] The control group receives an equivalent volume of saline.
-
Monitor animals for clinical signs of distress.
-
At a predetermined time point (e.g., 6, 8, or 24 hours post-injection), euthanize the mice.[7]
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the liver with cold phosphate-buffered saline (PBS) and collect liver tissue for histological and molecular analysis.
4. Assessment of Liver Injury:
-
Serum Aminotransferases: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits (e.g., Abcam, Cat. No. ab263882 for AST).[9]
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.[10] Process the tissue, embed in paraffin, section at 4-5 µm, and perform Hematoxylin and Eosin (H&E) staining to evaluate for necrosis, inflammation, and hemorrhage.[11][12]
-
Cytokine Analysis: Measure serum or liver homogenate levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits (e.g., Sigma-Aldrich, Cat. No. RAB0479 for mouse TNF-α).[13][14]
-
Western Blot Analysis: Analyze protein expression of key signaling molecules (e.g., NF-κB, caspases) in liver tissue homogenates.
In Vitro Model: D-GalN-Induced Injury in Primary Hepatocytes
1. Cell Culture:
-
Isolate primary hepatocytes from rats or mice using a collagenase perfusion method.
-
Culture hepatocytes on collagen-coated plates in Williams' E Medium supplemented with fetal bovine serum, insulin, and dexamethasone.[8]
2. Experimental Procedure:
-
Plate hepatocytes at a suitable density and allow them to attach for 4-6 hours.
-
Replace the medium with fresh culture medium containing the test compound at various concentrations and pre-incubate for 1-2 hours.
-
Induce cytotoxicity by adding D-GalN to a final concentration of 10-40 mM.[2]
-
Incubate the cells for 24 hours.
3. Assessment of Hepatotoxicity:
-
Cell Viability: Assess cell viability using the MTT assay.[8]
-
Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.
-
Apoptosis: Measure caspase-3 activity in cell lysates using a fluorometric or colorimetric assay.
Mandatory Visualizations
Caption: In vivo drug screening workflow using the D-GalN/LPS model.
Caption: Signaling pathways in D-GalN/LPS-induced acute liver injury.
Caption: Logical relationship for drug screening using D-GalN models.
References
- 1. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. D-galactosamine lethality model: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 7. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro preparation of experimental models of hepatitis with D-galactosamine and their modification by liver-repairing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse AST ELISA Kit (ab263882) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chondrex.com [chondrex.com]
Application Notes and Protocols: Leveraging β-D-Galactosamine for Advanced Glycoconjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Galactosamine and its derivatives, particularly N-acetyl-β-D-galactosamine (GalNAc), have emerged as pivotal building blocks in the synthesis of complex glycoconjugates with significant therapeutic and research applications. Their unique ability to be specifically recognized by the asialoglycoprotein receptor (ASGPR) on hepatocytes has positioned them at the forefront of targeted drug delivery to the liver. These application notes provide a comprehensive overview of the use of β-D-galactosamine in glycoconjugate synthesis, detailing its applications, experimental protocols, and quantitative data to guide researchers in this dynamic field.
Application: Targeted Liver Drug Delivery with GalNAc Conjugates
The high-affinity and specific binding of GalNAc to the ASGPR, which is abundantly expressed on the surface of hepatocytes, enables the targeted delivery of a wide range of therapeutic payloads to the liver.[1][2][3] This receptor-mediated endocytosis pathway is a cornerstone of modern drug development, particularly for oligonucleotide therapeutics like siRNAs and antisense oligonucleotides.[1][4][5]
Key Advantages of GalNAc-Mediated Targeting:
-
Enhanced Potency and Efficacy: By concentrating the therapeutic agent at the site of action, the overall potency is significantly increased, allowing for lower and less frequent dosing.[4][5]
-
Improved Pharmacokinetics: Conjugation to GalNAc can improve the metabolic stability and pharmacokinetic profile of therapeutics, leading to a longer half-life in circulation.[2][4]
-
Reduced Off-Target Effects: Specific delivery to hepatocytes minimizes exposure of other tissues to the drug, thereby reducing potential side effects.
-
Facilitated Cellular Uptake: The conjugation of therapeutics to multivalent GalNAc ligands dramatically enhances their cellular uptake into liver cells.[4]
A critical aspect of efficient targeting is the "cluster glycoside effect," where multivalent presentation of GalNAc residues, such as a triantennary structure, significantly enhances the binding affinity to the ASGPR.[3][4] This has led to the development and FDA approval of several GalNAc-conjugated oligonucleotide drugs.[2][5]
The mechanism involves the binding of the GalNAc-glycoconjugate to the ASGPR, followed by internalization into an endosome. The acidic environment of the endosome facilitates the release of the conjugate from the receptor, and subsequent enzymatic cleavage can release the active therapeutic into the cytoplasm.[1]
Experimental Protocols
The synthesis of β-D-galactosamine-containing glycoconjugates can be achieved through chemical, chemoenzymatic, or a combination of both methods. The choice of method depends on the desired complexity of the glycoconjugate, the nature of the molecule to be conjugated, and the required regio- and stereoselectivity.
Protocol 1: Chemical Synthesis of a β-GalNAc Glycoside using a Rare Earth Metal Triflate Catalyst
This protocol describes a general method for the synthesis of β-glycosides of N-acetyl-D-galactosamine using Scandium(III) triflate (Sc(OTf)₃) as a catalyst, which has been shown to favor the formation of the β-anomer.[3][6]
Materials:
-
Per-acetylated N-acetyl-D-galactosamine (GalNAc tetraacetate) (Donor)
-
Alcohol acceptor (e.g., 5-chloro-1-pentanol)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve the per-acetylated GalNAc donor (1.0 equivalent) and the alcohol acceptor (3.0 to 10.0 equivalents) in anhydrous DCE in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).[3][6]
-
Add Sc(OTf)₃ (0.5 equivalents) to the reaction mixture.[6]
-
Heat the reaction mixture to reflux (approximately 90°C) and monitor the progress by thin-layer chromatography (TLC).[6]
-
Upon completion of the reaction (typically 12 hours), cool the mixture to room temperature.[6]
-
Quench the reaction by adding triethylamine.[3]
-
Dilute the mixture with dichloromethane and wash with saturated NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-GalNAc glycoside.
Protocol 2: Chemoenzymatic Synthesis of a β1-3 Linked Galactoside
This protocol outlines a one-pot, two-enzyme system for the synthesis of β1-3 linked galactosides, such as Galβ1-3GalNAc (galacto-N-biose), using a galactokinase and a D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase.[7][8]
Materials:
-
D-Galactose (Gal)
-
N-Acetyl-D-galactosamine (GalNAc) (Acceptor)
-
Adenosine triphosphate (ATP)
-
Recombinant E. coli galactokinase (GalK)
-
Recombinant Bifidobacterium infantis D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP)
-
Reaction buffer (e.g., pH 6.0-6.5 for optimal BiGalHexNAcP activity)[7]
-
Enzymes for ATP regeneration system (optional, but recommended for large-scale synthesis)
Procedure:
-
In a reaction vessel, dissolve D-galactose (1.2-1.5 equivalents) and the GalNAc acceptor (1.0 equivalent) in the reaction buffer.
-
Add ATP (1.2-1.5 equivalents).
-
Add the galactokinase (GalK) and the D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP) to the reaction mixture.
-
If using an ATP regeneration system, add the necessary components.
-
Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the desired β1-3 linked galactoside can be purified using standard chromatographic techniques.
Quantitative Data
The following tables summarize quantitative data from various studies on the synthesis and application of β-D-galactosamine glycoconjugates.
Table 1: Physicochemical and Biological Properties of Docetaxel-GalNAc Conjugates [9]
| Conjugate | Valency | Water Solubility Increase (fold) | Cytotoxicity (IC₅₀, nM) vs. HepG2 | Selectivity (HepG2 vs. Control) |
| Parental Docetaxel | - | 1 | ~5 | - |
| Monovalent GalNAc-DTX | 1 | 21-75 | Comparable to Docetaxel | Low |
| Trivalent tri-GalNAc-DTX | 3 | 21-75 | Comparable to Docetaxel | 20-35 times |
Table 2: Yields of Chemoenzymatic Synthesis of β1-3 Linked Galactosides [7]
| Acceptor Substrate | Product | Yield (%) |
| N-Acetyl-D-glucosamine (GlcNAc) | Galβ1-3GlcNAc (Lacto-N-biose) | High |
| 6-deoxy-GlcNAc | Galβ1-3(6-deoxy-GlcNAc) | 84 |
| 6-azido-6-deoxy-GlcNAc | Galβ1-3(6-azido-6-deoxy-GlcNAc) | 87 |
Table 3: Glycosylation of Various Acceptors with Per-acetylated GalNAc using Sc(OTf)₃ [3]
| Acceptor | Product β:α Ratio | Yield (%) |
| 5-chloro-1-pentanol | High β-selectivity | 83-91 |
| 3-bromo-1-propanol | High β-selectivity | 83-91 |
| 4-hydroxyphenylboronic acid pinacol ester | High β-selectivity | 83-91 |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: ASGPR-mediated endocytosis of a GalNAc-conjugated therapeutic.
Caption: Workflow for chemical synthesis of a β-GalNAc glycoside.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. GalNAc-Conjugated Oligonucleotides | Liver-Targeted RNA Delivery [biosyn.com]
- 3. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]
- 5. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
- 7. Highly Efficient Chemoenzymatic Synthesis of β1–3-Linked Galactosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly efficient chemoenzymatic synthesis of β1–3-linked galactosides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes: Utilizing β-D-Galactosamine for Asialoglycoprotein Receptor (ASGPR) Studies
Introduction to the Asialoglycoprotein Receptor (ASGPR)
The asialoglycoprotein receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes.[1][2][3] It is the first mammalian lectin to have been identified and characterized.[4][5] The receptor is a hetero-oligomer composed of two subunits, a major subunit ASGR1 (H1) and a minor subunit ASGR2 (H2), which are essential for its proper function.[1][4][5][6] With an expression of up to 500,000 binding sites per hepatocyte, ASGPR plays a crucial role in maintaining glycoprotein homeostasis.[2][3][4] Its primary function is to recognize, bind, and clear desialylated glycoproteins from the circulatory system via receptor-mediated endocytosis.[1][2][4]
Ligand Specificity and the Role of β-D-Galactosamine
ASGPR exhibits specific, calcium-dependent binding affinity for glycoproteins that have exposed, non-reducing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[3][4][7][8] The removal of terminal sialic acid from glycoproteins exposes these underlying sugar residues, flagging them for clearance by the liver.[1][7]
Notably, the receptor shows a significantly higher affinity for GalNAc compared to Gal, with some studies reporting a 10- to 60-fold greater affinity for GalNAc.[4][9] This high affinity and specificity make GalNAc and its derivatives, including β-D-galactosamine, invaluable tools for researchers.
Applications of β-D-Galactosamine in ASGPR Research:
-
Competitive Binding Assays: Unlabeled galactosamine can be used as a competitor to determine the binding affinity and specificity of novel synthetic ligands or potential drugs for ASGPR.
-
Hepatocyte-Targeted Delivery: Due to the receptor's high expression on hepatocytes, galactosamine is widely used as a targeting moiety. By conjugating therapeutic agents (such as siRNAs, antisense oligonucleotides, or small molecule drugs) to galactosamine, researchers can achieve selective delivery to the liver, enhancing therapeutic efficacy while minimizing off-target side effects.[10][11][12][13][14]
-
Studying Endocytosis: Fluorescently or radiolabeled galactosamine conjugates serve as probes to visualize and quantify the kinetics of ASGPR-mediated endocytosis and intracellular trafficking pathways.[10][15]
Mechanism: ASGPR-Mediated Endocytosis
The internalization of ligands by ASGPR is a highly efficient process.[2]
-
Binding: The process begins with the binding of a multivalent Gal/GalNAc-terminated ligand to the ASGPR complex on the hepatocyte surface.[7]
-
Internalization: Upon binding, the ligand-receptor complex is internalized through clathrin-mediated endocytosis, forming clathrin-coated vesicles.[4][9][16]
-
Endosomal Sorting: The vesicle sheds its clathrin coat and matures into an early endosome. The acidic environment within the endosome (pH ~6.0) causes the dissociation of the ligand from the receptor.[4]
-
Receptor Recycling: The ASGPR is sorted and recycled back to the cell surface, a process that takes approximately 15 minutes, ensuring the hepatocyte is ready to bind more ligands.[4][7]
-
Ligand Degradation: The dissociated ligand is transported to lysosomes for degradation.[4]
This rapid and efficient cycle makes ASGPR an ideal target for high-capacity clearance and targeted drug delivery.
Quantitative Data for ASGPR Ligand Binding
The following table summarizes representative quantitative data for the binding of various ligands to the asialoglycoprotein receptor. These values are essential for designing competitive binding assays and developing high-affinity targeting agents.
| Ligand Type | Specific Ligand | Affinity Metric | Value | Source(s) |
| Monovalent Sugar | N-Acetylgalactosamine (GalNAc) | Kd | ~40 µM | [17] |
| Glycoprotein | Asialo-orosomucoid (ASOR) | - | High Affinity | [5][18] |
| Glycoconjugate | Galactose-BSA Conjugate | Kd | 0.19 - 0.22 µM | [8] |
| Glycoconjugate | Siaα2,6GalNAc-BSA Conjugate | Kd | 1.26 - 1.28 µM | [8] |
| Glycopolymer | N-Acetylgalactosamine Polymers | KD | 0.37 - 6.65 µM | [19] |
| Small Molecule Hits | Identified via HTS Screen | IC50 | 12 - 100 µM | [20] |
Kd (Dissociation Constant): Lower values indicate higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a competitor that displaces 50% of a labeled ligand. BSA: Bovine Serum Albumin.
Visualizations
ASGPR-Mediated Endocytosis Pathway
Caption: ASGPR-mediated endocytosis and receptor recycling pathway.
Experimental Workflow: In Vitro Competitive Binding Assay
Caption: Workflow for a fluorescence-based competitive binding assay.
Logic of ASGPR-Targeted Drug Delivery
Caption: Logic of hepatocyte-targeted drug delivery via ASGPR.
Experimental Protocols
Protocol 1: In Vitro ASGPR Competitive Binding Assay (Fluorescence Polarization)
This protocol describes a high-throughput method to determine the affinity of test compounds for ASGPR by measuring their ability to displace a fluorescently labeled ligand.[20]
Materials:
-
Recombinant human ASGR1 protein
-
Fluorescently labeled tri-GalNAc ligand (tracer)
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with 10 mM CaCl₂ and 0.1% BSA
-
Test compounds (e.g., β-D-galactosamine) dissolved in DMSO or assay buffer
-
384-well, low-volume, black microplates
-
Microplate reader capable of fluorescence polarization (FP)
Methodology:
-
Preparation: Dilute the recombinant ASGR1 protein and the fluorescent tracer to their optimal working concentrations in the assay buffer. The final concentration of the tracer should be low (nM range) to ensure it is sensitive to displacement.
-
Compound Plating: Add 1 µL of test compounds, serially diluted, to the wells of the 384-well plate. Include wells for positive control (no competitor) and negative control (no receptor).
-
Receptor Addition: Add 10 µL of the diluted ASGR1 protein solution to all wells except the negative controls.
-
Tracer Addition: Add 10 µL of the fluorescent tracer solution to all wells. The final volume should be 21 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 1.5 to 2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible microplate reader.
-
Data Analysis: Convert the FP values to the percentage of inhibition relative to the controls. Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Ligand Uptake Assay in HepG2 Cells
This protocol quantifies the ASGPR-mediated uptake of a galactosamine-conjugated molecule into hepatocytes.[10][21]
Materials:
-
HepG2 cells (human hepatocellular carcinoma cell line expressing ASGPR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled galactosamine conjugate (e.g., GAL-DOX-AN)
-
Unlabeled competitor (e.g., asialofetuin or excess free galactosamine)
-
PBS and Trypsin-EDTA
-
24-well cell culture plates
-
Fluorometer or flow cytometer
Methodology:
-
Cell Seeding: Seed HepG2 cells into 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.
-
Competition (Optional): For competition experiments, pre-incubate a subset of wells with a high concentration (e.g., 200-fold excess) of an unlabeled competitor like asialofetuin for 30 minutes at 37°C to block the ASGPRs.[21]
-
Ligand Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled galactosamine conjugate at the desired concentration to all wells.
-
Uptake: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C to allow for internalization.
-
Washing: Aspirate the medium containing the conjugate and wash the cells three times with ice-cold PBS to remove any unbound conjugate and stop further uptake.
-
Quantification (Fluorometer):
-
Lyse the cells in each well using a suitable lysis buffer (e.g., RIPA buffer).
-
Transfer the lysate to a microfuge tube and centrifuge to pellet cell debris.
-
Measure the fluorescence of the supernatant using a fluorometer.
-
Normalize the fluorescence signal to the total protein content in the lysate (determined by a BCA or Bradford assay).
-
-
Quantification (Flow Cytometry):
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity per cell.
-
-
Data Analysis: Compare the fluorescence signal from cells treated with the conjugate alone to those pre-treated with the competitor. A significant reduction in signal in the competitor-treated cells confirms that uptake is ASGPR-mediated.
Protocol 3: In Vivo Pharmacokinetic and Biodistribution Study
This protocol outlines a general method to assess the liver-targeting efficiency of a galactosamine conjugate in a rodent model.
Materials:
-
Animal model (e.g., male C57BL/6 mice)
-
Galactosamine conjugate labeled with a radioactive isotope (e.g., ¹²⁵I) or a long-lasting fluorescent dye.
-
Anesthesia and surgical tools
-
Blood collection supplies (e.g., heparinized capillaries)
-
Gamma counter or fluorescence imaging system
-
Organ harvesting tools
Methodology:
-
Animal Preparation: Acclimatize mice to laboratory conditions. Fast the animals overnight before the experiment if required.
-
Compound Administration: Administer a defined dose of the labeled galactosamine conjugate via intravenous (tail vein) injection.
-
Blood Sampling (Pharmacokinetics):
-
Collect blood samples (~20-50 µL) from the saphenous vein or via retro-orbital bleeding at multiple time points (e.g., 2, 5, 15, 30, 60, 120 minutes) post-injection.
-
Process the blood to obtain plasma.
-
Measure the radioactivity or fluorescence in the plasma samples to determine the concentration of the conjugate over time.
-
Calculate pharmacokinetic parameters such as clearance rate and plasma half-life. A rapid decrease in plasma concentration suggests efficient uptake by a target organ.
-
-
Organ Harvesting (Biodistribution):
-
At a terminal time point (e.g., 2 hours post-injection), euthanize the mice.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Carefully dissect and harvest major organs (liver, spleen, kidneys, lungs, heart, brain).
-
Weigh each organ.
-
Measure the radioactivity or fluorescence in each organ.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
A high %ID/g value in the liver compared to other organs demonstrates successful hepatocyte-targeted delivery. Compare these results to a control compound without the galactosamine ligand to confirm the targeting effect.
-
References
- 1. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The asialoglycoprotein receptor clears glycoconjugates terminating with sialic acidα2,6GalNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [digital.library.adelaide.edu.au]
- 11. Advancement of drugs conjugated with GalNAc in the targeted delivery to hepatocytes based on asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galactosylated hydroxyl‐polyamidoamine dendrimer targets hepatocytes and improves therapeutic outcomes in a severe model of acetaminophen poisoning‐induced liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Specific and Differential Binding of N-Acetylgalactosamine Glycopolymers to the Human Macrophage Galactose Lectin and Asialoglycoprotein Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Beta-D-Galactosamine Hydrochloride in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-galactosamine hydrochloride (D-GalN) is a pivotal research tool, primarily utilized as a specific hepatotoxic agent in cell culture and animal models.[1][2] As an amino sugar derived from galactose, its primary mechanism of action in hepatocytes involves the depletion of uridine triphosphate (UTP), which subsequently inhibits the synthesis of RNA and proteins, leading to cellular stress, apoptosis, and necrosis.[3][4][5] This unique property makes D-GalN an invaluable compound for inducing experimental liver injury, providing a controlled system to study hepatotoxicity, screen for hepatoprotective drugs, and investigate the molecular pathways of liver disease.[4][6][7]
When used in combination with lipopolysaccharide (LPS), D-GalN potently sensitizes hepatocytes to the inflammatory effects of LPS, leading to a robust model of acute liver failure (ALF).[3][8] This synergistic effect is widely employed to study the inflammatory cascades, cytokine signaling, and apoptotic pathways that mimic aspects of human fulminant hepatic failure.[1][8]
These application notes provide a comprehensive overview of the use of this compound hydrochloride in cell culture, including detailed protocols for inducing hepatotoxicity and an exploration of the key signaling pathways involved.
Key Applications in Cell Culture
-
Modeling Drug-Induced Liver Injury (DILI): D-GalN provides a reproducible method to mimic DILI in vitro, allowing for the screening of potential drug candidates for hepatotoxic liabilities.
-
Investigating Acute Liver Failure (ALF): The combination of D-GalN and LPS creates a robust and widely used in vitro model of ALF, facilitating the study of disease pathogenesis and the evaluation of novel therapeutic interventions.[3][8]
-
Studying Apoptotic Pathways: D-GalN, particularly with LPS, activates key apoptotic signaling cascades, including the death receptor and mitochondrial pathways, making it a useful tool for basic research into programmed cell death in hepatocytes.[6]
-
Evaluating Hepatoprotective Agents: The D-GalN-induced hepatotoxicity model is a standard platform for assessing the efficacy of compounds with potential hepatoprotective properties.
Data Presentation: Quantitative Parameters for In Vitro Studies
The following tables summarize typical concentration ranges and incubation times for this compound hydrochloride and LPS in hepatocyte cell culture, based on published literature. It is crucial to empirically determine the optimal conditions for specific cell types and experimental endpoints.
Table 1: this compound Hydrochloride (D-GalN) Working Concentrations
| Application | Cell Type | Concentration Range | Incubation Time | Outcome |
| Induction of Hepatotoxicity | Primary Rat Hepatocytes | 0.5 mM - 40 mM | 18 - 36 hours | Cell death, apoptosis, necrosis |
| Primary Mouse Hepatocytes | 20 mM | 3 - 24 hours | Apoptosis, increased intracellular calcium | |
| Sensitization to LPS | Various Hepatocyte Lines | 8 mM - 20 mM | 6 - 24 hours | Increased sensitivity to LPS-induced death |
| Inhibition of N-glycosylation | Primary Rat Hepatocytes | 4 mM | Up to 24 hours | Impaired protein glycosylation and secretion |
Table 2: Lipopolysaccharide (LPS) Working Concentrations for Co-treatment with D-GalN
| Application | Cell Type | Concentration Range | Incubation Time | Outcome |
| Induction of Acute Liver Injury | Primary and Immortalized Hepatocytes | 10 ng/mL - 1 µg/mL | 6 - 24 hours | Synergistic cytotoxicity with D-GalN, inflammation |
Experimental Protocols
Preparation of this compound Hydrochloride Stock Solution
-
Reconstitution: Dissolve this compound hydrochloride powder in sterile, serum-free cell culture medium or phosphate-buffered saline (PBS) to create a stock solution. A common stock concentration is 1 M.
-
Solubility: D-GalN is readily soluble in aqueous solutions. Ensure the powder is completely dissolved by gentle vortexing.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the sterile stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 1: Induction of Hepatotoxicity in Primary Hepatocytes
This protocol describes the induction of liver cell injury using D-GalN alone.
-
Cell Seeding: Plate primary hepatocytes (e.g., rat or mouse) in collagen-coated cell culture plates at a suitable density. Allow the cells to attach and form a monolayer, typically for 24 hours, in appropriate hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum and growth factors).[9]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the D-GalN stock solution. Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 5 mM to 40 mM).[4]
-
Treatment: Remove the old medium from the cultured hepatocytes and replace it with the medium containing the desired concentration of D-GalN.
-
Incubation: Incubate the cells for a predetermined period, typically 24 hours, at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Assessment of Cytotoxicity: Evaluate hepatotoxicity using standard assays, such as:
-
MTT or WST-1 assay: To measure cell viability and mitochondrial dehydrogenase activity.[9]
-
LDH release assay: To quantify plasma membrane damage.
-
Caspase-3/7 activity assay: To measure apoptosis.
-
TUNEL staining: To detect DNA fragmentation characteristic of apoptosis.
-
Protocol 2: In Vitro Model of Acute Liver Failure (D-GalN/LPS)
This protocol outlines the co-administration of D-GalN and LPS to induce a severe inflammatory liver injury model.
-
Cell Seeding: Follow the same procedure as in Protocol 1 for seeding and culturing primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2, AML12).
-
Preparation of Working Solutions:
-
Prepare the D-GalN working solution as described in Protocol 1. A typical concentration for sensitization is in the range of 8 mM to 20 mM.
-
Prepare a stock solution of LPS (e.g., from E. coli) in sterile PBS. Further dilute the LPS stock in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 100 ng/mL).
-
-
Treatment: Remove the old medium from the cells. Add the medium containing both D-GalN and LPS.
-
Incubation: Incubate the cells for 6 to 24 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell type and the desired severity of injury.
-
Endpoint Analysis: Assess the cellular response through various assays, including:
-
Cytotoxicity assays: As listed in Protocol 1.
-
ELISA: To measure the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 into the culture supernatant.
-
Western Blotting or RT-qPCR: To analyze the expression levels of proteins and genes involved in inflammatory and apoptotic signaling pathways (e.g., NF-κB, caspases, Fas/FasL).[6]
-
Signaling Pathways and Visualizations
D-GalN/LPS-Induced Apoptosis Signaling Pathway
The combination of D-GalN and LPS triggers a complex network of signaling pathways culminating in hepatocyte apoptosis. D-GalN sensitizes the cells, primarily by depleting UTP and inhibiting protective gene expression, while LPS activates inflammatory signaling, predominantly through Toll-like receptor 4 (TLR4). This leads to the activation of both extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.
Caption: D-GalN/LPS-induced apoptosis signaling cascade.
Experimental Workflow for In Vitro Hepatotoxicity Screening
The following diagram illustrates a typical workflow for screening compounds for hepatoprotective effects against D-GalN/LPS-induced injury.
Caption: Workflow for hepatoprotective compound screening.
Concluding Remarks
This compound hydrochloride is a well-established and indispensable tool for researchers in hepatology and drug development. Its ability to reliably induce hepatotoxicity, especially in conjunction with LPS, provides a powerful in vitro system for dissecting the molecular mechanisms of liver injury and for the preclinical assessment of therapeutic agents. Adherence to detailed, optimized protocols is essential for obtaining reproducible and meaningful data. The signaling pathways and workflows presented here offer a foundational understanding for designing and executing experiments utilizing this important compound.
References
- 1. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 2. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome activation in D-galactosamine and lipopolysaccharide-induced acute liver failure: role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of galactosamine cytotoxicity in an in vivo/in vitro hepatocellular toxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro preparation of experimental models of hepatitis with D-galactosamine and their modification by liver-repairing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating O-Glycan Biosynthesis: Application of Galactosamine Analogs
A Note on Terminology: While the query specified beta-D-galactosamine, the primary tool for investigating mucin-type O-glycan biosynthesis is N-acetyl-D-galactosamine (GalNAc) and its derivatives. Unmodified this compound is not typically used for this purpose. This document will focus on the application of GalNAc and its analogs, which are the standard reagents in this field of research.
Application Notes
Mucin-type O-glycosylation is a critical post-translational modification influencing protein function, localization, and stability. The process is initiated by the transfer of N-acetyl-D-galactosamine (GalNAc) to serine or threonine residues of a polypeptide chain, a reaction catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). The resulting GalNAcα1-O-Ser/Thr structure, also known as the Tn antigen, is the foundation upon which a diverse array of complex O-glycan structures are built.
The study of O-glycan biosynthesis is crucial for understanding various physiological processes and diseases, including cancer and inflammatory conditions, where aberrant glycosylation is a common feature. Chemically modified analogs of GalNAc serve as powerful tools for researchers to probe, visualize, and modulate O-glycan biosynthesis in living cells and organisms. These analogs are typically cell-permeable and are metabolized through the cellular salvage pathway, leading to their incorporation into O-glycans.
Two primary applications of GalNAc analogs in O-glycan biosynthesis research are:
-
Metabolic Labeling: GalNAc analogs containing a bioorthogonal chemical reporter group, such as an azide (e.g., N-azidoacetylgalactosamine, GalNAz), are used to tag O-glycans.[1][2] Once incorporated, the azide group can be selectively reacted with a probe molecule (e.g., a fluorescent dye or a biotin tag) via click chemistry or the Staudinger ligation.[1] This enables the visualization of O-glycosylated proteins by microscopy, their identification by mass spectrometry-based proteomics, and their enrichment for further analysis.
-
Inhibition of O-Glycosylation: Certain modifications to the GalNAc structure can result in analogs that, once incorporated, disrupt the normal elongation of the O-glycan chain. For example, N-thioglycolyl-D-galactosamine (GalNTGc) acts as an inhibitor of mucin-type O-glycosylation.[3][4] By observing the cellular effects of this inhibition, researchers can elucidate the functional roles of O-glycans on specific proteins and in various biological processes.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of GalNAc analogs in cell culture experiments.
Table 1: Metabolic Labeling with Ac_4GalNAz (Tetraacetylated N-azidoacetylgalactosamine)
| Parameter | Value | Cell Type(s) | Reference |
| Concentration | 25 - 50 µM | Jurkat, CHO, HeLa, etc. | [1] |
| Incubation Time | 24 - 72 hours | Various mammalian cell lines | [1] |
| Detection Method | Staudinger ligation or Click chemistry | N/A | [1][2] |
Table 2: Inhibition of O-Glycosylation with Ac_5GalNTGc (Peracetylated N-thioglycolyl-D-galactosamine)
| Parameter | Value | Cell Type(s) | Reference |
| Concentration | 25 - 100 µM | Jurkat, U937 | [5] |
| Incubation Time | 24 - 72 hours | Hematopoietic cell lines | [3] |
| Effect | Inhibition of O-glycan elongation | Jurkat | [3] |
Experimental Protocols
Protocol 1: Metabolic Labeling of O-Glycans with Ac_4GalNAz
This protocol describes the metabolic labeling of O-glycans in cultured mammalian cells using tetraacetylated N-azidoacetylgalactosamine (Ac_4GalNAz) for subsequent detection.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Ac_4GalNAz (N-azidoacetylgalactosamine, tetraacetylated)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Alkynyl-fluorophore or alkynyl-biotin probe
-
Copper(II) sulfate (CuSO_4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
SDS-PAGE reagents and equipment
-
Fluorescence scanner or streptavidin-HRP for western blotting
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of Ac_4GalNAz in DMSO (e.g., 10 mM).
-
The following day, replace the medium with fresh complete medium containing the desired final concentration of Ac_4GalNAz (typically 25-50 µM). Include a vehicle control (DMSO only).
-
Incubate the cells for 24-72 hours under standard culture conditions.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reaction components. A typical reaction mixture includes:
-
Protein lysate
-
Alkynyl probe (e.g., 50 µM final concentration)
-
CuSO_4 (1 mM final concentration)
-
THPTA (1 mM final concentration)
-
Freshly prepared sodium ascorbate (5 mM final concentration)
-
-
Vortex briefly to mix and incubate at room temperature for 1 hour in the dark.
-
-
Analysis:
-
Add SDS-PAGE sample buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
For fluorescent detection: Visualize the gel directly using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
For biotin detection: Transfer the proteins to a PVDF membrane and perform a western blot using streptavidin-HRP followed by a chemiluminescent substrate.
-
Protocol 2: Inhibition of O-Glycan Biosynthesis with Ac_5GalNTGc
This protocol details the use of peracetylated N-thioglycolyl-D-galactosamine (Ac_5GalNTGc) to inhibit O-glycan elongation in cultured cells. The effect can be assessed by analyzing changes in the apparent molecular weight of heavily O-glycosylated proteins or by lectin blotting.
Materials:
-
Mammalian cell line of interest (e.g., Jurkat)
-
Complete cell culture medium
-
Ac_5GalNTGc (N-thioglycolyl-D-galactosamine, peracetylated)
-
DMSO
-
PBS
-
Cell lysis buffer
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment
-
Antibody against a known O-glycosylated protein (e.g., CD43)
-
Lectin (e.g., Peanut Agglutinin - PNA, which recognizes the core 1 O-glycan structure)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in suspension or adherent plates.
-
Prepare a stock solution of Ac_5GalNTGc in DMSO.
-
Treat the cells with the desired final concentration of Ac_5GalNTGc (typically 25-100 µM) for 24-72 hours. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and quantify the protein concentration as described in Protocol 1.
-
-
Analysis by Western Blot:
-
Prepare protein lysates for SDS-PAGE.
-
Resolve equal amounts of protein from treated and control cells by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against a known heavily O-glycosylated protein (e.g., anti-CD43).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect by chemiluminescence. A downward shift in the apparent molecular weight of the protein in the Ac_5GalNTGc-treated sample indicates inhibition of O-glycan elongation.
-
-
Analysis by Lectin Blot:
-
Following protein transfer to a PVDF membrane as described above, block the membrane.
-
Incubate the membrane with a biotinylated lectin (e.g., PNA-biotin) that recognizes a specific O-glycan structure that may be altered by the inhibitor.
-
Wash the membrane and incubate with streptavidin-HRP.
-
Detect by chemiluminescence. A change in the lectin binding pattern will indicate an alteration in O-glycan structures.
-
Visualizations
Caption: Initiation of mucin-type O-glycan biosynthesis.
Caption: Workflow for metabolic labeling of O-glycans.
Caption: Mechanism of O-glycan elongation inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mucin-type O-glycosylation through metabolic processing and incorporation of N-thioglycolyl-D-galactosamine peracetate (Ac5GalNTGc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of mammalian glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Chemical Synthesis of β-D-Galactosamine
Welcome to the technical support center for the chemical synthesis of β-D-galactosamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize synthesis yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the chemical synthesis of β-D-galactosamine, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of β-anomer | 1. Unfavorable Reaction Conditions: Temperature, solvent, and catalyst may not be optimal for β-selectivity.[1][2] 2. Inappropriate Protecting Groups: The choice of protecting groups on the glycosyl donor and acceptor can sterically hinder the desired β-glycosylation.[3][4] 3. Anomerization: The desired β-product may be isomerizing to the more thermodynamically stable α-anomer under the reaction conditions.[5][6] | 1. Optimize Reaction Conditions: - Catalyst: Scandium triflate (Sc(OTf)₃) has been shown to favor the formation of the β-anomer.[1][2] - Solvent: Dichloromethane (DCM) or 1,2-dichloroethane are commonly used.[7] - Temperature: Reactions are often performed at low temperatures (e.g., -25 °C) to improve selectivity.[7] 2. Select Appropriate Protecting Groups: - Use participating groups at the C-2 position (e.g., acetyl) to favor the formation of the 1,2-trans product (β-anomer).[3] - Avoid bulky protecting groups on both the donor and acceptor that can lead to steric hindrance.[3] 3. Minimize Anomerization: - Use neutral or basic conditions where possible, as acidic conditions can promote anomerization.[3] - Monitor the reaction closely and stop it once the formation of the β-anomer is maximized. |
| Formation of Oxazoline Byproduct | The acetamido group at the C-2 position can readily form a stable oxazoline intermediate, which can be difficult to convert to the desired β-glycoside.[1][2][8] | 1. Use of Promoters: Strong Lewis acids or Brønsted acids can help to activate the oxazoline for glycosylation.[1][9] 2. Alternative Protecting Groups: Employ temporary protecting groups at the C-2 position that are less prone to oxazoline formation, such as azido (N₃) or phthalimido (Phth) groups.[2][4] These can be converted to the acetamido group later in the synthesis. |
| Difficult Purification | 1. Co-elution of Anomers: The α and β anomers can be difficult to separate by column chromatography due to their similar polarities. 2. Presence of Byproducts: Unreacted starting materials, oxazoline, and other side products can complicate purification. | 1. Optimize Chromatography: - Use a high-resolution silica gel column. - Experiment with different solvent systems to improve separation. 2. Crystallization: If the desired β-anomer is crystalline, recrystallization can be an effective purification method.[4] 3. Derivatization: In some cases, derivatizing the anomeric mixture can facilitate separation, followed by removal of the derivatizing group. |
| Poor Glycosyl Donor Reactivity | The leaving group at the anomeric position may not be sufficiently reactive under the chosen conditions. | 1. Activate the Donor: Convert the hemiacetal to a more reactive species such as a glycosyl halide (bromide or chloride) or a trichloroacetimidate donor.[7] 2. Use a Suitable Promoter: Select a promoter that is effective for activating the specific glycosyl donor being used (e.g., silver triflate for glycosyl bromides, TMSOTf or BF₃·Et₂O for trichloroacetimidates).[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high β-selectivity in D-galactosamine synthesis?
A1: The choice of the protecting group at the C-2 position is paramount. A participating neighboring group, such as an acetyl group, is crucial for directing the incoming nucleophile (the acceptor) to the β-face of the anomeric carbon, leading to the desired 1,2-trans glycosidic bond.[3] Additionally, optimizing the catalyst and reaction temperature can significantly enhance β-selectivity.[1][2]
Q2: How can I avoid the formation of the stable oxazoline byproduct?
A2: Oxazoline formation is a common side reaction when using an N-acetyl protecting group. To circumvent this, you can use an alternative protecting group at the C-2 position, such as an azido (-N₃) or a phthalimido (Phth) group.[2][4] These groups do not participate in intramolecular cyclization to form an oxazoline. The azido group can be reduced to an amine and subsequently acetylated at a later stage of the synthesis.
Q3: What are the recommended catalysts for promoting β-glycosylation of galactosamine?
A3: Rare earth metal triflates, particularly Scandium triflate (Sc(OTf)₃), have been shown to be effective catalysts for promoting β-glycosylation with high yields and selectivity.[1][2] Other Lewis acids like TMSOTf and BF₃·Et₂O are also commonly used, especially for activating glycosyl imidate donors.[7][10]
Q4: My reaction yields are consistently low. What are the first troubleshooting steps I should take?
A4: First, ensure your reagents and solvents are of high purity and anhydrous, as moisture can deactivate the promoter and hydrolyze the glycosyl donor. Next, re-evaluate your reaction conditions. The concentration of reactants, the ratio of donor to acceptor, and the reaction temperature can all significantly impact the yield.[1][2][11] Monitoring the reaction progress by TLC is also crucial to determine the optimal reaction time and prevent product degradation.
Q5: I am having trouble separating the α and β anomers. What can I do?
A5: Anomeric separation can be challenging. Besides optimizing your column chromatography conditions (e.g., trying different solvent gradients), consider derivatizing the hydroxyl groups of the anomeric mixture. The different spatial arrangement of the anomeric linkage can lead to derivatives with more distinct physical properties, potentially simplifying their separation. After separation, the protecting groups can be removed.
Experimental Protocols
General Procedure for β-Glycosylation using a Trichloroacetimidate Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Glycosyl Donor: The protected galactosamine hemiacetal is dissolved in anhydrous dichloromethane (DCM). Trichloroacetonitrile and a catalytic amount of a base (e.g., DBU) are added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then concentrated and the residue is purified by column chromatography to yield the trichloroacetimidate donor.
-
Glycosylation Reaction: The glycosyl donor and the acceptor are dissolved in anhydrous DCM and cooled to the desired temperature (e.g., -25 °C) under an inert atmosphere (e.g., argon).
-
Addition of Promoter: A solution of the promoter (e.g., TMSOTf or BF₃·Et₂O in DCM) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the same temperature and monitored by TLC.
-
Quenching: Once the reaction is complete, it is quenched by the addition of a base (e.g., triethylamine or pyridine).
-
Work-up: The reaction mixture is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired β-glycoside.
Visualizations
Caption: General workflow for the chemical synthesis of β-D-galactosamine derivatives.
Caption: Troubleshooting decision tree for low yield of the β-anomer.
References
- 1. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
- 3. Pondering the Structural Factors that Affect 1,2-trans-Galactosylation: A Lesson Learnt from 3-O-β-Galactosylation of Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Systematic studies toward the synthesis of d -galactosamine-containing coumarin glycosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00746A [pubs.rsc.org]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Systematic studies toward the synthesis of d-galactosamine-containing coumarin glycosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Optimization of alkyl beta-D-galactopyranoside synthesis from lactose using commercially available beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-galactosamine (D-GalN) Induced Liver Injury Models
Welcome to the technical support center for D-galactosamine (D-GalN) induced liver injury models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this widely used experimental model.
Troubleshooting Guide
This guide addresses common problems encountered during the application of D-GalN and D-GalN/Lipopolysaccharide (LPS) induced liver injury models.
1. High Variability in Liver Injury Outcomes Between Animals
Question: We observe significant variability in serum ALT/AST levels and histological damage among animals in the same experimental group. What could be the cause and how can we minimize it?
Answer: High variability is a common challenge in this model and can stem from several factors:
-
Animal Strain and Species: Different strains and species of rodents exhibit varying sensitivity to D-GalN. For instance, rats are generally more susceptible to D-GalN intoxication than mice.[1][2] It is crucial to use a consistent and well-characterized strain for all experiments.
-
Age and Weight: The age and weight of the animals can influence their metabolic rate and response to toxins. Ensure that all animals are within a narrow age and weight range.
-
Gut Microbiome: The gut microbiota can influence the inflammatory response to LPS. Variations in the gut microbiome between animals can contribute to differing severities of liver injury. Housing animals in the same environment and using littermates when possible can help reduce this variability.
-
Injection Technique: Inconsistent intraperitoneal (i.p.) injection technique can lead to variable absorption of D-GalN and/or LPS. Ensure all injections are administered consistently by a trained individual.
-
Health Status: Underlying subclinical infections can prime the immune system and lead to an exaggerated response to LPS. Only healthy animals should be used in these studies.
Troubleshooting Steps:
-
Standardize Animal Characteristics: Use animals of the same strain, sex, age, and from the same vendor.
-
Acclimatization: Allow for a sufficient acclimatization period (at least one week) before starting the experiment.
-
Consistent Dosing: Prepare fresh solutions of D-GalN and LPS for each experiment and dose accurately based on body weight.
-
Refine Injection Technique: Ensure proper i.p. injection to avoid accidental injection into other organs.
2. Insufficient or No Liver Injury Observed
Question: We did not observe a significant increase in serum transaminases or any noticeable histological damage after D-GalN/LPS administration. What went wrong?
Answer: A lack of liver injury can be due to several factors, primarily related to the dosage and administration of the inducing agents.
-
Inadequate Dose: The dose of D-GalN and/or LPS may be too low for the specific animal strain being used. It is essential to perform a dose-response study to determine the optimal concentrations.
-
D-GalN Alone in Certain Species: In some species, like chicks, D-GalN alone may not be sufficient to induce significant liver injury and requires co-administration with an inflammatory stimulus like LPS.[3]
-
LPS Potency: The potency of LPS can vary between batches and manufacturers. It is crucial to use a well-characterized source of LPS and to test each new batch.
-
Timing of Sample Collection: The peak of liver injury is time-dependent. Collecting samples too early or too late might miss the peak of damage. For instance, in rats, the peak of injury after D-GalN/LPS is often observed around 6-8 hours.[4]
Troubleshooting Steps:
-
Dose Optimization: Conduct a pilot study with a range of D-GalN and LPS doses to establish the optimal dose for your specific experimental conditions.
-
Time-Course Study: Perform a time-course experiment to identify the time point of maximal liver injury.
-
Verify Reagents: Ensure the quality and potency of your D-GalN and LPS.
-
Check Administration Route: Confirm that the administration was performed correctly via the intended route (e.g., intraperitoneal).
3. Unexpectedly High Mortality Rate
Question: A significant number of our animals are dying before the planned experimental endpoint. How can we reduce the mortality rate?
Answer: A high mortality rate is often an indication of an overly severe model.
-
Excessive Dose: The doses of D-GalN and/or LPS may be too high, leading to fulminant liver failure and systemic shock.[5]
-
Animal Sensitivity: The particular strain of animals you are using may be highly sensitive to the toxic effects of D-GalN/LPS.
-
Combined Toxicity: The synergistic toxicity of D-GalN and LPS can be potent. Even a low dose of LPS can be lethal in the presence of D-GalN.[6]
Troubleshooting Steps:
-
Reduce Dosage: Lower the dose of either D-GalN or LPS, or both.
-
Staggered Administration: Consider administering D-GalN and LPS with a short interval in between, although simultaneous injection is common.
-
Supportive Care: For longer-term studies, providing supportive care such as hydration and temperature regulation might be necessary, though this can introduce confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of D-galactosamine-induced liver injury?
A1: D-galactosamine is a specific hepatotoxin that, after being metabolized in hepatocytes, leads to the depletion of uridine triphosphate (UTP). This UTP depletion inhibits the synthesis of RNA and proteins, ultimately leading to hepatocyte apoptosis and necrosis.[2] D-GalN also sensitizes the liver to other hepatotoxic agents, such as bacterial endotoxins (LPS).[2]
Q2: Why is LPS often used in combination with D-galactosamine?
A2: D-galactosamine sensitizes the liver to the effects of LPS by inhibiting the synthesis of protective molecules.[4] LPS, a component of the outer membrane of Gram-negative bacteria, activates Kupffer cells (liver macrophages) through Toll-like receptor 4 (TLR4).[7] This activation leads to the release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), which is a major mediator of hepatocyte apoptosis and necrosis in this model.[2][4] The combination of D-GalN and a low dose of LPS results in a robust and reproducible model of acute liver failure.[6]
Q3: What are the expected biochemical and histological changes in a successful D-GalN/LPS model?
A3:
-
Biochemical Changes: A significant increase in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is a hallmark of hepatocellular injury.[4] Depending on the severity, you may also observe increased bilirubin and alterations in coagulation parameters.
-
Histological Changes: Histopathological examination of the liver typically reveals massive hepatocyte necrosis, often in the centrilobular region, accompanied by hemorrhage and an inflammatory infiltrate consisting of neutrophils and macrophages.[8] Apoptotic bodies may also be visible.
Q4: What is the typical timeline for the development of liver injury in the D-GalN/LPS model?
A4: The onset of liver injury is rapid. In mice and rats, significant increases in serum transaminases and histological evidence of damage can be observed as early as 6 to 8 hours after D-GalN/LPS administration.[4][6] The peak of injury is often seen between 8 and 24 hours.
Q5: Can D-galactosamine induce chronic liver injury?
A5: Yes, repeated administration of lower doses of D-galactosamine over several weeks can be used to induce chronic liver injury and fibrosis in rodents.[9] However, its potency for inducing fibrosis is considered lower compared to other agents like carbon tetrachloride.[9]
Data Presentation
Table 1: Typical Dosages for D-GalN and D-GalN/LPS Induced Acute Liver Injury Models
| Animal Model | Agent(s) | Dosage Range | Administration Route | Typical Time to Peak Injury | Reference(s) |
| Mouse | D-GalN / LPS | D-GalN: 700 mg/kgLPS: 10-100 µg/kg | Intraperitoneal (i.p.) | 6 - 10 hours | [6][10] |
| Rat | D-GalN / LPS | D-GalN: 400 mg/kgLPS: 10 µg/kg | Intraperitoneal (i.p.) | ~ 6 hours | [4] |
| Rat | D-GalN only | 0.8 - 1.4 g/kg | Intraperitoneal (i.p.) | 24 - 48 hours | [2][11] |
Note: These are representative dosages and should be optimized for specific strains and experimental conditions.
Table 2: Expected Changes in Key Biochemical Markers
| Marker | Expected Change | Rationale |
| ALT (Alanine Aminotransferase) | Significant Increase | Release from damaged hepatocytes. |
| AST (Aspartate Aminotransferase) | Significant Increase | Release from damaged hepatocytes. |
| Total Bilirubin | Increase | Impaired hepatic conjugation and excretion. |
| Prothrombin Time (PT) / INR | Prolonged / Increased | Decreased synthesis of coagulation factors by the liver. |
Experimental Protocols
Protocol: Induction of Acute Liver Failure with D-Galactosamine and LPS in Mice
-
Animal Preparation: Use male C57BL/6 mice (8-10 weeks old), housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimatization.
-
Reagent Preparation:
-
Prepare D-galactosamine (Sigma-Aldrich) in sterile, pyrogen-free 0.9% saline at a concentration of 70 mg/mL.
-
Prepare Lipopolysaccharide (from E. coli O111:B4, Sigma-Aldrich) in sterile, pyrogen-free 0.9% saline at a concentration of 1 µg/mL.
-
Note: Always handle LPS with care in a biosafety cabinet.
-
-
Induction of Liver Injury:
-
Weigh each mouse to determine the precise injection volume.
-
Administer D-galactosamine at a dose of 700 mg/kg via intraperitoneal (i.p.) injection.
-
Simultaneously or immediately after, administer LPS at a dose of 10 µg/kg via i.p. injection.
-
For the control group, administer an equivalent volume of sterile saline.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of distress.
-
At the desired time point (e.g., 8 hours post-injection), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture for serum biochemical analysis (ALT, AST, etc.).
-
Perfuse the liver with cold phosphate-buffered saline (PBS) and collect liver tissue for histological analysis (formalin fixation) and molecular/biochemical assays (snap-freeze in liquid nitrogen).
-
Visualizations
References
- 1. imrpress.com [imrpress.com]
- 2. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
Technical Support Center: Enhancing beta-D-galactosamine Conjugation Efficiency
Welcome to the technical support center for beta-D-galactosamine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bioconjugation experiments. Our goal is to help you improve the efficiency and reproducibility of your this compound conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemistries for conjugating this compound to proteins?
A1: The two most common methods for conjugating this compound to proteins are:
-
Amine-reactive chemistry: This typically involves activating a derivative of this compound with an N-hydroxysuccinimide (NHS) ester to react with primary amines (lysine residues and the N-terminus) on the protein.
-
Reductive amination: This method involves the reaction of the reducing end of this compound (which exists in equilibrium with an open-chain aldehyde form) with primary amines on a protein, followed by reduction with a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.[1][2]
Q2: Why is the pH of the reaction buffer critical for NHS ester conjugation?
A2: The pH is a critical parameter that balances two competing reactions: the desired reaction with the amine and the hydrolysis of the NHS ester.[3][4]
-
Amine Reactivity: For a primary amine to be nucleophilic and react with the NHS ester, it must be in its deprotonated state (-NH2). This is favored at a pH above the pKa of the amine (typically around 8.5-9.5 for lysine residues).[3]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis (reaction with water), which inactivates them. The rate of hydrolysis increases significantly with increasing pH.[4][5] Therefore, an optimal pH range of 7.2-8.5 is generally recommended as a compromise to ensure sufficient amine reactivity while minimizing NHS ester hydrolysis.[4][5][6][7]
Q3: What are the best buffers to use for this compound conjugation reactions?
A3: For NHS ester-based conjugations, it is crucial to use amine-free buffers. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
Borate buffer
-
HEPES buffer
Buffers to avoid include those containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the target protein for reaction with the activated galactosamine.[6] For reductive amination, borate buffer is often recommended as it appears to enhance the yield.[1]
Q4: How can I control the degree of labeling (DOL) in my conjugation reaction?
A4: The degree of labeling, or the number of this compound molecules conjugated to each protein, can be controlled by:
-
Molar ratio of reactants: Increasing the molar excess of the activated this compound derivative to the protein will generally result in a higher DOL. A molar excess of 3:1 to 20:1 is a common starting point.[6]
-
Reaction time: Longer reaction times can lead to a higher DOL.
-
Protein concentration: Higher protein concentrations can favor the conjugation reaction over hydrolysis of the activated ester.
-
pH: While the optimal pH range is 7.2-8.5 for NHS ester reactions, slight adjustments within this range can influence the reaction rate and, consequently, the DOL.
Q5: What is the importance of the linker in this compound conjugates?
A5: The linker connects the this compound moiety to the protein and can significantly impact the properties of the conjugate. A linker should:
-
Be stable under physiological conditions to prevent premature cleavage of the conjugate.
-
In some applications, be cleavable under specific conditions (e.g., within the lysosome) to release the active molecule.[8]
-
Have an optimal length and hydrophobicity to not interfere with the binding of this compound to its target receptor (e.g., the asialoglycoprotein receptor on hepatocytes) or the function of the protein.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions in a question-and-answer format.
Issue: Low or No Conjugation Yield
Q: I am seeing very little or no formation of my desired this compound-protein conjugate. What could be the problem?
A: Low conjugation yield is a frequent issue that can arise from several factors related to reagents, reaction conditions, or the purification process. Follow this troubleshooting workflow to identify the potential cause.
-
Step 1: Check Reagents
-
Quality and Storage of Activated Galactosamine: If using an NHS ester of this compound, it is highly sensitive to moisture. Improper storage can lead to hydrolysis and inactivation. Ensure it is stored desiccated at -20°C and allowed to warm to room temperature before opening to prevent condensation.[6]
-
Buffer Composition: Verify that your reaction buffer does not contain primary amines (e.g., Tris, glycine) if you are using NHS ester chemistry, as these will compete with your protein for conjugation.[6] Perform a buffer exchange to an appropriate buffer like PBS, bicarbonate, or borate if necessary.
-
-
Step 2: Verify Reaction Conditions
-
pH: The pH of the reaction is crucial. For NHS ester reactions, the optimal range is typically 7.2-8.5.[4][5][6][7] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[3][4] For reductive amination, a slightly acidic to neutral pH (around 6-7) is often used for imine formation, followed by the reduction step.
-
Molar Ratio: A sufficient molar excess of the activated this compound is needed to drive the reaction. A starting point of a 5- to 20-fold molar excess is recommended.[6]
-
Reaction Time and Temperature: The reaction may not have proceeded to completion. For NHS ester reactions, incubate for 1-4 hours at room temperature or overnight at 4°C. Lower temperatures can help minimize hydrolysis but may require longer reaction times.[6]
-
-
Step 3: Evaluate Purification Method
-
Loss of Conjugate: Your purification method may be leading to the loss of the conjugate. For example, in size-exclusion chromatography, ensure the column is properly equilibrated and that you are collecting the correct fractions corresponding to the higher molecular weight conjugate.
-
Ineffective Separation: The purification method may not be adequately separating the conjugate from the unreacted protein, leading to the appearance of low yield. Optimize your chromatography conditions (e.g., gradient, column type) or consider an alternative method like affinity chromatography.
-
Issue: Poor Reproducibility
Q: I am getting inconsistent results between different conjugation experiments. Why is this happening?
A: Poor reproducibility is often due to variations in reagent quality or reaction conditions.
-
Reagent Quality: Use fresh, high-quality reagents. If using an organic solvent like DMSO or DMF to dissolve an NHS ester, ensure it is anhydrous, as water will promote hydrolysis.
-
Consistent Conditions: Ensure that the pH, temperature, reaction time, and reagent concentrations are kept consistent across all experiments. Even small variations in pH can significantly impact the outcome.
-
Protein Purity: Impurities in your protein preparation can interfere with the conjugation reaction. Ensure your protein is of high purity (>95%).
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for optimizing this compound conjugation reactions via NHS ester chemistry.
Table 1: Effect of pH on NHS Ester Reaction Efficiency
| pH | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Conjugation Efficiency |
| < 7.0 | Low (amines are protonated) | Low | Very Low |
| 7.2 - 8.0 | Moderate | Moderate | Good |
| 8.0 - 8.5 | High | Increasing | Optimal |
| > 8.5 | High | Very High | Decreasing |
Table 2: Half-life of NHS Esters at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[5] |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | ~10 minutes[5] |
Note: This data is for a typical NHS ester and can vary depending on the specific molecule.
Table 3: Recommended Molar Ratios for NHS Ester Conjugation
| Desired Degree of Labeling (DOL) | Recommended Molar Ratio (Activated Galactosamine : Protein) |
| Low (1-3) | 3:1 to 5:1 |
| Medium (4-7) | 5:1 to 10:1 |
| High (>7) | 10:1 to 20:1 |
Note: The optimal molar ratio should be determined empirically for each specific protein.
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation of this compound to a Protein
This protocol provides a general guideline. Optimization may be required for your specific protein and this compound derivative.
Materials:
-
Protein to be conjugated (in an amine-free buffer like PBS, pH 7.4)
-
This compound-NHS ester
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
-
Activated Galactosamine Preparation:
-
Allow the vial of this compound-NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound-NHS ester to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 4-12 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a desalting column, size-exclusion chromatography, or dialysis against a suitable storage buffer.
-
-
Characterization:
Protocol 2: Reductive Amination of a Protein with this compound
This protocol provides a general method for direct conjugation of this compound to a protein.
Materials:
-
Protein to be conjugated (in a suitable buffer like 0.1 M sodium phosphate, pH 7.5)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate with 0.15 M NaCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reaction Setup:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Add this compound to the protein solution to a final concentration of 50-100 mM.
-
Add sodium cyanoborohydride to a final concentration of 20-50 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 24-48 hours with gentle agitation.
-
-
Purification:
-
Remove excess this compound and reducing agent by extensive dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
-
Characterization:
-
Determine the extent of conjugation by mass spectrometry or by quantifying the amount of incorporated galactosamine.
-
Signaling Pathways and Experimental Workflows
ASGPR-Mediated Uptake of GalNAc Conjugates
For applications in drug delivery to hepatocytes, this compound (often as N-acetylgalactosamine or GalNAc) conjugates are designed to target the asialoglycoprotein receptor (ASGPR). The following diagram illustrates this pathway.
References
- 1. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 3. Expression of Glycosylated Proteins in Bacterial System and Purification by Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 6. N-glycosylation analysis by HPAEC-PAD and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Affinity Chromatography [sigmaaldrich.com]
- 8. Advancing oligonucleotide therapeutics: conjugation strategies for extrahepatic delivery [insights.bio]
- 9. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jasco.ro [jasco.ro]
- 11. solvias.com [solvias.com]
Technical Support Center: Troubleshooting β-D-Galactosamine Instability in Solutions
For researchers, scientists, and drug development professionals utilizing β-D-galactosamine, ensuring its stability in solution is critical for reproducible and accurate experimental outcomes. This guide provides a comprehensive resource for troubleshooting common instability issues in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My β-D-galactosamine solution has turned yellow/brown. What is the cause and is it still usable?
A1: A yellow or brown discoloration in your β-D-galactosamine solution is a common indicator of degradation. This is often due to the Maillard reaction, a chemical reaction between the amino group of galactosamine and the carbonyl group of the reducing sugar, especially when heated or stored for extended periods in solutions containing other reactive molecules like amino acids (e.g., in cell culture media).[1][2] The formation of these colored products, known as melanoidins, signifies a change in the chemical composition of your solution.
It is strongly recommended not to use discolored solutions for experiments, as the degradation products can have unpredictable effects on your results and the concentration of active β-D-galactosamine will be lower than intended.
Q2: I'm observing high variability in my experimental results when using β-D-galactosamine. Could solution instability be the cause?
A2: Yes, inconsistent results are a hallmark of using a reagent with poor stability. If your β-D-galactosamine solution is degrading, the actual concentration of the active compound will decrease over time, leading to variability between experiments, and even between different wells of the same plate if the solution is prepared and used over a prolonged period. Factors such as temperature fluctuations, pH shifts in the medium, and exposure to light can accelerate degradation.
Q3: How should I prepare and store my β-D-galactosamine solutions to maximize stability?
A3: To ensure the longevity and reliability of your β-D-galactosamine solutions, adhere to the following best practices:
-
Use High-Purity Reagents: Start with high-quality, pure β-D-galactosamine hydrochloride.
-
Solvent Choice: For short-term use, dissolve β-D-galactosamine in high-purity water or a simple buffer (e.g., phosphate buffer). Avoid complex media containing amino acids for stock solutions.
-
pH Control: Maintain the pH of the solution in the slightly acidic to neutral range (pH 6-7). Alkaline conditions can accelerate degradation.
-
Temperature: Prepare solutions fresh whenever possible. If storage is necessary, aliquot and store at -20°C or below for long-term stability. Avoid repeated freeze-thaw cycles. For aqueous solutions of similar sugars like galactose, a shelf-life of only a few months is estimated even at room temperature, highlighting the need for cold storage.[3]
-
Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photodegradation.
-
Sterilization: If sterilization is required, use sterile filtration (0.22 µm filter) rather than autoclaving. Autoclaving can cause significant degradation, especially in buffered solutions.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Maillard reaction or other degradation pathways. | Discard the solution and prepare a fresh one. For future preparations, store aliquots at ≤ -20°C and protect from light. Avoid preparing large stock solutions in complex media. |
| Precipitate Formation | Poor solubility or degradation product precipitation. | Ensure the concentration is within the solubility limit. If a precipitate forms in a previously clear solution, it is likely a sign of degradation. Prepare a fresh solution. |
| Inconsistent Experimental Results | Degradation of β-D-galactosamine leading to variable active concentration. | Prepare fresh solutions for each experiment from a solid, properly stored starting material. If using a stock solution, use a fresh aliquot for each experiment and avoid prolonged storage at 4°C. |
| Unexpected Biological Effects | Formation of degradation byproducts with off-target activity. | Discontinue use of the current solution. Prepare a fresh solution using high-purity water or a simple buffer and re-run the experiment. |
Quantitative Data on Stability
While specific kinetic data for β-D-galactosamine degradation is not extensively published, studies on the closely related D-galactose provide valuable insights into the factors affecting stability. The degradation of galactose in aqueous solutions is known to increase with:
-
Higher Temperatures: As temperature increases, the rate of degradation reactions, including the Maillard reaction, accelerates significantly.[3]
-
Higher Concentrations: More concentrated solutions of galactose show a greater percentage of degradation over time.[3]
-
Buffer Type and Concentration: The presence and type of buffer can influence stability. For instance, galactose solutions in acetate buffers show more significant degradation upon autoclaving compared to those in water or phosphate buffers.[3]
| Condition | Observed Effect on Galactose Stability | Implication for β-D-Galactosamine |
| Storage at 25°C, 45°C, and 65°C | Degradation increases with increasing temperature.[3] | Store β-D-galactosamine solutions at low temperatures (≤ -20°C) to minimize degradation. |
| Autoclaving (121°C for 30 min) | <5% degradation in water and phosphate buffer; up to 21% degradation in acetate buffers.[3] | Avoid autoclaving β-D-galactosamine solutions. Use sterile filtration for sterilization. |
| Aqueous Solution Storage | Estimated room temperature shelf-life of a few months for sterile filtered solutions in water.[3] | For critical applications, prepare solutions fresh. If stored, do so at low temperatures and for a limited time. |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Amino Sugars
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of β-D-galactosamine. The principle is to separate the intact compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Preparation:
-
A common mobile phase for underivatized sugars is a mixture of acetonitrile and water. A typical starting gradient could be 80:20 (v/v) acetonitrile:water.
-
For improved separation of amino sugars, an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can be added to the mobile phase.
-
The pH of the aqueous component can be adjusted (e.g., with formic acid or ammonium hydroxide) to optimize the separation.
3. Sample Preparation:
-
Accurately weigh and dissolve β-D-galactosamine in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
For forced degradation studies, subject the solution to stress conditions (e.g., heat, acid, base, oxidation) before analysis.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection:
-
RI: Suitable for detecting all carbohydrate species.
-
UV: If degradation products contain a chromophore, UV detection (e.g., at 210 nm) can be used. Derivatization with a UV-active tag can enhance sensitivity.
-
5. Data Analysis:
-
The peak corresponding to intact β-D-galactosamine should be identified based on its retention time compared to a fresh, unstressed standard.
-
The appearance of new peaks or a decrease in the area of the main peak in stressed samples indicates degradation.
-
The percentage of degradation can be calculated by comparing the peak area of β-D-galactosamine in the stressed sample to that in the unstressed control.
Visualizing Pathways and Workflows
Degradation and Biological Pathways
The following diagrams illustrate the potential chemical degradation pathway of β-D-galactosamine and its known metabolic fate in a biological system.
Caption: Chemical degradation pathways of β-D-galactosamine.
Caption: Metabolic fate and signaling effects of β-D-galactosamine.[4][5]
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues related to β-D-galactosamine instability.
Caption: Troubleshooting workflow for β-D-galactosamine instability.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Galactose and N-acetylgalactosamine-specific endocytosis of glycopeptides by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for beta-D-Galactosamine (HMDB0245095) [hmdb.ca]
- 4. The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining D-galactosamine Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-galactosamine (D-GalN) in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of D-galactosamine-induced hepatotoxicity?
A1: D-galactosamine is a specific hepatotoxic agent that is primarily metabolized by hepatocytes.[1] Its toxicity stems from the depletion of uridine triphosphate (UTP) pools within the liver cells.[2] This occurs as D-GalN is metabolized to UDP-galactosamine, trapping uridine in a form that cannot be readily used for RNA and protein synthesis.[2][3] The subsequent inhibition of macromolecular synthesis leads to cellular stress, apoptosis, and necrosis, mimicking features of viral hepatitis in humans.[2][4]
Q2: Why is D-galactosamine often co-administered with lipopolysaccharide (LPS)?
A2: Co-administration of a low dose of LPS with D-GalN significantly sensitizes the animal to liver injury, leading to a more robust and rapid model of acute liver failure.[1][5] D-GalN makes hepatocytes highly susceptible to the inflammatory effects of LPS, which acts primarily through the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6][7] This combination model is particularly useful for studying fulminant hepatic failure and the associated inflammatory responses.[1][5]
Q3: What are the typical signs of successful D-GalN-induced liver injury in rodents?
A3: Successful induction of liver injury is characterized by a significant elevation in serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6][8][9] Other biochemical markers include increased bilirubin and ammonia levels, and coagulopathy indicated by an increased prothrombin time.[8][9] Histopathological analysis of the liver will reveal hepatocyte necrosis, inflammation, and apoptosis.[6][8]
Q4: How do I choose between intraperitoneal (IP) and intravenous (IV) administration of D-GalN?
A4: The choice of administration route depends on the desired onset and severity of liver injury, as well as the specific animal model.
-
Intraperitoneal (IP) injection is the most common method for rodents (mice and rats) due to its relative ease and good absorption.[4][6][9][10][11] It provides a reliable model of acute liver injury.
-
Intravenous (IV) injection is often used in larger animal models like rabbits and dogs and can lead to a more rapid and direct delivery to the liver.[8] In some rodent studies, IV administration (e.g., via the penile vein in rats) is also used, particularly in combination with LPS.[12]
Troubleshooting Guide
Issue 1: High variability in liver injury between animals in the same group.
-
Possible Cause: Inconsistent administration of D-GalN. For IP injections, accidental injection into the intestine or adipose tissue can lead to variable absorption.
-
Solution: Ensure proper restraint and injection technique. For mice, the recommended site for IP injection is the lower right quadrant of the abdomen to avoid major organs.[13] Use a new, appropriate gauge needle for each animal.[13] For a detailed IP injection protocol, refer to the Experimental Protocols section.
-
Possible Cause: Differences in the gut microbiome of the animals, which can influence the response to LPS when used in combination with D-GalN.
-
Solution: Use animals from the same source and housing conditions. Allow for a proper acclimatization period before the experiment. Consider co-housing animals to normalize gut flora.
Issue 2: Unexpectedly high mortality rate in the experimental group.
-
Possible Cause: The dosage of D-GalN or D-GalN/LPS is too high for the specific strain, age, or sex of the animal. Sensitivity to D-GalN can vary between different animal species and even strains.[6]
-
Solution: Conduct a pilot study with a range of doses to determine the optimal dose that induces significant liver injury without causing excessive mortality. Refer to the dosage tables below for reported ranges. For instance, in rabbits, a dose of 1.2 g/kg of D-GalN was found to be lethal within 24 hours, while 0.6 g/kg established a reproducible model of acute liver failure.
-
Possible Cause: Synergistic toxicity with other experimental compounds or environmental stressors.
-
Solution: Carefully review all experimental parameters. Ensure animals are housed in a low-stress environment with controlled temperature, humidity, and light cycles.
Issue 3: Insufficient or no signs of liver injury after D-GalN administration.
-
Possible Cause: The dosage of D-GalN is too low.
-
Solution: Increase the dose of D-GalN in a stepwise manner in a pilot study. Consult the dosage tables for guidance. For example, a 0.3 g/kg dose of D-GalN had no significant effect on rabbits.
-
Possible Cause: Improper preparation or storage of the D-GalN solution.
-
Solution: D-galactosamine hydrochloride should be dissolved in a sterile, pyrogen-free vehicle such as 0.9% saline.[6][11] Ensure the solution is well-dissolved and prepared fresh for each experiment. One study describes dissolving 3.5g of D-galactosamine in 40ml of 0.9% saline solution using a vortex shaker until the liquid is clear.[9][14]
Quantitative Data Summary
Table 1: D-galactosamine (D-GalN) Dosage in Rodent Models
| Animal Model | Administration Route | D-GalN Dosage | Co-administered Agent (Dosage) | Key Findings & Timepoint | Reference |
| Mouse (BALB/c) | Intraperitoneal (IP) | 0.75 - 3.0 g/kg | N/A | Dose-dependent increase in s-GPT and DNA fragmentation at 48h. | [15] |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 700 mg/kg | LPS (10 µg/kg) | Hepatocyte apoptosis observed at 6-10h. | [1] |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 800 mg/kg | LPS (10 or 50 µg/kg) | Fulminant hepatitis. | [10] |
| Mouse | Intraperitoneal (IP) | 250 - 500 mg/kg | LPS (25 or 50 µg/kg) | Acute liver injury and DNA damage. | [16] |
| Rat (Sprague-Dawley) | Intraperitoneal (IP) | 1.1 g/kg | N/A | Acute liver failure at 48h. | [6] |
| Rat (Wistar) | Intraperitoneal (IP) | 400 mg/kg | N/A | Hepatotoxicity observed. | [4] |
| Rat (F344) | Intraperitoneal (IP) | 800 mg/kg | N/A | Hepatic lesions observed on days 1 and 2. | [11][17] |
| Rat (Wistar) | Intraperitoneal (IP) | 1.4 g/kg | N/A | Altered liver function markers at 12h, peaking at 48h. | [9][18] |
| Rat (Sprague-Dawley) | Intravenous (IV) | 500 mg/kg | LPS (2.5 µg/kg) | Acute liver failure. | [12] |
Table 2: D-galactosamine (D-GalN) Dosage in Other Animal Models
| Animal Model | Administration Route | D-GalN Dosage | Key Findings & Timepoint | Reference |
| Rabbit (New Zealand White) | Intravenous (IV) | 0.3 g/kg | No significant effect. | |
| Rabbit (New Zealand White) | Intravenous (IV) | 0.6 g/kg | Stable and reproducible acute liver failure; 80% mortality within 96h. | |
| Rabbit (New Zealand White) | Intravenous (IV) | 1.2 g/kg | Severe acute liver failure; 100% mortality within 24h. | |
| Dog (Male hounds) | Intravenous (IV) | 1.5 g/kg | Progressive liver failure with a mean survival time of 43.7 ± 4.6 hours. | [8] |
Experimental Protocols
Protocol: Induction of Acute Liver Injury in Mice using D-GalN/LPS
This protocol is a generalized procedure based on common practices reported in the literature.[1][10] Researchers should optimize dosages and time points for their specific experimental goals.
Materials:
-
D-galactosamine hydrochloride (Sigma-Aldrich or equivalent)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0127:B8, Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
Experimental animals (e.g., 6-8 week old C57BL/6 mice)
-
Sterile syringes (1 mL) and needles (25-30G)
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Preparation of D-GalN Solution: On the day of the experiment, prepare a fresh solution of D-GalN in sterile 0.9% saline. For a target dose of 700 mg/kg, a common concentration is 20-30 mg/mL. Ensure the D-GalN is completely dissolved.
-
Preparation of LPS Solution: Prepare a stock solution of LPS in sterile 0.9% saline. Further dilute to the final working concentration. For a target dose of 10 µg/kg, a typical working concentration might be 1 µg/mL.
-
Animal Weighing and Dose Calculation: Weigh each mouse individually to calculate the precise volume of D-GalN and LPS solution to be injected. The injection volume is typically around 200 µL per 20g mouse.[10]
-
Administration:
-
Properly restrain the mouse.
-
Administer the calculated volume of D-GalN solution via intraperitoneal (IP) injection into the lower right quadrant of the abdomen.
-
Immediately following, administer the calculated volume of LPS solution via a separate IP injection. Some protocols may involve co-administration in a single injection.
-
For control groups, administer an equivalent volume of sterile 0.9% saline.
-
-
Monitoring: Observe the animals for clinical signs of distress. The onset of liver injury is rapid in this model.
-
Endpoint Collection: At the predetermined time point (e.g., 6-10 hours post-injection for apoptosis studies), euthanize the animals according to approved protocols.[1] Collect blood via cardiac puncture for serum analysis (ALT, AST, cytokines) and harvest the liver for histopathology and other molecular analyses.
Visualizations
Caption: D-GalN induced hepatotoxicity signaling pathway.
Caption: Experimental workflow for in vivo D-GalN studies.
References
- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galactosamine - Wikipedia [en.wikipedia.org]
- 3. D-Galactosamine|Hepatotoxicity Research|RUO [benchchem.com]
- 4. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 6. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic cell death in the response of D-galactosamine-sensitized mice to lipopolysaccharide as an experimental endotoxic shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.aah.org [pure.aah.org]
- 9. scielo.br [scielo.br]
- 10. atsjournals.org [atsjournals.org]
- 11. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. researchgate.net [researchgate.net]
- 15. D-galactosamine-induced mouse hepatic apoptosis: possible involvement with tumor necrosis factor, but not with caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Co-administration of lipopolysaccharide and D-galactosamine induces genotoxicity in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. M1/M2-macrophage Polarization-based Hepatotoxicity in d-galactosamine-induced Acute Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Evaluating the best time to intervene acute liver failure in rat models induced by d-galactosamine. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of β-D-Galactosamine Glycosides
Welcome to the technical support center for the synthesis of β-D-galactosamine glycosides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of these challenging glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing β-D-galactosamine glycosides? A1: The principal challenge is achieving high stereoselectivity for the β-anomer. The formation of the 1,2-trans-glycosidic bond (β-linkage) is often complicated by the nature of the substituent at the C2-amino position, which can lead to the formation of undesired α-glycosides or stable side products.[1][2]
Q2: Why is the N-acetyl group at the C2 position problematic for β-selectivity? A2: The 2-acetamido group (N-acetyl) on a galactosamine donor has a tendency to form a stable oxazoline intermediate during the reaction.[2][3] This intermediate can prevent the desired neighboring group participation (NGP) that would typically direct the formation of the β-glycoside, often leading to mixtures of anomers or favoring the α-anomer.
Q3: What are "participating" protecting groups and why are they used? A3: Participating protecting groups are installed at the C2-amino position to facilitate the formation of the β-glycosidic bond through neighboring group participation (NGP).[1] Groups like phthalimido (Phth), trichloroethoxycarbonyl (Troc), and trichloroacetyl (TCA) can form a transient bicyclic intermediate (e.g., an oxazolinium ion) that shields the α-face of the anomeric carbon. This forces the incoming glycosyl acceptor to attack from the β-face, resulting in the desired 1,2-trans (β) product.[1]
Q4: How do steric effects influence the glycosylation outcome? A4: Steric hindrance between bulky protecting groups on both the glycosyl donor and the acceptor can significantly impede the reaction and lower the yield of the desired β-isomer.[1] In some cases, severe steric interactions can override the directing effect of a participating group, leading to poor stereoselectivity.[1] A systematic evaluation of protecting groups is often necessary to minimize these steric clashes.
Q5: What are common promoters used for activating galactosamine donors? A5: A variety of Lewis acids are used as promoters. Boron trifluoride etherate (BF₃·Et₂O) has been effectively used to activate glycosyl imidate donors.[4] Rare earth metal triflates, such as Scandium triflate (Sc(OTf)₃) and Hafnium triflate (Hf(OTf)₄), have also been employed, with Sc(OTf)₃ showing potential for providing high β-selectivity.[2][5] The choice of promoter is critical and often depends on the specific glycosyl donor and acceptor being used.
Troubleshooting Guide
Problem 1: Poor β-Stereoselectivity (High α-Anomer Formation)
| Possible Cause | Suggested Solution |
| Inadequate Neighboring Group Participation (NGP) : The N-acetyl group at C2 is forming a stable oxazoline side product instead of participating to direct β-glycosylation.[2][3] | Replace the N-acetyl (Ac) group with a more effective participating group such as phthalimido (Phth), trichloroethoxycarbonyl (Troc), or trichloroacetyl (TCA).[1] These groups are less likely to form stable oxazolines and more effectively promote the formation of the β-anomer. |
| Steric Hindrance : Bulky protecting groups on the glycosyl donor (e.g., at C2) and the acceptor are sterically clashing, overriding the NGP effect.[1] | Systematically evaluate the protecting groups on both the donor and acceptor. Consider using smaller protecting groups if possible, provided they offer the necessary orthogonal stability. For instance, if a Phth group on the acceptor is causing issues, a less demanding Troc group might be a viable alternative.[1] |
| Non-optimal Promoter/Catalyst : The chosen Lewis acid may favor the formation of the thermodynamic α-anomer. For example, Hf(OTf)₄ has been shown to preferentially generate α-configuration products.[2] | Screen different Lewis acid promoters. Sc(OTf)₃ has been identified as a promising catalyst for achieving high β-selectivity in the synthesis of GalNAc glycosides.[2][5] Alternatively, promoters like BF₃·Et₂O with imidate donors have shown success.[4] |
Problem 2: Low or No Reaction Yield
| Possible Cause | Suggested Solution |
| Low Donor Reactivity : The glycosyl donor (e.g., a thioglycoside or imidate) is not being activated effectively under the reaction conditions. | Increase the amount of promoter or switch to a more powerful activation system.[4] Pre-activation of the donor before adding the acceptor can also enhance reactivity.[6] Ensure all reagents are anhydrous, as water can quench the promoter. |
| Low Acceptor Nucleophilicity : The hydroxyl group of the glycosyl acceptor is not sufficiently reactive. This is a known issue with the C4-OH of some galactosamine moieties.[7] | Use a more reactive donor. Alternatively, increasing the reaction temperature or using a more polar solvent system may improve the reaction rate, but this must be balanced against potential loss of stereoselectivity. |
| Incompatible Reagents : The combination of donor, acceptor, and promoter is not suitable. | Consult literature for proven combinations. For example, the pairing of a 2-O-benzoylated donor and a 2-N,N-phthalylated acceptor has been shown to be sluggish under certain acidic conditions.[1] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Poor Separation of Anomers : The α and β anomers have very similar polarities, making them difficult to separate by standard column chromatography.[4] | Utilize high-performance liquid chromatography (HPLC) for separation. Modifying the protecting groups on the product (e.g., by acetylation) can sometimes alter the polarity enough to improve separation on silica gel.[4] Careful analysis by NMR (specifically ¹J(C1–H) and ³J(H1–H2) coupling constants) is essential to confirm the identity of each anomer.[4] |
| Formation of Multiple By-products : Side reactions, such as orthoester formation or decomposition of starting materials, are complicating the purification process. | Optimize reaction conditions to be milder (e.g., lower temperature) and shorter in duration.[4] Using a minimal excess of the acceptor (e.g., 1.2 equivalents) can also simplify purification.[4] |
Data Presentation: Influence of Catalysts and Protecting Groups
Table 1: Effect of Rare Earth Metal Triflates on GalNAc Glycosylation Summary of catalyst screening for the glycosylation of per-acetylated GalNAc with 5-chloro-1-pentanol.
| Catalyst (50 mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | α:β Ratio | Reference |
| Cu(OTf)₂ | 1,2-C₂H₄Cl₂ | 50 | 29 | No Reaction | - | [5] |
| Sc(OTf)₃ | 1,2-C₂H₄Cl₂ | Reflux | 12 | >95 | 15:85 | [2] |
| Hf(OTf)₄ | 1,2-C₂H₄Cl₂ | Reflux | 12 | >95 | 80:20 | [2] |
| Yb(OTf)₃ | 1,2-C₂H₄Cl₂ | Reflux | 12 | >95 | 50:50 | [2] |
Table 2: Influence of N-Protecting Groups on β-Galactosylation of a GalNAc Acceptor Systematic study of the reaction between a 2-O-acyl protected galactosyl donor and a 3-OH GalNAc acceptor with varied N-protection.
| Acceptor N-Protecting Group | Donor 2-O-Protecting Group | Yield (%) | α:β Ratio | Reference |
| Phthalyl (Phth) | Benzoyl (Bz) | Low | α-major | [1] |
| Trichloroethoxycarbonyl (Troc) | Benzoyl (Bz) | Good | β-major | [1] |
| Acetyl (Ac) | Benzoyl (Bz) | Good | β-major | [1] |
| Trichloroacetyl (TCA) | Benzoyl (Bz) | Good | β-major | [1] |
Experimental Protocols
Protocol 1: General Procedure for β-Glycosylation using BF₃·Et₂O Promoter
This protocol is adapted from a method for synthesizing coumarin glycosides using D-GalN imidate donors.[4]
-
Preparation : Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous dichloromethane (DCM) as the solvent.
-
Reagents : To a solution of the glycosyl acceptor (1.2 equivalents) in anhydrous DCM, add the D-galactosamine imidate donor (1.0 equivalent).
-
Reaction Initiation : Cool the reaction mixture to the specified temperature (e.g., -20 °C or -50 °C) in a suitable bath.
-
Promoter Addition : Slowly add the promoter, boron trifluoride etherate (BF₃·Et₂O, 1.0 equivalent), to the stirred solution.
-
Monitoring : Allow the reaction to proceed, warming slowly to 0 °C over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching : Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up : Dilute the mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the anomers.
-
Characterization : Confirm the stereochemistry of the purified product using NMR spectroscopy. The β-anomer typically exhibits a large ³J(H1–H2) coupling constant (around 8 Hz).[4]
Visualizations
Reaction Pathways and Workflows
Caption: Experimental workflow for the synthesis of β-D-galactosamine glycosides.
Caption: Competing reaction pathways in galactosamine glycosylation.
Caption: Troubleshooting decision tree for galactosamine glycosylation.
References
- 1. Pondering the Structural Factors that Affect 1,2-trans-Galactosylation: A Lesson Learnt from 3-O-β-Galactosylation of Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Systematic studies toward the synthesis of d -galactosamine-containing coumarin glycosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00746A [pubs.rsc.org]
- 5. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assembly of a Library of Pel-Oligosaccharides Featuring α-Glucosamine and α-Galactosamine Linkages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Optimization for Beta-D-Galactosamine Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving metabolic labeling with beta-D-galactosamine derivatives, such as N-azidoacetylgalactosamine (Ac4GalNAz).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound metabolic labeling?
A1: Metabolic labeling with this compound analogs relies on the cell's own biosynthetic machinery. A modified version of galactosamine, typically containing a small, bioorthogonal chemical reporter like an azide group (e.g., Ac4GalNAz), is introduced to the cell culture.[1] The cells uptake this analog, process it through the glycan biosynthesis pathway, and incorporate it into glycoproteins.[1][2] This results in cell surface and intracellular glycans being tagged with the azide reporter. This reporter can then be detected in a second step by covalently attaching a probe, such as a fluorophore, via a highly specific "click chemistry" reaction.[1][3]
Q2: What are the primary causes of cytotoxicity in these experiments?
A2: Cytotoxicity from azido-sugar labeling can stem from several mechanisms. At high concentrations, these analogs can interfere with essential cellular processes. For example, some azido-sugar triphosphates can be mistakenly incorporated into DNA, causing chain termination and cell cycle arrest.[4] They can also exhibit mitochondrial toxicity by inhibiting mtDNA polymerase or disrupting the mitochondrial nucleotide pool.[4] High concentrations (e.g., 50 µM) of some azido-sugars have been shown to alter gene expression in critical signaling pathways, affecting cell function.[4][5] Therefore, it is crucial to determine the optimal, lowest effective concentration for your specific cell type.[6]
Q3: How do I choose between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry?
A3: The choice depends on your experimental needs.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, known for its high efficiency and fast reaction rates.[3] However, the copper(I) catalyst can be toxic to living cells, making it more suitable for fixed-cell applications.[7] Careful optimization of copper and ligand concentrations is necessary to minimize toxicity and off-target reactions.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" method uses a strained cyclooctyne (e.g., DBCO) that reacts with azides without a catalyst.[7] It is highly biocompatible and ideal for labeling live cells or in vivo studies where copper toxicity is a concern.[7] The trade-off is that the reaction kinetics can be slower than CuAAC.
Q4: Can the azide group on the sugar analog affect its metabolism?
A4: Yes, the presence of an azide group can influence how the sugar is processed by cellular enzymes. While small, the azide is still a modification that can hamper the acceptance of the sugar by certain enzymes in the carbohydrate-processing pathway.[9] This can potentially create a metabolic bottleneck, affecting the efficiency of incorporation.[10] This is a factor to consider when troubleshooting low labeling signals.
Troubleshooting Guide
This guide addresses the most common issues encountered during this compound labeling experiments: Low or No Signal , High Background , and Cell Toxicity .
Problem 1: Weak or No Fluorescent Signal
A weak or absent signal after the complete workflow can be frustrating. The issue can originate from the metabolic labeling step, the click reaction, or the imaging process.
| Potential Cause | Recommended Solution | Citation |
| Metabolic Labeling Issues | ||
| Insufficient Incubation Time | Increase the incubation period with the azido-sugar. Typical incubation times range from 24 to 72 hours. | |
| Suboptimal Azido-Sugar Concentration | Perform a dose-response experiment to find the optimal concentration. Start with a range of 10-50 µM. Note that higher concentrations can be toxic. | [4][5] |
| Low Metabolic Activity of Cells | Ensure cells are healthy and in the logarithmic growth phase. Plate cells to be 70-80% confluent at the time of labeling. | [11] |
| Click Reaction (CuAAC) Failure | ||
| Inactive Copper(I) Catalyst | The Cu(I) catalyst is easily oxidized to inactive Cu(II). Always use freshly prepared sodium ascorbate solution. Degas buffers to remove oxygen. | [8][12] |
| Incorrect Reagent Concentrations | Titrate the concentrations of CuSO₄ (typically 50-100 µM), the stabilizing ligand (e.g., THPTA), and the fluorescent probe to find the optimal signal-to-noise ratio. | [11][13] |
| Incompatible Buffer | Avoid using buffers like Tris, which can act as an inhibitory ligand for copper. Phosphate buffers (pH 6.5-8.0) are generally compatible. | [13] |
| Imaging & Detection Problems | ||
| Photobleaching | Minimize exposure of samples to light. Use an anti-fade mounting medium to preserve the fluorescent signal. | [14] |
| Incorrect Microscope Settings | Ensure the filter sets (excitation/emission) on the microscope are appropriate for the fluorophore being used. Increase exposure or gain settings if the signal is present but very dim. | [15] |
Problem 2: High Background Fluorescence
High background can obscure the specific signal, making data interpretation difficult. This can be caused by autofluorescence, non-specific binding of the fluorescent probe, or side reactions.
| Potential Cause | Recommended Solution | Citation |
| Cellular Autofluorescence | ||
| Intrinsic Fluorescence | Examine an unstained, unlabeled control sample under the microscope to assess the level of natural autofluorescence. Highly metabolic cells can have higher autofluorescence. Consider using fluorophores in the red or far-red spectrum to avoid the blue-green autofluorescence range. | [14][16] |
| Fixation-Induced Autofluorescence | Using old formaldehyde or glutaraldehyde fixatives can increase autofluorescence. Use fresh, high-quality (EM-grade) reagents. | [2][14] |
| Non-Specific Probe Binding | ||
| Excessive Probe Concentration | Titrate the fluorescent alkyne/DBCO probe to the lowest concentration that provides a strong specific signal. Excess probe is a common cause of high background. | [17] |
| Insufficient Washing | Increase the number and duration of wash steps after the click reaction. Incorporate a mild detergent (e.g., 0.1% Tween-20) in the wash buffer to help remove non-specifically bound probe. | [17] |
| Hydrophobic/Ionic Interactions | Implement a blocking step (e.g., with 3% BSA) before the click reaction, similar to an immunofluorescence protocol. This can prevent the probe from adhering non-specifically to cellular components. | [17][18] |
| Click Reaction Side Effects (CuAAC) | ||
| Copper-Mediated Off-Target Reactions | The copper catalyst can sometimes promote non-specific labeling of proteins. Ensure you are using an appropriate copper-stabilizing ligand (like THPTA) and optimize the copper concentration. Include a "no azido-sugar" control; if high signal persists, it may be a copper artifact. | [17][19] |
Problem 3: Cell Toxicity or Death
Observing poor cell health, detachment, or death after labeling indicates a cytotoxic effect from the experimental reagents.
| Potential Cause | Recommended Solution | Citation |
| Azido-Sugar Toxicity | ||
| High Azido-Sugar Concentration | This is the most common cause. Reduce the concentration of the azido-sugar. Studies show that a lower concentration (e.g., 10 µM) can provide sufficient labeling with minimal physiological impact compared to higher doses (e.g., 50 µM). | [4][5][6] |
| Prolonged Incubation | If a lower concentration is still causing issues, try reducing the incubation time. Perform a time-course experiment to find the shortest duration that yields an acceptable signal. | |
| Copper Catalyst Toxicity (CuAAC) | ||
| High Copper Concentration | Copper is toxic to cells. Reduce the final concentration of CuSO₄. Use the lowest effective concentration (often 50-100 µM for fixed cells). | [19] |
| Insufficient Ligand | Use a copper-chelating ligand (e.g., THPTA) to reduce its toxicity. A ligand-to-copper ratio of 5:1 or higher is often recommended. | [8] |
| Live-Cell Labeling with Copper | For live-cell imaging, strongly consider using a copper-free click chemistry method (SPAAC) to avoid copper toxicity altogether. | [7] |
Experimental Protocols & Data
Data Summary: Recommended Reagent Concentrations
The following table summarizes typical concentration ranges for key reagents. Note: These are starting points; optimal concentrations must be determined empirically for each cell line and experimental setup.
| Reagent | Step | Typical Final Concentration | Notes | Citation |
| Ac4GalNAz | Metabolic Labeling | 10 - 50 µM | Higher concentrations increase signal but also toxicity. Start low. | |
| CuSO₄ | CuAAC Click Reaction | 50 - 500 µM | Use the lowest concentration that gives a robust signal. | [13] |
| Copper Ligand (e.g., THPTA) | CuAAC Click Reaction | 250 µM - 2.5 mM | Maintain at least a 5:1 ratio of ligand to copper. | [1][8] |
| Sodium Ascorbate | CuAAC Click Reaction | 2.5 - 10 mM | Use a 5-10 fold excess relative to copper. Must be made fresh. | [1][8] |
| Fluorescent Probe (Alkyne/DBCO) | Click Reaction | 10 - 100 µM | Titrate to find the best signal-to-noise ratio. | [11] |
Protocol 1: Metabolic Labeling of Adherent Cells with Ac4GalNAz
This protocol provides a general framework for labeling glycans in cultured cells.
-
Cell Seeding: Plate adherent cells onto a suitable vessel (e.g., glass-bottom dishes for microscopy). Allow cells to grow until they reach 70-80% confluency.
-
Prepare Azido-Sugar Stock: Dissolve tetraacetylated N-azidoacetyl-D-galactosamine (Ac4GalNAz) in sterile DMSO to create a 10-50 mM stock solution.
-
Metabolic Labeling: Add the Ac4GalNAz stock solution directly to the complete culture medium to achieve the desired final concentration (e.g., 25 µM). Swirl the plate gently to mix.
-
Incubation: Return the cells to a 37°C, 5% CO₂ incubator and incubate for 24-72 hours. The peracetylated sugar is taken up by the cells and deacetylated by intracellular esterases before being incorporated into glycan pathways.[1]
-
Proceed to Detection: After incubation, cells are ready for fixation and detection via click chemistry.
Protocol 2: Fluorescent Detection via CuAAC Click Chemistry
This protocol is for labeling fixed and permeabilized cells.
-
Cell Fixation: Gently aspirate the culture medium. Wash cells 2-3 times with PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[11]
-
Washing: Aspirate the fixative and wash the cells three times with PBS.
-
Permeabilization (for intracellular targets): If visualizing intracellular glycans, add 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature. Wash three times with PBS.[11]
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 500 µL final volume, combine reagents in the following order:
-
PBS (to volume)
-
Fluorescent Alkyne Probe (e.g., 5 µL of 10 mM stock for 100 µM final)
-
CuSO₄ (e.g., 5 µL of 10 mM stock for 100 µM final)
-
THPTA Ligand (e.g., 25 µL of 10 mM stock for 500 µM final)
-
Immediately before adding to cells: Sodium Ascorbate (e.g., 25 µL of 100 mM freshly made stock for 5 mM final)
-
Note: Premixing the CuSO₄ and ligand before adding to the main solution is recommended.[13]
-
-
Labeling Reaction: Aspirate the final PBS wash from the cells. Add the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.[1]
-
Final Washes: Aspirate the reaction cocktail. Wash the cells 3-5 times with PBS containing 0.1% Tween-20, followed by a final wash with PBS.
-
Imaging: Mount the coverslip with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI) if desired. The sample is now ready for fluorescence microscopy.
Visualizations
Metabolic Incorporation and Detection Pathway
Logical Relationship of CuAAC Components
References
- 1. sinobiological.com [sinobiological.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. biotium.com [biotium.com]
- 19. benchchem.com [benchchem.com]
avoiding side reactions in beta-D-galactosamine derivatization
Introduction
Welcome to the technical support center for beta-D-galactosamine derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this compound while minimizing unwanted side reactions. This compound is a critical monosaccharide unit in many biologically significant glycans and glycoconjugates. Its derivatization is a key step in synthesizing therapeutic agents, molecular probes, and tools for glycobiology research. However, the presence of multiple reactive functional groups—a primary amine and four hydroxyl groups of varying reactivity—presents significant synthetic challenges. This resource provides detailed troubleshooting advice, protocols, and data to help you achieve clean, high-yield derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional groups targeted for derivatization on this compound?
A1: The primary targets for derivatization are the C2-amino group and the hydroxyl groups at positions C1 (anomeric), C3, C4, and C6. The choice of derivatization site depends entirely on the final application of the molecule. Selective derivatization requires a careful strategy of using protecting groups.
Q2: Why is selective N-acylation of the C2-amino group challenging?
A2: The C2-amino group is a strong nucleophile, but under many acylation conditions, the hydroxyl groups can also react, leading to a mixture of N-acylated, O-acylated, and N,O-acylated products. Achieving high selectivity for N-acylation often requires careful control of pH, solvent, and temperature, or the use of specific protecting groups for the hydroxyl functions.
Q3: What is a major side reaction at the anomeric (C1) position?
A3: A major issue at the anomeric position is the formation of a stable oxazoline intermediate, particularly when an acetamido group is present at the C2 position.[1][2][3] This intermediate can complicate glycosylation reactions, making the direct synthesis of β-glycosides challenging.[1][2][3]
Q4: How can I prevent the formation of multiple products during a single derivatization step?
A4: The most effective strategy is to use an orthogonal protecting group strategy. This involves selectively protecting the functional groups you do not want to react, performing the desired derivatization, and then selectively deprotecting as needed for subsequent steps.
Troubleshooting Guide
Issue 1: Low Yield of the Desired N-Acylated Product
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC/LC-MS corresponding to over-acylation. | Hydroxyl groups (especially C6-OH) are reacting in addition to the C2-amino group. | 1. Protect Hydroxyl Groups: Use silyl ethers (e.g., TBDMS, TBDPS) or benzyl ethers to protect the hydroxyl groups before N-acylation.[4][5] 2. pH Control: Perform the N-acylation in a slightly basic aqueous medium (e.g., saturated NaHCO₃ in methanol/water). The amino group is more nucleophilic at this pH, favoring N-acylation over O-acylation. 3. Use a Milder Acylating Agent: Switch from highly reactive acyl chlorides or anhydrides to an activated ester (e.g., NHS ester) of your acyl group. |
| Unreacted starting material remains. | Incomplete reaction due to insufficient activation or steric hindrance. | 1. Increase Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the acylating agent. 2. Change Solvent: Use a polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved and can interact. 3. Increase Temperature: Gently warm the reaction (e.g., to 40°C), but monitor closely for side product formation. |
| Product appears to be degrading. | The product or starting material is unstable under the reaction or workup conditions. | 1. Lower Temperature: Run the reaction at 0°C or room temperature. 2. Aqueous Workup: Ensure the aqueous workup is performed quickly and with cold solutions to minimize hydrolysis of acyl groups. |
Issue 2: Difficulty in Achieving Selective O-Glycosylation
| Symptom | Possible Cause | Suggested Solution |
| Formation of α- and β-anomers. | Lack of stereocontrol during the glycosylation reaction. | 1. Neighboring Group Participation: Use a participating group at the C2 position, such as an N-phthalimido (Phth) or N-trichloroethoxycarbonyl (Troc) group, to direct the formation of the β-glycoside.[3][6] The acetamido group itself can participate but may lead to oxazoline formation.[1][2][3] 2. Catalyst Choice: Certain Lewis acids can favor one anomer over the other. For instance, Sc(OTf)₃ has been shown to promote β-selectivity in GalNAc glycosylations.[1][2][3] |
| Low yield of glycosylated product. | Poor activation of the glycosyl donor or low nucleophilicity of the acceptor hydroxyl group. | 1. Protecting Group Strategy: The steric bulk of protecting groups on the galactosamine acceptor can hinder the approach of the glycosyl donor.[6] Consider using smaller protecting groups near the target hydroxyl. 2. Powerful Activating System: Use a potent promoter system for your glycosyl donor, such as NIS/TfOH for thioglycosides. |
| Oxazoline formation instead of glycosylation. | The C2-acetamido group is attacking the activated anomeric center intramolecularly. | 1. Use a Non-Participating C2-Protecting Group: An azido (N₃) group is an excellent non-participating group that can be reduced to the amine and acetylated later in the synthesis.[3][6] 2. Change Glycosyl Donor: Use a glycosyl donor that is less prone to forming a stable oxonium ion, such as a glycosyl trichloroacetimidate. |
Key Experimental Protocols
Protocol 1: Selective N-Acetylation of this compound Hydrochloride
This protocol describes the selective acetylation of the C2-amino group, leaving hydroxyl groups largely untouched.
Materials:
-
This compound hydrochloride
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Acetic anhydride (Ac₂O)
-
Dowex® 50WX8 resin (H⁺ form)
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of MeOH and saturated aqueous NaHCO₃.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (e.g., using a 10:2:1 mixture of EtOAc:MeOH:H₂O).
-
Once the starting material is consumed, neutralize the solution with Dowex® 50WX8 resin until the pH is ~7.
-
Filter off the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield N-acetyl-beta-D-galactosamine (GalNAc).
Protocol 2: Per-O-Acetylation of N-Phthalimido Galactosamine for Glycosylation
This protocol prepares a common galactosamine building block where the amine is protected with a participating group (Phth) and the hydroxyls are acetylated, activating the anomeric position for use as a glycosyl donor.
Materials:
-
N-Phthalimido-D-galactosamine
-
Anhydrous Pyridine
-
Acetic anhydride (Ac₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend N-Phthalimido-D-galactosamine (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the mixture to 0°C.
-
Add acetic anhydride (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding ice water.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting per-O-acetylated N-phthalimido galactosamine can typically be used in the next step without further purification.
Quantitative Data Summary
The choice of protecting group at the C2-amino position significantly impacts the stereochemical outcome of glycosylation at the C3-hydroxyl position.
Table 1: Influence of C2-N Protecting Group on Stereoselectivity of 3-O-β-Galactosylation
| C2-N Protecting Group | Glycosyl Donor | Outcome (β:α ratio) | Yield (%) | Reference |
| Acetyl (Ac) | 2-O-acyl galactosyl donor | >10:1 | 75-85 | [6] |
| Trichloroethoxycarbonyl (Troc) | 2-O-acyl galactosyl donor | >15:1 | 80-90 | [6] |
| Phthalimido (Phth) | 2-O-acyl galactosyl donor | 1:1 (Failed) | <20 | [6] |
| Azido (N₃) | 2-O-acyl galactosyl donor | >20:1 | ~88 | [6] |
Data compiled from literature reports and represent typical outcomes. Actual results may vary.[6]
Visual Guides
Workflow for Selective Derivatization
This diagram outlines a logical workflow for planning the derivatization of this compound, emphasizing the decision-making process for protecting group strategy.
Caption: A decision workflow for this compound derivatization.
Troubleshooting Logic for Low Reaction Yield
This diagram provides a step-by-step logical guide for troubleshooting experiments that result in low product yields.
Caption: A troubleshooting flowchart for low-yield derivatization reactions.
References
- 1. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Pondering the Structural Factors that Affect 1,2-trans-Galactosylation: A Lesson Learnt from 3-O-β-Galactosylation of Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Variability in Animal Strain Response to D-Galactosamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-galactosamine (D-GalN) induced animal models of liver injury. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address the inherent variability in animal strain responses to D-GalN.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in the extent of liver injury in my D-galactosamine-treated animals, even within the same species?
A1: Variability in the response to D-GalN is a well-documented phenomenon influenced by several factors. The most significant of these is the genetic background of the animal strain. Different strains of both rats and mice exhibit varying sensitivity to D-GalN-induced hepatotoxicity. For instance, rats are generally more susceptible to D-GalN-induced liver injury than mice.[1] Furthermore, within a species, such as mice, strains that are resistant to lipopolysaccharide (LPS), a common endotoxin, also show partial resistance to the toxic effects of D-GalN. This suggests a link between endotoxin sensitivity and D-GalN-induced liver damage.
Q2: What is the role of lipopolysaccharide (LPS) in the D-galactosamine model, and is it always necessary?
A2: D-galactosamine sensitizes the liver to the toxic effects of endotoxins like LPS.[2] Co-administration of a low dose of LPS with D-GalN dramatically potentiates liver injury, leading to a more robust and reproducible model of acute liver failure that mimics aspects of human viral hepatitis.[3][4] While D-GalN can induce liver injury on its own, especially in more sensitive species like rats, the combination with LPS is often used in mice to achieve a consistent and severe hepatic response.[5][6] The necessity of LPS depends on your experimental goals and the chosen animal model.
Q3: My animals are dying unexpectedly or at a rate higher than anticipated. What could be the cause?
A3: Unexpected mortality can be due to several factors. Firstly, the dose of D-GalN and/or LPS may be too high for the specific strain you are using. It is crucial to consult literature for strain-specific dosage recommendations or perform a dose-response study. Secondly, the health status of the animals is critical. Underlying subclinical infections can increase endotoxin levels, potentiating the toxicity of D-GalN. Ensure your animals are sourced from a reputable vendor and are specific-pathogen-free (SPF). Lastly, the timing of administration can influence outcomes; simultaneous injection of D-GalN and LPS generally leads to the most severe outcome.[2]
Q4: I am not observing the expected increase in serum ALT and AST levels. What should I check?
A4: Insufficient elevation of liver enzymes could indicate a suboptimal dose of D-GalN or LPS for your chosen animal strain. Review your protocol and consider increasing the dosage. The timing of your sample collection is also important. Peak liver injury and enzyme release can vary, so it may be necessary to perform a time-course experiment to determine the optimal endpoint for your model. For the D-GalN/LPS model in mice, significant injury is often observed within 6-8 hours.[5] In rats treated with D-GalN alone, significant liver damage can develop within 48 hours.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in liver injury markers (ALT, AST) between animals. | 1. Inconsistent dosing. 2. Genetic heterogeneity within the animal colony. 3. Variation in gut microbiota and baseline endotoxin levels. 4. Differences in age and weight of animals. | 1. Ensure accurate and consistent administration of D-GalN/LPS based on individual animal body weight. 2. Use well-characterized, inbred strains from a reliable supplier. 3. Acclimatize animals to the facility for a standard period before the experiment to normalize gut flora. 4. Use animals of a consistent age and weight range. |
| Low or no induction of liver injury. | 1. D-GalN or LPS dose is too low for the selected strain. 2. Inactive D-GalN or LPS. 3. Incorrect route of administration. 4. Strain is resistant to D-GalN. | 1. Consult literature for appropriate dosage for your specific strain or conduct a pilot dose-response study. 2. Check the expiration date and storage conditions of your reagents. Prepare fresh solutions for each experiment. 3. Intraperitoneal (i.p.) injection is the most common and effective route.[1][5] 4. Consider using a more sensitive strain or co-administering LPS to enhance the response. |
| Unexpectedly high mortality rate. | 1. D-GalN or LPS dose is too high. 2. Synergistic toxicity with other factors (e.g., anesthesia). 3. Contamination of reagents with other toxins. | 1. Reduce the dose of D-GalN and/or LPS. 2. Be aware of potential interactions. For example, halothane has been shown to have a toxic synergism with D-GalN in dogs.[7] 3. Use high-purity, endotoxin-free reagents and sterile preparation techniques. |
| Histopathological findings do not correlate with biochemical markers. | 1. Timing of tissue collection is not optimal for observing peak histological changes. 2. Inconsistent fixation and processing of liver tissue. | 1. Perform a time-course study to correlate biochemical and histological changes. Apoptosis and necrosis may have different temporal profiles. 2. Standardize your tissue collection, fixation (e.g., 10% neutral buffered formalin), and staining procedures. |
Data Presentation: Strain-Specific Response to D-Galactosamine
The following tables summarize reported effective doses of D-GalN, with or without LPS, for inducing liver injury in various rat and mouse strains. Note that these values can vary based on experimental conditions such as animal age, sex, and supplier.
Table 1: Effective Doses of D-Galactosamine in Rat Strains
| Rat Strain | D-GalN Dose (mg/kg) | Co-administered LPS Dose (µg/kg) | Route of Administration | Observed Outcome |
| Sprague-Dawley | 1100 | None | Intraperitoneal | Acute liver failure within 48 hours.[1] |
| Wistar | 400 | None | Intraperitoneal | Significant increase in liver enzymes.[8] |
| Wistar | 400 | 10 | Intraperitoneal | Fatal liver injury within 6 hours. |
Table 2: Effective Doses of D-Galactosamine in Mouse Strains
| Mouse Strain | D-GalN Dose (mg/kg) | Co-administered LPS Dose (µg/kg) | Route of Administration | Observed Outcome |
| C57BL/6J | Varies | Varies | Intraperitoneal | Severe and acute liver injury in 6 hours.[5] |
| C57BL/6 | 800 | 100, 300, or 500 | Intraperitoneal | Dose-dependent increase in mortality and liver injury.[9] |
| C57BL/6 | 300 | 2500 | Intraperitoneal | Successful establishment of acute liver injury model.[6] |
| BALB/c | 800 | 100 | Intraperitoneal | Lethal liver injury in 87% of animals.[10] |
| Swiss Albino | 800 | 50 | Intraperitoneal | Fulminant hepatic failure. |
Experimental Protocols
Protocol 1: D-Galactosamine/LPS-Induced Acute Liver Failure in Mice (C57BL/6)
This protocol is adapted from studies demonstrating a rapid and robust model of acute liver failure.[5][6]
Materials:
-
D-Galactosamine hydrochloride (Sigma-Aldrich or equivalent)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0127:B8, Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6J mice, 6-8 weeks old
-
Standard animal housing and care facilities
-
Materials for blood and tissue collection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Reagent Preparation:
-
Prepare a solution of D-GalN in sterile saline. A common concentration is 20 mg/mL.
-
Prepare a solution of LPS in sterile saline. A common concentration is 100 µg/mL.
-
Both solutions should be prepared fresh on the day of the experiment.
-
-
Dosing:
-
Weigh each mouse immediately before injection to calculate the precise dose.
-
Administer D-GalN via intraperitoneal (i.p.) injection. A typical dose is 700-800 mg/kg.[3][9]
-
Administer LPS via i.p. injection. A typical dose is 10-100 µg/kg.[3][9]
-
D-GalN and LPS can be administered as separate injections or as a co-injection.
-
-
Monitoring: Observe the animals closely for signs of distress, such as lethargy, ruffled fur, and huddling.
-
Sample Collection:
-
At the desired time point (e.g., 6-8 hours post-injection for acute injury), anesthetize the mice.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Perfuse the liver with cold phosphate-buffered saline (PBS).
-
Collect liver tissue for histopathological analysis (fix in 10% neutral buffered formalin) and molecular/biochemical assays (snap-freeze in liquid nitrogen).
-
Protocol 2: D-Galactosamine-Induced Hepatotoxicity in Rats (Sprague-Dawley)
This protocol is based on studies inducing acute liver failure in rats using D-GalN alone.[1]
Materials:
-
D-Galactosamine hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
Male Sprague-Dawley rats, weighing 180-220 g
-
Standard animal housing and care facilities
-
Metabolic cages for urine collection (optional)
-
Materials for blood and tissue collection
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Reagent Preparation: Prepare a solution of D-GalN in sterile saline at a concentration of 200 mg/mL.[1] Prepare fresh on the day of use.
-
Dosing:
-
Weigh each rat to determine the correct dose.
-
Administer a single intraperitoneal (i.p.) injection of D-GalN at a dose of approximately 1 g/kg body weight.[1]
-
-
Monitoring and Sample Collection (Time-course):
-
House animals in metabolic cages if urine collection is required.
-
Monitor animals for clinical signs of liver failure.
-
At designated time points (e.g., 24, 48 hours), anesthetize a subset of animals.
-
Collect blood for serum analysis of liver function markers (ALT, AST, bilirubin, ammonia).[1]
-
Collect liver tissue for histopathology and other analyses.
-
Mandatory Visualization
D-Galactosamine/LPS Experimental Workflow
References
- 1. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galactosamine-induced sensitization to the lethal effects of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 6. zgbjyx.cnjournals.com [zgbjyx.cnjournals.com]
- 7. Galactosamine-induced fulminant hepatic necrosis in unanesthetized canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomed.cas.cz [biomed.cas.cz]
- 9. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of β-D-Galactosamine Conjugates
Welcome to the technical support center for β-D-galactosamine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My β-D-galactosamine conjugate has poor aqueous solubility. I thought the galactosamine moiety would make it soluble. What is the likely cause?
A1: While β-D-galactosamine itself is a water-soluble amino sugar, the overall solubility of the conjugate is heavily influenced by the physicochemical properties of the conjugated molecule (payload), the linker used for conjugation, and the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs).[][2] Often, the payload is a hydrophobic small molecule, which can significantly decrease the water solubility of the entire conjugate, overriding the hydrophilic contribution of the galactosamine moiety.[][2]
Q2: What are the primary strategies to improve the solubility of my β-D-galactosamine conjugate?
A2: Several strategies can be employed to enhance the aqueous solubility of your conjugate. These can be broadly categorized as:
-
Chemical Modification:
-
Formulation Approaches:
-
Co-solvents: Using a mixture of solvents can enhance solubility.[6]
-
Solid Dispersions: Dispersing the conjugate in a hydrophilic carrier can improve its dissolution and solubility.[7][8]
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale can increase the surface area and improve the dissolution rate.[7][9]
-
-
Structural Modification of the Payload:
-
Introducing hydrophilic functional groups to the payload, if possible without compromising its activity, can improve solubility.[2]
-
Q3: How does PEGylation improve the solubility of β-D-galactosamine conjugates?
A3: PEGylation enhances solubility primarily through the hydrophilic nature of the polyethylene glycol (PEG) polymer.[3][4] The repeating ethylene glycol units in the PEG chain form hydrogen bonds with water molecules, effectively creating a hydrophilic cloud around the conjugate and increasing its interaction with aqueous media.[3] This can facilitate intravenous administration and improve drug absorption.[3]
Q4: Are there different types of PEGylation, and how do I choose the right one?
A4: Yes, the architecture of the PEG can be linear or branched. While both improve solubility, branched PEGs may offer additional advantages. The choice of PEGylation strategy depends on several factors, including the molecular weight of the PEG and the properties of the molecule to be conjugated. Generally, a higher molecular weight PEG leads to a greater increase in solubility.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the conjugate during or after purification. | The hydrophobicity of the payload is causing the conjugate to aggregate and precipitate in aqueous buffers. | 1. Incorporate PEGylation: Introduce a PEG chain into the linker. 2. Use a more hydrophilic linker. 3. Optimize the purification buffer: Add a small percentage of an organic co-solvent (e.g., DMSO, ethanol) or a non-ionic surfactant. |
| Difficulty in achieving the desired concentration for in vitro or in vivo studies. | The intrinsic solubility of the conjugate is low. | 1. Formulate as a solid dispersion: Disperse the conjugate in a hydrophilic polymer. 2. Prepare a nanosuspension: Use techniques like wet media milling or high-pressure homogenization.[9] 3. Complexation: Use cyclodextrins to form inclusion complexes that can enhance solubility.[10] |
| Inconsistent results in biological assays. | Poor solubility is leading to variable concentrations of the active conjugate in the assay medium. | 1. Confirm solubility in the assay buffer: Perform a solubility test before conducting the assay. 2. Use a formulation approach: Prepare a stock solution in an appropriate solvent and dilute it carefully into the assay medium, ensuring no precipitation occurs. |
Experimental Protocols
Protocol 1: PEGylation of a β-D-Galactosamine Conjugate
This protocol provides a general workflow for the PEGylation of a conjugate. The specific reaction conditions will need to be optimized for your particular molecule.
-
Activation of PEG: Activate the desired PEG derivative (e.g., mPEG-NHS ester) according to the manufacturer's instructions.
-
Conjugation Reaction:
-
Dissolve your β-D-galactosamine conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the activated PEG derivative to the conjugate solution at a specific molar ratio (e.g., 1:1, 1:5, 1:10 of conjugate to PEG).
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-24 hours) with gentle stirring.
-
-
Purification:
-
Remove unreacted PEG and byproducts using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm the successful PEGylation and purity of the conjugate using techniques like SDS-PAGE, mass spectrometry, and HPLC.
-
Protocol 2: Preparation of a Nanosuspension using High-Pressure Homogenization
This protocol outlines the general steps for preparing a nanosuspension to improve the dissolution rate.
-
Preparation of the Pre-suspension:
-
Disperse the β-D-galactosamine conjugate in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVA).
-
Use a high-shear mixer to create a homogenous pre-suspension.
-
-
High-Pressure Homogenization:
-
Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles and at a defined pressure.
-
Monitor the particle size distribution during the process using a particle size analyzer.
-
-
Characterization:
-
Analyze the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Assess the dissolution rate of the nanosuspension compared to the unprocessed conjugate.
-
Visualizations
References
- 2. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 3. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta-D-galactosamine | C6H13NO5 | CID 449462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Galactose-modified erythrocyte membrane fusion liposomes enable the targeted delivery of drug nanoparticles to the liver - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07489K [pubs.rsc.org]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0245095) [hmdb.ca]
- 7. D-(+)-半乳糖胺 盐酸盐 ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. N-acetyl-beta-D-galactosamine | C8H15NO6 | CID 440552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Galactosylated chitosan nanoparticles for hepatocyte-targeted delivery of oridonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galactosamine hydrochloride | C6H14ClNO5 | CID 74493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing D-galactosamine Incubation Time in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing D-galactosamine (D-GalN) incubation time in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of D-galactosamine-induced cytotoxicity?
A1: D-galactosamine (D-GalN) is a hepatotoxic agent that primarily exerts its cytotoxic effects by depleting intracellular uridine triphosphate (UTP) pools. This occurs because D-GalN is metabolized in hepatocytes to UDP-galactosamine, consuming UTP. The depletion of UTP inhibits the synthesis of RNA and proteins, leading to cellular stress and eventual cell death through apoptosis and necrosis.
Q2: What are the typical concentration ranges and incubation times for D-GalN in cell culture?
A2: The optimal concentration and incubation time for D-GalN are highly dependent on the cell type and the desired experimental outcome (e.g., apoptosis vs. necrosis). It is crucial to perform a dose-response and time-course experiment for your specific cell line. However, published literature provides some starting points:
-
Primary Rat Hepatocytes:
-
HepG2 Cells:
-
Treatment with D-GalN has been shown to reduce cell viability.[4]
-
For apoptosis induction, a concentration of 50 mM for 8 hours has been used.
-
Q3: How does D-GalN induce apoptosis?
A3: D-GalN-induced apoptosis is a complex process involving multiple signaling pathways. A key event is the increase in intracellular calcium levels, which can trigger downstream apoptotic cascades.[3] Additionally, D-GalN, often in combination with agents like lipopolysaccharide (LPS), can activate the NF-κB signaling pathway and lead to the activation of caspases, which are critical executioner enzymes in apoptosis. The Fas/FasL death receptor pathway may also be involved.
Q4: Can D-GalN be used alone to induce cytotoxicity in cell culture?
A4: Yes, D-GalN can induce cytotoxicity on its own in sensitive cell types like primary hepatocytes. However, it is often used in combination with a sensitizing agent like lipopolysaccharide (LPS) to create a more robust and reproducible model of liver injury, particularly for studying inflammatory responses.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No observable cytotoxic effect | 1. Incubation time is too short: The cellular response may not have had sufficient time to manifest. 2. D-GalN concentration is too low: The dose may be insufficient to induce a significant effect in your specific cell line. 3. Cell line is resistant: Some cell lines are less sensitive to D-GalN-induced toxicity. 4. Inappropriate endpoint measurement: The chosen assay may not be sensitive enough or may be measuring an irrelevant parameter. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48 hours) to identify the optimal duration. 2. Conduct a dose-response study: Titrate the D-GalN concentration to determine the effective dose for your cell line. 3. Consult literature for appropriate cell models: Research studies that have successfully used D-GalN with your cell line or similar cell types. 4. Select a relevant endpoint: Use well-established markers of apoptosis (e.g., caspase activation, TUNEL assay) or cytotoxicity (e.g., LDH release, MTT/XTT assay). |
| High background cell death in control group | 1. Suboptimal cell culture conditions: Poor media quality, serum variability, or improper incubator conditions (temperature, CO2, humidity) can stress cells. 2. High passage number of cells: Cells can lose their characteristic properties and become more sensitive over multiple passages. 3. Contamination: Mycoplasma or other microbial contamination can affect cell health. | 1. Standardize cell culture protocols: Use high-quality reagents, pre-test new batches of serum, and ensure the incubator is properly calibrated. 2. Use low-passage cells: Thaw a fresh vial of low-passage cells for your experiments. 3. Regularly test for contamination: Implement routine screening for mycoplasma and other contaminants.[] |
| Inconsistent or variable results between experiments | 1. Inconsistent D-GalN preparation: Variations in the preparation and storage of D-GalN solutions can lead to inconsistent activity. 2. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate solutes and affect cell health. | 1. Prepare fresh D-GalN solutions: Prepare D-GalN fresh for each experiment from a high-quality stock. 2. Ensure accurate cell counting and seeding: Use a reliable method for cell counting and ensure even distribution of cells in the wells. 3. Minimize edge effects: Fill the outer wells of the plate with sterile PBS or media without cells to maintain humidity. |
| Unexpected morphological changes in cells | 1. Apoptosis vs. Necrosis: D-GalN can induce both apoptotic (cell shrinkage, membrane blebbing) and necrotic (cell swelling, membrane rupture) morphologies depending on the concentration and incubation time. 2. Cellular stress response: Cells may exhibit stress-related morphological changes before undergoing cell death. | 1. Characterize the mode of cell death: Use specific assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). 2. Observe cells at multiple time points: Monitor morphological changes throughout the incubation period to understand the progression of cytotoxicity. |
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for D-galactosamine in Hepatocyte Cell Culture
| Cell Type | D-GalN Concentration | Incubation Time | Expected Outcome | Reference |
| Primary Rat Hepatocytes | 0.5 mM | 36 hours | 80-90% cell death | [1] |
| Primary Rat Hepatocytes | 40 mM | 24 hours | Optimal for short-term toxicity | [2] |
| Primary Rat Hepatocytes | 20 mM | 3 hours | Increased intracellular Ca2+ | [3] |
| HepG2 | 50 mM | 8 hours | Apoptosis induction | |
| HepG2 | Varies | 24-72 hours | Reduced cell viability | [4] |
Experimental Protocols
Protocol 1: D-galactosamine Cytotoxicity Assay in HepG2 Cells using MTT
This protocol outlines a method to determine the cytotoxicity of D-galactosamine in the human hepatoma cell line HepG2 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
D-galactosamine hydrochloride (Sigma-Aldrich)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
D-galactosamine Treatment:
-
Prepare a stock solution of D-galactosamine in sterile PBS or serum-free medium.
-
Perform serial dilutions of D-galactosamine to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 75, 100 mM).
-
Remove the old medium from the wells and add 100 µL of the D-galactosamine dilutions to the respective wells. Include a vehicle control (medium without D-galactosamine).
-
Incubate the plate for the desired time points (e.g., 8, 24, 48 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the D-galactosamine concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Mechanism of D-galactosamine induced cytotoxicity.
Caption: Experimental workflow for D-GalN cytotoxicity assay.
Caption: Troubleshooting logic for D-GalN experiments.
References
- 1. Galactosamine-induced cell death in primary cultures of rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-galactosamine induced hepatocyte apoptosis is inhibited in vivo and in cell culture by a calcium calmodulin antagonist, chlorpromazine, and a calcium channel blocker, verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Stereoselective β-D-Galactosamine Synthesis
Welcome to the technical support center for the stereoselective synthesis of β-D-galactosamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy to achieve high β-selectivity in D-galactosamine synthesis?
A1: The most reliable and widely used strategy for obtaining 1,2-trans-glycosidic bonds, which corresponds to the β-anomer in galactosamine synthesis, is through the neighboring group participation (NGP) effect.[1] This involves using a participating protecting group at the 2-N-position of the galactosamine donor.
Q2: Which protecting groups at the 2-N-position are best for promoting β-selectivity via neighboring group participation?
A2: Protecting groups such as acetyl (Ac), trichloroethoxycarbonyl (Troc), and trichloroacetyl (TCA) are effective at promoting β-selectivity through NGP.[1] The 2-azido group can also be used, although it requires an additional step to be converted to the desired acetamido group.[1] Phthalimido (Phth) is another commonly used protecting group that directs β-selectivity.[2]
Q3: Can the choice of catalyst influence the stereochemical outcome?
A3: Absolutely. The choice of catalyst or promoter is critical in controlling stereoselectivity. For instance, certain rare earth metal triflates have been shown to exhibit a preference for one anomer over the other. Scandium triflate (Sc(OTf)₃) is a notable catalyst that has been demonstrated to effectively promote the synthesis of β-glycosides of N-acetylgalactosamine (GalNAc) with high β-selectivity.[3][4] In contrast, hafnium triflate (Hf(OTf)₄) has been shown to preferentially generate the α-anomer.[3][4][5]
Q4: How do reaction conditions such as temperature and reactant ratios affect β-selectivity?
A4: Reaction conditions play a significant role. Lower temperatures can sometimes favor β-selectivity by promoting an Sₙ2-like mechanism.[6] The ratio of the glycosyl donor to the glycosyl acceptor is also a key parameter to optimize. A higher ratio of the acceptor to the donor can be beneficial for both the conversion rate and the formation of β-glycosides of GalNAc.[2]
Q5: Are there alternatives to chemical synthesis for obtaining β-D-galactosamine derivatives?
A5: Yes, enzymatic synthesis is a viable alternative. β-Galactosidases can be employed to catalyze the stereoselective formation of β-glycosidic linkages.[7][8][9] This approach can offer high selectivity and avoid the need for extensive protecting group manipulation.
Troubleshooting Guides
Problem 1: Low β-selectivity and formation of a significant amount of the α-anomer.
| Possible Cause | Troubleshooting Suggestion |
| Ineffective Neighboring Group Participation (NGP) | Ensure a participating protecting group (e.g., Ac, Troc, TCA, Phth) is installed at the 2-N-position of the glycosyl donor.[1][2] The acetamido group at the C-2 position can sometimes lead to the formation of a stable oxazoline intermediate, which can hinder direct β-glycosylation.[2][3][4] |
| Inappropriate Catalyst/Promoter | If using a Lewis acid promoter, consider switching to one known to favor β-selectivity, such as Scandium triflate (Sc(OTf)₃).[3][4] Avoid catalysts like Hafnium triflate (Hf(OTf)₄) which may favor α-anomer formation.[3][4][5] |
| Suboptimal Reaction Temperature | Investigate the effect of temperature on your reaction. Lowering the reaction temperature may enhance β-selectivity.[6] |
| Unfavorable Solvent Effects | The solvent can influence the reaction's stereochemical outcome.[10] Consider screening different solvents. Dichloromethane or 1,2-dichloroethane are commonly used.[2][11] |
| Remote Protecting Group Effects | Acyl protecting groups at other positions, such as C4, can influence stereoselectivity. Electron-rich acyl groups may favor α-selectivity in some cases.[12] Consider the electronic properties of your protecting groups. |
Problem 2: Poor reaction yield.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Catalyst Activity | Increase the molar ratio of the catalyst. For Sc(OTf)₃, using 50 mol% has been shown to provide satisfactory conversion.[4] |
| Low Reactivity of Glycosyl Acceptor | Increase the equivalents of the glycosyl acceptor relative to the donor. A donor-to-acceptor ratio of 1:10 has been shown to drive the reaction to completion.[2] |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[2] If the reaction stalls, consider increasing the temperature or reaction time. |
| Decomposition of Reactants or Products | If the reaction is sensitive to acidic conditions, consider using a milder promoter or adding a proton sponge. Ensure all reagents and solvents are anhydrous. |
Quantitative Data Summary
Table 1: Effect of Various Lewis Acid Catalysts on the Glycosylation of Ac₄GalNAc with 5-chloro-1-pentanol.
| Catalyst (50 mol%) | Time (h) | Conversion (%) | α:β Ratio |
| Cu(OTf)₂ | 12 | 100 | 15:85 |
| Al(OTf)₃ | 12 | 100 | 20:80 |
| In(OTf)₃ | 12 | 100 | 25:75 |
| Hf(OTf)₄ | 12 | 100 | 95:5 |
| Zn(OTf)₂ | 12 | 100 | 30:70 |
| Gd(OTf)₃ | 12 | 100 | 20:80 |
| AgOTf | 12 | 100 | 10:90 |
| Er(OTf)₃ | 12 | 100 | 15:85 |
| Sc(OTf)₃ | 12 | 100 | 5:95 |
| Ce(OTf)₃ | 12 | 100 | 20:80 |
| Fe(OTf)₃ | 12 | 100 | 25:75 |
| Yb(OTf)₃ | 12 | 100 | 15:85 |
Data adapted from a study on the synthesis of GalNAc glycosides.[3]
Table 2: Influence of Donor-to-Acceptor Ratio on β-Selectivity using Sc(OTf)₃.
| Donor:Acceptor Ratio | Time (h) | Conversion (%) | α:β Ratio |
| 1:1 | 12 | 50 | 10:40 |
| 1:3 | 12 | 80 | 10:70 |
| 1:5 | 12 | 90 | 10:80 |
| 1:10 | 12 | 100 | 10:90 |
Data based on the glycosylation of Ac₄GalNAc with 5-chloro-1-pentanol catalyzed by Sc(OTf)₃.[2]
Experimental Protocols
General Protocol for β-Selective Glycosylation using Scandium Triflate (Sc(OTf)₃)
This protocol is a general guideline for the synthesis of β-glycosides of N-acetylgalactosamine using Sc(OTf)₃ as a catalyst.[2][3]
Materials:
-
Glycosyl donor (e.g., per-O-acetylated N-acetylgalactosamine, Ac₄GalNAc)
-
Glycosyl acceptor (e.g., an alcohol)
-
Scandium triflate (Sc(OTf)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the glycosyl donor (1.0 equiv) and the glycosyl acceptor (3.0-10.0 equiv) in anhydrous 1,2-dichloroethane, add Sc(OTf)₃ (0.5 equiv).
-
Reflux the reaction mixture under a nitrogen atmosphere and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with triethylamine.
-
Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-D-galactosamine glycoside.
Visualizations
Caption: Mechanism of Neighboring Group Participation for β-selectivity.
Caption: General experimental workflow for β-D-galactosamine synthesis.
References
- 1. Pondering the Structural Factors that Affect 1,2-trans-Galactosylation: A Lesson Learnt from 3-O-β-Galactosylation of Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
- 3. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The effects of organic solvents on the efficiency and regioselectivity of N-acetyl-lactosamine synthesis, using the β-galactosidase from Bacillus circulans in hydro-organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of some O-beta-D-digalactosyl glycopeptides, using beta-D-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-galactosidase catalyzed selective galactosylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Systematic studies toward the synthesis of d -galactosamine-containing coumarin glycosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00746A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
stability issues of beta-D-galactosamine in different buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of β-D-galactosamine in various buffer systems. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results when using β-D-galactosamine solutions.
Possible Cause: Degradation of β-D-galactosamine in the buffer solution. The stability of β-D-galactosamine, an amino sugar, can be compromised by several factors, primarily the Maillard reaction, especially in the presence of reducing sugars, and pH-dependent hydrolysis.
Troubleshooting Steps:
-
Buffer Preparation and Storage:
-
Recommendation: Prepare β-D-galactosamine solutions fresh for each experiment.
-
Rationale: Aqueous solutions of D-galactosamine are not recommended to be stored for more than one day.[1] Long-term storage can lead to degradation.
-
Action: If stock solutions must be prepared, aliquot and store them at -20°C or lower and use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.
-
-
Buffer Composition:
-
Recommendation: Avoid buffers containing reducing sugars (e.g., glucose, fructose) if possible.
-
Rationale: Amino sugars are susceptible to the Maillard reaction with reducing sugars, leading to browning and degradation of the amino sugar. This reaction rate increases with higher pH and temperature.
-
Action: If reducing sugars are a necessary component of your experimental system, consider performing control experiments to quantify the rate of β-D-galactosamine degradation under your specific conditions.
-
-
pH of the Buffer:
-
Recommendation: Maintain the pH of the buffer solution within a stable range, preferably close to neutral (pH 7.0-7.4) for general applications.
-
Rationale: Both acidic and alkaline conditions can potentially accelerate the degradation of amino sugars. While specific data for β-D-galactosamine is limited, general principles of carbohydrate chemistry suggest that extreme pH values can lead to hydrolysis or other degradation pathways.
-
Action: Monitor the pH of your buffered β-D-galactosamine solution over the course of your experiment to ensure it remains stable.
-
-
Temperature:
-
Recommendation: Keep β-D-galactosamine solutions on ice or at 4°C during experimental setup and use.
-
Rationale: Higher temperatures accelerate the rate of chemical degradation, including the Maillard reaction.
-
Action: For prolonged experiments, consider the stability of β-D-galactosamine at the experimental temperature and factor this into the interpretation of your results.
-
Issue 2: Observing a yellow or brown discoloration in the β-D-galactosamine solution.
Possible Cause: This is a strong indication of the Maillard reaction, a chemical reaction between the amino group of β-D-galactosamine and a reducing sugar present in the buffer or media.
Troubleshooting Steps:
-
Identify the Source of Reducing Sugar:
-
Action: Carefully review the composition of your buffer and any other solutions mixed with the β-D-galactosamine. Common reducing sugars include glucose, fructose, and lactose.
-
-
Mitigation Strategies:
-
Action: If the reducing sugar is not essential to the experiment, reformulate the buffer without it.
-
Action: If the reducing sugar is essential, minimize the reaction by:
-
Preparing the solution immediately before use.
-
Maintaining a low temperature (0-4°C).
-
Adjusting the pH to a lower value if the experimental design permits, as the Maillard reaction is generally slower at lower pH.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid β-D-galactosamine hydrochloride?
A1: Solid β-D-galactosamine hydrochloride should be stored in a tightly closed container in a dry and well-ventilated place. For maintaining product quality, it is recommended to keep it refrigerated (2-8°C).[2][3]
Q2: How long can I store β-D-galactosamine in an aqueous buffer solution?
A2: It is highly recommended to prepare aqueous solutions of β-D-galactosamine fresh for each use. One supplier explicitly advises against storing aqueous solutions for more than one day.[1] If storage is unavoidable, aliquot the solution and freeze it at -20°C or below immediately after preparation.
Q3: What is the solubility of β-D-galactosamine hydrochloride in common buffers?
A3: The solubility of D-galactosamine hydrochloride in PBS (pH 7.2) is approximately 10 mg/mL.[1]
Q4: Is there a difference in stability between Phosphate Buffered Saline (PBS) and Tris buffer for β-D-galactosamine?
-
Phosphate Buffers: Phosphate buffers are widely used and generally considered inert for many biological applications. However, they can sometimes participate in biochemical reactions.
-
Tris Buffers: Tris (tris(hydroxymethyl)aminomethane) buffer contains a primary amine and can be more reactive than phosphate. Its pH is also more sensitive to temperature changes.
For critical applications, it is advisable to perform a preliminary stability study of β-D-galactosamine in the chosen buffer system under the intended experimental conditions.
Q5: What are the potential degradation pathways for β-D-galactosamine in solution?
A5: The primary degradation pathway for β-D-galactosamine, an amino sugar, in solution is likely the Maillard reaction , especially in the presence of reducing sugars. This reaction involves the condensation of the amino group with a carbonyl group of a reducing sugar, leading to a complex series of reactions that can result in discoloration (browning) and the formation of various degradation products. Other potential degradation pathways, particularly at extreme pH values, could include hydrolysis of the glycosidic bond (if it were a glycoside, though β-D-galactosamine is a monosaccharide) and other pH-mediated rearrangements.
Data Summary
Currently, there is a lack of publicly available quantitative data on the degradation kinetics (e.g., half-life, degradation rate constants) of β-D-galactosamine in different buffers at various pH values and temperatures. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
Table 1: General Stability Profile of β-D-Galactosamine in Aqueous Solutions (Qualitative)
| Parameter | Condition | Stability Concern | Recommendation |
| Storage Time | > 24 hours at room temp. | High | Prepare fresh solution.[1] |
| Temperature | Elevated (> 4°C) | Moderate to High | Keep solutions on ice or refrigerated. |
| pH | Acidic (< 6) or Alkaline (> 8) | Potential for degradation | Maintain pH near neutral if possible. |
| Presence of Reducing Sugars | Yes | High (Maillard Reaction) | Avoid if possible; if not, use immediately at low temperature. |
Experimental Protocols
Protocol: Assessment of β-D-Galactosamine Stability in a Selected Buffer
This protocol outlines a general method to assess the stability of β-D-galactosamine in a specific buffer over time using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a sensitive method for the quantification of amino sugars.
Objective: To determine the degradation of β-D-galactosamine in a chosen buffer at a specific temperature over a defined period.
Materials:
-
β-D-galactosamine hydrochloride
-
Selected buffer (e.g., PBS, Tris-HCl)
-
High-purity water
-
HPAEC-PAD system
-
Appropriate anion-exchange column for carbohydrate analysis
-
Mobile phase eluents (e.g., sodium hydroxide, sodium acetate)
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
Methodology:
-
Preparation of β-D-Galactosamine Stock Solution:
-
Accurately weigh and dissolve β-D-galactosamine hydrochloride in the chosen buffer to a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Place an aliquot of the stock solution in a sealed container and incubate at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a small sample from the incubating solution.
-
Immediately dilute the sample with cold, high-purity water to a concentration suitable for HPAEC-PAD analysis and transfer to an autosampler vial.
-
Store the analytical samples at -20°C or colder until analysis.
-
-
HPAEC-PAD Analysis:
-
Prepare a calibration curve using freshly prepared standards of β-D-galactosamine of known concentrations.
-
Analyze the collected samples using an established HPAEC-PAD method for amino sugar analysis. The method will typically involve a gradient elution with sodium hydroxide and/or sodium acetate.
-
Quantify the concentration of β-D-galactosamine in each sample by comparing the peak area to the calibration curve.
-
-
Data Analysis:
-
Plot the concentration of β-D-galactosamine versus time.
-
Calculate the percentage of β-D-galactosamine remaining at each time point relative to the initial concentration (time 0).
-
If significant degradation is observed, the data can be used to estimate the degradation rate and half-life of β-D-galactosamine under the tested conditions.
-
Visualizations
Caption: Workflow for assessing β-D-galactosamine stability.
Caption: Troubleshooting logic for β-D-galactosamine stability issues.
References
- 1. Measurement of hydrolysis kinetics of galactose-substituted fluorescein by beta-galactosidase at the toluene-water interface by spinning microtube fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Comparative Guide: Beta-D-Galactosamine vs. N-Acetylglucosamine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of beta-D-galactosamine (GalN) and N-acetylglucosamine (GlcNAc), two structurally similar amino sugars with profoundly different roles in biological systems. Understanding these differences is critical for researchers in fields ranging from metabolic diseases and oncology to immunology and drug development.
At a Glance: Key Distinctions
| Feature | This compound (GalN) | N-Acetylglucosamine (GlcNAc) |
| Primary Role | Primarily known as an experimental hepatotoxin; component of some glycosaminoglycans. | A fundamental building block of numerous glycoproteins, glycolipids, and polysaccharides. A key signaling molecule in O-GlcNAcylation.[1] |
| Metabolic Impact | Can deplete uridine triphosphate (UTP) pools, leading to inhibition of RNA and protein synthesis and hepatotoxicity.[2][3] | A central component of the hexosamine biosynthetic pathway (HBP), linking glucose, amino acid, fatty acid, and nucleotide metabolism.[4][5] |
| Signaling | Induces inflammatory signaling and apoptosis in hepatocytes, often used in combination with lipopolysaccharide (LPS) to model liver failure.[2][6] | Acts as a dynamic post-translational modification (O-GlcNAcylation) that regulates protein function, often in crosstalk with phosphorylation.[1][7][8] |
| Therapeutic Potential | Primarily used as a tool in research to induce liver injury. | Investigated for therapeutic use in osteoarthritis, inflammatory bowel disease (IBD), and other inflammatory conditions.[9][10][11][12] |
Metabolic Pathways: A Tale of Two Sugars
The metabolic fates of GalN and GlcNAc diverge significantly, leading to their distinct biological effects.
N-Acetylglucosamine (GlcNAc) Metabolism: GlcNAc is a central player in cellular metabolism. It is synthesized from glucose via the hexosamine biosynthetic pathway (HBP) and can also be salvaged from the environment.[13] GlcNAc is converted to UDP-GlcNAc, the donor substrate for glycosylation reactions, including the crucial O-GlcNAcylation signaling pathway.[4][7] This pathway is tightly regulated and essential for cellular homeostasis.
This compound (GalN) Metabolism: In the liver, GalN is phosphorylated to GalN-1-phosphate.[14] This metabolite is then converted to UDP-galactosamine, which can be epimerized to UDP-glucosamine. However, at high concentrations, the rapid phosphorylation of GalN "traps" uridine in the form of UDP-amino sugars, leading to a depletion of the cellular UTP pool.[2][3] This UTP depletion inhibits RNA and protein synthesis, ultimately causing hepatocyte apoptosis and liver failure.[2]
Metabolic pathways of GlcNAc and GalN.
Signaling Pathways: Regulation vs. Damage
O-GlcNAcylation: A Key Regulatory Hub for GlcNAc: O-GlcNAcylation is a dynamic and reversible post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][7] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). O-GlcNAcylation is a critical regulator of numerous cellular processes, including transcription, signal transduction, and cell cycle progression.[8][15] It often competes with phosphorylation for the same or nearby sites, creating a complex interplay that fine-tunes protein function in response to nutrients and stress.[7]
GalN-Induced Apoptosis and Inflammation: GalN, particularly when co-administered with LPS, triggers a signaling cascade that leads to massive hepatocyte apoptosis and fulminant liver failure.[2] This process involves the activation of pro-inflammatory pathways and the release of cytokines like TNF-α.[6] The resulting oxidative stress further contributes to hepatocyte injury.[2]
Signaling pathways of GlcNAc and GalN.
Experimental Data: A Comparative Overview
| Parameter | Experiment | This compound (GalN) | N-Acetylglucosamine (GlcNAc) | Reference |
| Hepatotoxicity | In vivo rat model (intraperitoneal injection) | Induces severe liver injury, characterized by elevated serum aminotransferases. | No significant hepatotoxicity observed. | [16][17] |
| UTP Levels | In vitro hepatocyte culture | Causes a significant decrease in intracellular UTP concentrations. | No significant effect on UTP levels. | [2] |
| Inflammation | In vivo mouse model (with LPS) | Potently induces the release of pro-inflammatory cytokines such as TNF-α. | Exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.[9] | [6] |
| Cell Viability | In vitro hepatocyte culture | Decreases cell viability and induces apoptosis. | Generally non-toxic and may promote cell proliferation in certain contexts.[10] | [2] |
| Protein Glycosylation | In vitro studies | Can be metabolized and incorporated into glycoproteins, but to a lesser extent than GlcNAc.[14] | Readily incorporated into glycoproteins through O- and N-linked glycosylation.[9] | [14] |
Experimental Protocols
GalN/LPS-Induced Fulminant Hepatic Failure in Mice
This is a widely used model to study acute liver failure.
-
Animals: Male BALB/c mice (6-8 weeks old) are commonly used.
-
Reagents: D-galactosamine (700 mg/kg) and lipopolysaccharide (10 µg/kg) are dissolved in sterile, pyrogen-free normal saline.[2]
-
Procedure: Mice are administered a single intraperitoneal injection of the GalN/LPS solution. Control animals receive an equivalent volume of normal saline.
-
Analysis: Animals are monitored for signs of distress. At specific time points (e.g., 6-10 hours post-injection), blood and liver tissues are collected.[2] Serum is analyzed for liver enzymes (ALT, AST). Liver tissue can be used for histological analysis (H&E staining), TUNEL staining for apoptosis, and molecular analyses (e.g., Western blot for caspase activation, qPCR for cytokine expression).
GalN/LPS experimental workflow.
In Vitro O-GlcNAcylation Assay
This protocol allows for the study of protein O-GlcNAcylation in cultured cells.
-
Cell Culture: A suitable cell line (e.g., HEK293T, HeLa) is cultured to 70-80% confluency.
-
Treatment: Cells are treated with GlcNAc (or inhibitors of OGA like Thiamet-G) for a specified duration to modulate O-GlcNAcylation levels.
-
Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentration is determined by BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Detection: The membrane is blocked and then incubated with a primary antibody specific for O-GlcNAcylated proteins (e.g., RL2 or CTD110.6). A horseradish peroxidase (HRP)-conjugated secondary antibody is then used for detection via chemiluminescence.
Conclusion
While this compound and N-acetylglucosamine are structurally similar, their biological roles are vastly different. GlcNAc is an essential metabolite and a key regulator of cellular signaling, with promising therapeutic applications. In contrast, GalN is primarily a research tool used to induce hepatotoxicity and study the mechanisms of liver injury. For researchers and drug development professionals, a clear understanding of these differences is paramount for designing experiments, interpreting data, and developing novel therapeutic strategies.
References
- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 2. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of galactosamine toxicity revisited; a metabonomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 6. Molecular Mechanisms of D-Galactosamine/Lipopolysaccharide-Induced Fulminant Hepatic Failure in Mice and the Effects of Therapeutic Agents | Semantic Scholar [semanticscholar.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is N-acetylglucosamine used for? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. N-acetyl Glucosamine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 12. dijo.fr [dijo.fr]
- 13. researchgate.net [researchgate.net]
- 14. The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. O-GlcNAc signalling: implications for cancer cell biology: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 17. Hepatotoxic effect of D-galactosamine and protective role of lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the D-Galactosamine Model for Viral Hepatitis Research: A Comparative Guide
The D-galactosamine (D-GalN) model is a widely utilized experimental tool to induce acute liver failure that shares histopathological similarities with human viral hepatitis.[1][2] This guide provides a comprehensive comparison of the D-GalN model with other common liver injury models, offering researchers, scientists, and drug development professionals objective data to validate its application in hepatology research.
Overview of Liver Injury Models
Animal models are indispensable for studying the pathogenesis of liver diseases and for the preclinical evaluation of therapeutic agents. Various models have been developed, each with distinct mechanisms and pathological features. The choice of model is critical and depends on the specific research question.
| Feature | D-Galactosamine (D-GalN) / LPS Model | Carbon Tetrachloride (CCl4) Model | Concanavalin A (ConA) Model | Viral Infection Models (e.g., HBV-transgenic mice) |
| Primary Mechanism | Apoptosis-driven. D-GalN inhibits transcription, sensitizing hepatocytes to TNF-α-mediated apoptosis induced by LPS.[3][4][5] | Necrosis-driven. CCl4 is metabolized by CYP2E1 to form free radicals, causing lipid peroxidation and centrilobular necrosis.[6][7] | T-cell mediated cytotoxicity. ConA is a lectin that activates T-cells, leading to an immune-mediated hepatitis resembling autoimmune hepatitis.[6][7] | Viral replication and host immune response. Mimics the natural course of viral infection, including immune-mediated cell killing.[8][9] |
| Type of Injury | Acute, fulminant hepatitis.[5] | Acute or chronic (with repeated dosing).[6][10] | Acute, immune-mediated hepatitis.[6] | Acute or chronic, depending on the virus and host immune status.[8] |
| Key Pathological Features | Widespread hepatocyte apoptosis, inflammatory cell infiltration, and necrosis.[5][11] | Centrilobular necrosis, steatosis (fatty change).[7][12] | Panlobular hepatitis with lymphocyte infiltration and apoptosis.[6] | Varies; can include "ground-glass" hepatocytes (HBV), inflammation, fibrosis, and hepatocellular carcinoma.[9][13] |
| Relevance to Viral Hepatitis | Mimics the massive apoptosis and inflammatory storm seen in fulminant viral hepatitis.[3][5] Useful for studying TNF-α signaling.[4] | Models toxin-induced injury and fibrosis, less specific to viral pathogenesis.[10] | Models immune-mediated liver damage, a key component of viral hepatitis, but not the viral trigger itself.[6] | The "gold standard" for studying virus-specific mechanisms, host-pathogen interactions, and antiviral therapies.[8][14] |
Quantitative Comparison of Liver Injury Markers
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard biomarkers for hepatocellular injury. The following table summarizes typical peak values observed in different mouse models of acute liver injury.
| Model (Mouse) | Peak Time Post-Induction | Typical Peak ALT (U/L) | Typical Peak AST (U/L) | Reference |
| D-GalN (700 mg/kg) / LPS (10 µg/kg) | 6 - 10 hours | > 3,000 | > 4,000 | [5][15] |
| CCl4 (0.5 mL/kg) | 24 - 48 hours | ~ 5,000 - 10,000 | ~ 8,000 - 15,000 | [7][16] |
| ConA (5 mg/kg) | 8 - 24 hours | ~ 2,000 - 6,000 | ~ 4,000 - 10,000 | [7] |
Note: Values can vary significantly based on animal strain, age, sex, and specific experimental conditions.
Experimental Protocols
D-Galactosamine/Lipopolysaccharide (D-GalN/LPS) Induced Liver Failure in Mice
This protocol is a standard method for inducing acute, apoptosis-driven liver failure.
-
Animals: Use 6- to 8-week-old female C57BL/6 mice, acclimatized for at least one week.[17]
-
Reagents:
-
D-Galactosamine hydrochloride (D-GalN) (Sigma-Aldrich). Dissolve in sterile, pyrogen-free 0.9% saline.
-
Lipopolysaccharide (LPS) from E. coli O127:B8 (Sigma-Aldrich). Dissolve in sterile, pyrogen-free 0.9% saline.
-
-
Induction:
-
Monitoring and Sample Collection:
-
Hepatocyte apoptosis and peak inflammatory cytokine expression (e.g., TNF-α, IL-6) typically occur rapidly, within 1-4 hours.[15]
-
Significant increases in serum ALT and AST levels and histological evidence of liver injury are prominent 6 to 10 hours post-injection.[5][15]
-
For survival studies, monitor animals for up to 72 hours. Mortality in this model is high and occurs rapidly.[18]
-
-
Analysis:
-
Biochemistry: Collect blood via cardiac puncture or retro-orbital bleeding to measure serum ALT, AST, and other liver function markers.
-
Histology: Perfuse the liver with saline, fix in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to observe cellular morphology, necrosis, and inflammation.
-
Apoptosis Detection: Perform TUNEL staining or caspase-3 immunohistochemistry on liver sections to quantify apoptotic cells.[5]
-
Visualizing Mechanisms and Workflows
Mechanism of D-GalN/LPS-Induced Hepatocyte Apoptosis
D-GalN sensitizes the liver to the cytotoxic effects of TNF-α, which is released by Kupffer cells upon stimulation by LPS. D-GalN achieves this by depleting uridine triphosphate (UTP), which inhibits RNA synthesis and prevents the expression of anti-apoptotic proteins.[1][3] This allows the TNF-α signal to proceed unchecked, leading to caspase activation and programmed cell death.[4][5]
Caption: Signaling pathway of D-GalN/LPS-induced hepatocyte apoptosis.
Experimental Workflow for the D-GalN/LPS Model
A typical workflow for studies using this model involves several key stages, from animal preparation to multi-faceted analysis of liver injury.
Caption: Standard experimental workflow for the D-GalN/LPS liver injury model.
Conceptual Overlap: D-GalN Model vs. Viral Hepatitis
The D-GalN/LPS model recapitulates specific facets of viral hepatitis, particularly the immune-mediated apoptosis characteristic of fulminant cases. However, it does not encompass the entire pathophysiology of a viral infection.
Caption: Venn diagram comparing features of viral hepatitis and the D-GalN model.
References
- 1. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Potential Crosstalk between Liver and Extra-liver Organs in Mouse Models of Acute Liver Injury [ijbs.com]
- 8. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The progress to establish optimal animal models for the study of acute-on-chronic liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M1/M2-macrophage Polarization-based Hepatotoxicity in d-galactosamine-induced Acute Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imrpress.com [imrpress.com]
- 13. Frontiers | Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future [frontiersin.org]
- 14. Modeling Hepatotropic Viral Infections: Cells vs. Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of a mouse model of acute liver failure induced by LPS/D-GalN [zgbjyx.cnjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. atsjournals.org [atsjournals.org]
- 18. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Controls for Glycosylation Studies: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the study of glycosylation, the use of appropriate controls is paramount for the generation of robust and reliable data. This guide provides a comprehensive comparison of commonly used controls in glycosylation research, with a special focus on O-GlcNAcylation, and clarifies the role of various monosaccharides in experimental design.
While structurally similar to N-acetylglucosamine (GlcNAc), the substrate for O-GlcNAc transferase (OGT), beta-D-galactosamine is not a suitable negative control for O-GlcNAcylation studies. OGT exhibits a high degree of specificity for its donor substrate, UDP-GlcNAc. The substitution of the N-acetyl group with a hydroxyl group and the epimerization at the C4 position in galactose prevent this compound from being recognized and utilized by OGT. Therefore, its inclusion as a negative control would not provide meaningful insight into the specificity of O-GlcNAcylation.
This guide will focus on established and validated controls for two key experimental techniques used to study O-GlcNAcylation: Western Blotting for detection of O-GlcNAcylated proteins and the UDP-Glo™ OGT Assay for measuring enzyme activity.
Comparison of Controls for O-GlcNAcylation Analysis
Proper experimental design relies on the inclusion of both positive and negative controls to validate the assay and ensure the observed effects are specific.
| Control Type | Western Blot | UDP-Glo™ OGT Assay | Rationale |
| Positive Control | O-GlcNAc-modified BSA; Lysate from cells treated with an OGA inhibitor (e.g., Thiamet G) | Recombinant active OGT enzyme with UDP-GlcNAc and a suitable peptide substrate | To confirm that the detection method is working correctly and can identify the target modification or enzyme activity. |
| Negative Control | Unmodified BSA; Lysate from cells with OGT knockdown/knockout; Competition assay with free GlcNAc | No enzyme (OGT) reaction; Reaction with a non-specific sugar (e.g., UDP-Galactose); Reaction with a known OGT inhibitor | To ensure that the observed signal is specific to O-GlcNAcylation or OGT activity and not due to non-specific binding or other artifacts. |
| Osmotic Control | Mannitol or L-glucose (in high glucose treatment studies) | Not applicable | To differentiate the effects of high glucose concentration (metabolic) from the effects of high osmolarity on cellular processes, including glycosylation. |
Experimental Protocols
Protocol 1: Western Blotting for Detection of O-GlcNAcylation
This protocol outlines the steps for detecting total O-GlcNAcylation in cell lysates.
Materials:
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse IgM
-
Positive Control: O-GlcNAc-modified BSA
-
Negative Control: Bovine Serum Albumin (BSA)
-
Loading control antibody (e.g., anti-beta-actin)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples with equal amounts of protein. Include lanes for the positive control (O-GlcNAc-BSA) and negative control (BSA).
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C. For a competition control, pre-incubate the primary antibody with 100-500 mM free N-acetylglucosamine for 30 minutes before adding it to a parallel membrane.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Protocol 2: In Vitro O-GlcNAc Transferase (OGT) Activity Assay using UDP-Glo™
This protocol measures the activity of OGT by detecting the amount of UDP produced.
Materials:
-
Recombinant human OGT
-
OGT peptide substrate (e.g., CKII peptide)
-
UDP-GlcNAc
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
White, flat-bottom 96-well plates
Procedure:
-
Prepare UDP Standard Curve: Prepare a serial dilution of UDP to generate a standard curve according to the kit manufacturer's instructions.
-
Set up OGT Reactions:
-
Positive Control: In a well, combine OGT enzyme, OGT peptide substrate, and UDP-GlcNAc in the reaction buffer.
-
Negative Control (No Enzyme): In a separate well, combine the OGT peptide substrate and UDP-GlcNAc in the reaction buffer, but omit the OGT enzyme.
-
Negative Control (Inhibitor): In another well, combine OGT enzyme, OGT peptide substrate, UDP-GlcNAc, and a known OGT inhibitor.
-
-
Incubate: Incubate the reactions at 37°C for 60 minutes.
-
Detect UDP: Add the UDP Detection Reagent to each well, mix, and incubate at room temperature for 60 minutes.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the amount of UDP produced in each reaction by comparing the luminescence values to the UDP standard curve.
Visualizing Glycosylation Pathways and Workflows
To further aid in the understanding of the experimental processes and the underlying biological pathways, the following diagrams have been generated using the DOT language.
Caption: O-GlcNAc Signaling Pathway.
Caption: Western Blot Workflow.
Caption: UDP-Glo™ OGT Assay Workflow.
comparing the efficacy of different beta-D-galactosamine derivatives in drug targeting.
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of various beta-D-galactosamine derivatives in targeted drug delivery to hepatocytes.
The strategic targeting of therapeutic agents to specific cells or tissues is a cornerstone of modern drug development, aiming to enhance efficacy while minimizing off-target side effects. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR), abundantly expressed on the surface of hepatocytes, presents a prime target. This receptor exhibits a high affinity for galactose and its derivatives, making ligands based on this compound a powerful tool for delivering a range of therapeutics, from small molecule drugs to nucleic acids, directly to the liver.
This guide provides a comparative analysis of the efficacy of different this compound derivatives in drug targeting, supported by experimental data from peer-reviewed studies. We will delve into a direct comparison of N-acetylgalactosamine (GalNAc) and lactobionic acid (LBA) for oligonucleotide delivery and explore the effectiveness of galactosylated polymers for the delivery of the chemotherapeutic agent doxorubicin.
Targeting Oligonucleotides: A Head-to-Head Comparison of di-Lactobionic Acid and tri-N-Acetylgalactosamine
In the realm of oligonucleotide therapeutics, conjugation with targeting ligands is crucial for achieving potent and specific gene silencing in hepatocytes. A study directly compared the efficacy of divalent lactobionic acid (diLBA) and trivalent N-acetylgalactosamine (tGalNAc) conjugated to peptide nucleic acids (PNAs) targeting the liver-specific microRNA-122 (miR-122).
In Vivo Biodistribution
The distribution of the PNA conjugates was assessed in mice following subcutaneous injection. Both diLBA and tGalNAc conjugates demonstrated significant liver accumulation. Notably, the tGalNAc conjugate showed a higher initial uptake in the liver compared to the diLBA conjugate.[1][2]
Table 1: In Vivo Biodistribution of PNA Conjugates in Mice
| Time Point | Organ | PNA-diLBA (% Injected Dose/g tissue) | PNA-tGalNAc (% Injected Dose/g tissue) |
| 1 hour | Liver | ~15% | ~25% |
| 4 hours | Liver | ~10% | ~15% |
| 8 hours | Liver | ~8% | ~10% |
| 24 hours | Liver | ~5% | ~5% |
Data extrapolated from graphical representations in Kumar et al., 2023.[1][2]
Efficacy in miR-122 Downregulation
The therapeutic efficacy of the conjugates was determined by measuring the downregulation of miR-122 in the liver. Both diLBA and tGalNAc conjugated PNAs led to a significant reduction in miR-122 levels.[1][2] Full-length PNA conjugates showed significant downregulation of miR-122.[1][2]
Table 2: Efficacy of PNA Conjugates in Downregulating miR-122 in Mouse Liver
| Conjugate | Dosage | miR-122 Expression (relative to control) |
| PNA-diLBA | 0.75 µmol/kg | ~40% reduction |
| PNA-tGalNAc | 0.75 µmol/kg | ~60% reduction |
Data extrapolated from graphical representations in Kumar et al., 2023.[3]
Targeting Chemotherapeutics: Enhancing Doxorubicin Delivery with Galactosylated Nanoparticles
For cancer therapy, targeting cytotoxic agents like doxorubicin to hepatocellular carcinoma cells can improve their therapeutic index. Various this compound derivatives have been used to functionalize nanoparticles for this purpose. Here, we compare the efficacy of doxorubicin-loaded nanoparticles made from galactosylated chitosan and galactosylated gelatin.
In Vitro Cytotoxicity
The cytotoxic effect of the targeted nanoparticles was evaluated against the human hepatocellular carcinoma cell line, HepG2, which expresses ASGPR. The half-maximal inhibitory concentration (IC50) was determined to quantify the drug concentration required to kill 50% of the cells.
Table 3: In Vitro Cytotoxicity (IC50) of Doxorubicin Formulations in HepG2 Cells
| Nanoparticle Formulation | Ligand | Drug | IC50 (µg/mL) | Reference |
| Galactosylated Chitosan Nanoparticles | Galactose | Doxorubicin | Not explicitly stated, but showed higher cytotoxicity than non-galactosylated nanoparticles | [4] |
| Galactosylated Gelatin Nanovectors | Galactose | Doxorubicin | 0.35 | [5][6] |
| Non-galactosylated Gelatin Nanovectors | None | Doxorubicin | 0.75 | [5][6] |
| Free Doxorubicin | None | Doxorubicin | ~7.26 (in MDA-MB-231 cells) | [7] |
Cellular Uptake
The efficiency of nanoparticle internalization by HepG2 cells is a key determinant of their therapeutic efficacy. Studies have shown that galactosylated nanoparticles are taken up more efficiently by HepG2 cells compared to their non-galactosylated counterparts.[8][9]
Table 4: Cellular Uptake of Doxorubicin-Loaded Nanoparticles in HepG2 Cells
| Nanoparticle Formulation | Ligand | Cellular Uptake Enhancement (compared to non-targeted control) | Reference |
| Galactosylated Chitosan Nanoparticles | Galactose | Significantly higher fluorescence intensity observed | [8][9] |
| Galactosylated Gelatin Nanovectors | Galactose | Efficient internalization reported | [5] |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided.
References
- 1. Multivalent Lactobionic Acid and N-Acetylgalactosamine-conjugated Peptide Nucleic Acids for Efficient in vivo Targeting of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multivalent Lactobionic Acid and N-Acetylgalactosamine-Conjugated Peptide Nucleic Acids for Efficient In Vivo Targeting of Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and evaluation of galactosylated chitosan/graphene oxide nanoparticles as a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galactosylated gelatin nanovectors of doxorubicin inhibit cell proliferation and induce apoptosis in hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ROS-responsive Galactosylated-nanoparticles with Doxorubicin Entrapment for Triple Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of self-assembled chitosan nanoparticles selectively overcoming hepatocellular carcinoma via asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
validation of beta-D-galactosamine as a specific ligand for asialoglycoprotein receptors
For researchers, scientists, and drug development professionals, the asialoglycoprotein receptor (ASGPR) represents a key target for liver-specific therapeutic delivery. This guide provides a comparative analysis of β-D-galactosamine and its widely used derivative, N-acetyl-D-galactosamine (GalNAc), as specific ligands for ASGPR, supported by experimental data and detailed protocols.
The asialoglycoprotein receptor, highly expressed on the surface of hepatocytes, is a C-type lectin that plays a crucial role in the clearance of desialylated glycoproteins from circulation. Its high affinity for terminal galactose and N-acetylgalactosamine residues makes it an attractive target for the delivery of therapeutics to the liver. This guide focuses on the validation of β-D-galactosamine and a comparison with the current gold standard, N-acetyl-D-galactosamine (GalNAc).
Ligand Affinity and Specificity: A Head-to-Head Comparison
Experimental evidence strongly indicates that the N-acetyl group at the C-2 position of the galactose ring is a critical determinant for high-affinity binding to ASGPR. Consequently, N-acetyl-D-galactosamine (GalNAc) consistently demonstrates superior binding affinity compared to β-D-galactosamine and galactose.
While direct quantitative comparisons for β-D-galactosamine are sparse in the literature, the significantly higher affinity of GalNAc is well-documented. Competition assays have shown that GalNAc has a 10- to 60-fold higher affinity for ASGPR than galactose. The dissociation constant (Kd) for monovalent GalNAc is in the micromolar range, which is significantly enhanced by multivalent presentation, a phenomenon known as the "cluster effect." Triantennary GalNAc constructs, for instance, can achieve nanomolar to subnanomolar binding affinities.
The enhanced binding of GalNAc is attributed to specific interactions within the carbohydrate recognition domain (CRD) of the ASGPR. The N-acetyl group is believed to form additional hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket, leading to a more stable ligand-receptor complex.
Table 1: Comparative Binding Affinities of ASGPR Ligands
| Ligand | Valency | Method | Reported Affinity (Kd/IC50) | Reference |
| N-acetyl-D-galactosamine (GalNAc) | Monovalent | SPR | ~4.5 µM (Kd) | |
| Monovalent | Cellular Uptake Assay | ~40 µM (IC50) | ||
| Bivalent | SPR | ~1.3 nM (Kd) | ||
| Trivalent | SPR | ~0.7 nM (Kd) | ||
| β-D-galactose | Monovalent | Competition Assay | 10-60 fold lower than GalNAc | |
| β-D-galactosamine | Monovalent | - | Data not readily available | - |
| Asialoorosomucoid (ASOR) | Multivalent (glycoprotein) | SPR | ~0.4 nM (Kd) |
Note: The table highlights the superior binding of GalNAc, especially in multivalent forms. Direct, quantitative data for β-D-galactosamine is not prevalent in the reviewed literature, suggesting it is a less potent ligand and therefore less studied.
Experimental Protocols for Ligand Validation
To validate a novel ligand like β-D-galactosamine and compare it to an established one such as GalNAc, a series of in vitro experiments are essential. These include competitive binding assays, surface plasmon resonance for kinetic analysis, and cell-based uptake assays.
Competitive Binding Assay
This assay determines the ability of a test ligand (e.g., β-D-galactosamine) to compete with a known, labeled ligand (e.g., radiolabeled asialoorosomucoid or fluorescently tagged GalNAc) for binding to ASGPR.
Protocol:
-
Preparation of Liver Membranes or ASGPR-expressing Cells: Isolate liver membranes from tissue homogenates or use cultured cells known to express high levels of ASGPR (e.g., HepG2 cells).
-
Incubation: Incubate the membranes or cells with a fixed concentration of a labeled, high-affinity ligand (e.g., ¹²⁵I-asialoorosomucoid).
-
Competition: In parallel, incubate the membrane/cell preparation with the labeled ligand and increasing concentrations of the unlabeled competitor ligands (β-D-galactosamine and GalNAc).
-
Separation: Separate the bound from the free labeled ligand by filtration or centrifugation.
-
Quantification: Measure the amount of bound labeled ligand using a suitable detector (e.g., gamma counter for radiolabels, fluorescence plate reader for fluorescent tags).
-
Data Analysis: Plot the percentage of inhibition of labeled ligand binding against the concentration of the competitor ligand. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of ligand-receptor interactions, including association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated.
Protocol:
-
Immobilization of ASGPR: Covalently immobilize purified ASGPR on a sensor chip.
-
Ligand Injection: Inject solutions of the analyte (β-D-galactosamine or GalNAc) at various concentrations over the sensor surface.
-
Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. This generates a sensorgram showing the association and dissociation phases.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-receptor interaction without denaturing the immobilized receptor.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values.
Hepatocyte Uptake Assay
This assay measures the internalization of a ligand into hepatocytes, confirming that binding to ASGPR leads to endocytosis.
Protocol:
-
Cell Culture: Plate ASGPR-expressing cells (e.g., primary hepatocytes or HepG2 cells) in a multi-well plate.
-
Ligand Labeling: Label the ligands (β-D-galactosamine and GalNAc) with a fluorescent dye.
-
Incubation: Incubate the cells with the fluorescently labeled ligands for various time points.
-
Washing: Wash the cells thoroughly to remove any unbound ligand.
-
Quantification: Measure the intracellular fluorescence using a fluorescence microscope, flow cytometer, or a plate reader.
-
Competition (for specificity): To confirm ASGPR-mediated uptake, perform a competition experiment by co-incubating the labeled ligand with an excess of an unlabeled competitor (e.g., asialofetuin or a high-affinity GalNAc conjugate). A significant reduction in the uptake of the labeled ligand indicates specific, receptor-mediated endocytosis.
Visualizing the Pathways and Workflows
To better understand the processes involved in ligand validation for ASGPR, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: ASGPR-mediated endocytosis pathway.
Caption: Experimental workflow for ligand validation.
Conclusion
The validation of ligands for the asialoglycoprotein receptor is a critical step in the development of liver-targeted therapeutics. The available evidence overwhelmingly supports N-acetyl-D-galactosamine (GalNAc) as a high-affinity and specific ligand for ASGPR, largely due to the favorable interactions mediated by the N-acetyl group. While β-D-galactosamine can bind to ASGPR, its affinity is significantly lower, making it a less effective targeting moiety. For researchers aiming to develop novel ASGPR-targeted drugs, GalNAc, particularly in a multivalent format, remains the ligand of choice. The experimental protocols provided herein offer a robust framework for the validation and comparative analysis of new and existing ASGPR ligands.
A Comparative Analysis of the Toxicological Profiles of Beta-D-Galactosamine and Beta-D-Glucosamine
Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparative overview of the toxicity of two closely related amino sugars, beta-D-galactosamine and beta-D-glucosamine. While structurally similar, their effects on biological systems differ significantly, with this compound being a well-established hepatotoxin and beta-D-glucosamine generally regarded as safe, particularly at therapeutic doses.
This guide synthesizes available experimental data to illuminate the distinct toxicological profiles of these compounds. Quantitative data is presented in a clear, tabular format for straightforward comparison. Detailed experimental protocols for key toxicity assays are provided, alongside visual diagrams of the primary signaling pathways implicated in their toxic mechanisms and a typical experimental workflow.
Executive Summary
This compound is a potent hepatotoxic agent widely used in research to induce animal models of liver failure that closely resemble human viral hepatitis.[1][2][3][4][5] Its toxicity stems from the specific metabolic pathways in hepatocytes, leading to the depletion of essential molecules and subsequent cell death. In contrast, beta-D-glucosamine is a popular over-the-counter dietary supplement for joint health, with a large body of evidence supporting its safety at recommended doses.[6] High-dose studies and veterinary case reports have indicated potential for adverse effects, though the mechanisms and required concentrations are vastly different from those of its galacto-isomer.[7][8]
Quantitative Toxicity Data
| Compound | Species | Route of Administration | Dose | Observed Toxic Effect | Reference |
| This compound | Mouse | Intraperitoneal | 700 mg/kg (in combination with 10 µg/kg LPS) | Induction of typical hepatocyte apoptosis.[1] | [1] |
| This compound | Rat | Intraperitoneal | 800 mg/kg | Induction of acute liver injury.[3] | [3] |
| This compound | Rat | Intraperitoneal | 400 mg/kg | Induction of acute liver damage.[4][5] | [4][5] |
| beta-D-Glucosamine | Rat (obese Zucker) | Oral | 600 mg/kg/day (for 90 days) | Transient increase in blood glucose, exacerbation of nephropathy and scrotal sores.[7] | [7] |
| beta-D-Glucosamine | Dog | Oral | 10,344 mg/kg | Obtundation, hypernatremia, hyperchloremia, acidosis, and eventual hepatic failure (case report of overdose).[8] | [8] |
| beta-D-Glucosamine | Human | Oral | up to 2000 mg/day | Generally considered safe with no significant adverse effects.[6] | [6] |
Experimental Protocols
Induction of Acute Liver Injury with this compound
This protocol is based on methodologies frequently cited in studies of D-galactosamine-induced hepatotoxicity.[1][2][3][4]
Objective: To induce acute liver injury in a rodent model for the study of hepatotoxicity mechanisms and evaluation of hepatoprotective agents.
Materials:
-
Male Sprague-Dawley or Wistar rats (or C57BL/6 mice)
-
This compound hydrochloride (dissolved in sterile saline)
-
Lipopolysaccharide (LPS) from E. coli (optional, for potentiation of injury)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection supplies (syringes, tubes)
-
Liver tissue collection supplies (scalpels, forceps, cryovials, formalin)
-
Centrifuge, spectrophotometer
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Dosing: Administer this compound (typically 400-800 mg/kg) via intraperitoneal injection. For a model of fulminant hepatic failure, a co-injection of a low dose of LPS (e.g., 10 µg/kg for mice) can be administered.[1] A control group should receive an equivalent volume of sterile saline.
-
Monitoring: Observe animals for clinical signs of toxicity.
-
Sample Collection: At a predetermined time point (e.g., 6-24 hours post-injection), anesthetize the animals.
-
Blood Withdrawal: Collect blood via cardiac puncture for serum analysis of liver function markers (e.g., ALT, AST, bilirubin).
-
Tissue Harvesting: Perfuse the liver with cold saline to remove blood. Excise the liver, weigh it, and section it for various analyses:
-
Fix a portion in 10% neutral buffered formalin for histopathological examination (H&E staining).
-
Snap-freeze a portion in liquid nitrogen for molecular analyses (RNA/protein extraction, enzyme activity assays).
-
-
Biochemical Analysis: Measure serum levels of ALT and AST. Analyze liver homogenates for markers of oxidative stress (e.g., MDA, glutathione) and antioxidant enzyme activity (e.g., SOD, catalase).[3][9]
-
Histopathology: Process formalin-fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin to evaluate for necrosis, inflammation, and other signs of liver damage.[1]
Subchronic Oral Toxicity Study of Beta-D-Glucosamine
This protocol is adapted from a 90-day study in obese Zucker rats.[7]
Objective: To evaluate the potential toxicity of beta-D-glucosamine following repeated oral administration over a 90-day period.
Materials:
-
Male Zucker rats (leprfa/leprfa)
-
beta-D-glucosamine hydrochloride (formulated in the diet or administered by gavage)
-
Standard rodent chow
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Clinical chemistry and hematology analyzers
Procedure:
-
Animal Acclimatization: As described above.
-
Dosing: Divide animals into multiple groups, including a control group (receiving vehicle) and several dose groups (e.g., 30, 120, 300, and 600 mg/kg/day). Administer the test substance daily via oral gavage or by incorporating it into the diet.
-
Clinical Observations: Conduct daily checks for mortality, morbidity, and clinical signs of toxicity. Record body weight and food consumption weekly.
-
Blood and Urine Analysis: Collect blood samples (e.g., from the tail vein) at multiple time points (e.g., 4 weeks, 13 weeks) for analysis of serum glucose, insulin, and other relevant parameters.[7] Collect urine for analysis of markers like TGF-β1.
-
Terminal Procedures: At the end of the 90-day period, perform a complete necropsy.
-
Organ Weights and Histopathology: Weigh major organs. Preserve organs in formalin for detailed histopathological examination.
-
Data Analysis: Analyze data for statistically significant differences between the control and treated groups.
Signaling Pathways and Experimental Workflow
Visualizing the Mechanisms of Toxicity
To better understand the molecular events underlying the toxicity of these compounds, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways.
Caption: Signaling pathway of this compound-induced hepatotoxicity.
References
- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Subchronic toxicity evaluation of glucosamine and glucosamine in combination with chondroitin sulfate in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Case report: Treatment of joint supplement toxicity resulting in acidemia, hyperglycemia, electrolyte derangements, and multiple organ dysfunction [frontiersin.org]
- 9. Hepatoprotective activity of Trianthema portulacastrum against lipopolysaccharide/ D-galactosamine- induced hepatotoxicity in mice: Protective activity of T portulacastrum against LPS/ D-GalN- induced hepatotoxicity | Indian Journal of Experimental Biology (IJEB) [or.niscpr.res.in]
Comparative Analysis of Antibody Cross-Reactivity: A Focus on β-D-Galactosamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody specificity and cross-reactivity, with a central focus on antibodies targeting the carbohydrate epitope β-D-galactosamine and its structural analogs. Understanding the precise binding characteristics of anti-carbohydrate antibodies is paramount in various research and therapeutic applications, including glycobiology, immunology, and the development of targeted therapies. This document presents experimental data on antibody binding, details the methodologies used to obtain this data, and illustrates a relevant signaling pathway initiated by β-galactoside binding.
Data Presentation: Antibody Specificity Profile
The following table summarizes the binding specificity of a monoclonal antibody raised against β-O-Linked N-Acetylgalactosamine. While this antibody demonstrates high specificity for its target, the inclusion of hypothetical quantitative data serves to illustrate how the cross-reactivity of such an antibody with structurally similar analogs would be presented. This data is representative of what would be obtained through competitive inhibition ELISA experiments.
| Antigen/Analog | Structure | Cross-Reactivity (%)[1] | Representative IC50 (µM) |
| β-O-Linked N-Acetyl-D-galactosamine (Target) | (Structure of β-O-Linked GalNAc) | 100 | 0.5 |
| β-D-Galactosamine | (Structure of β-D-Galactosamine) | High | 1.2 |
| N-Acetyl-D-glucosamine (GlcNAc) | (Structure of GlcNAc) | Moderate | 50 |
| β-D-Galactose | (Structure of β-D-Galactose) | Low[1] | > 1000 |
| β-D-Glucose | (Structure of β-D-Glucose) | Not Detected[1] | > 1000 |
| α-D-Galactosamine | (Structure of α-D-Galactosamine) | Low | 500 |
Note: The Cross-Reactivity (%) and Representative IC50 values for analogs other than β-D-Galactose and β-D-Glucose are illustrative and based on typical findings for highly specific anti-carbohydrate monoclonal antibodies. The qualitative data for β-D-Galactose and β-D-Glucose is based on the product datasheet for the anti-β-O-Linked N-Acetylgalactosamine antibody (Clone 9B9)[1].
Experimental Protocols
The determination of antibody specificity and cross-reactivity is crucial for the validation of immunoassays and the characterization of therapeutic antibodies. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the binding affinity and specificity of an antibody to its antigen in the presence of competing analogs.
Competitive ELISA Protocol for Determining Antibody Cross-Reactivity
Objective: To determine the half-maximal inhibitory concentration (IC50) of various analogs of β-D-galactosamine for the binding of a specific antibody to its target antigen.
Materials:
-
96-well microtiter plates
-
Coating Antigen: β-D-galactosamine conjugated to a carrier protein (e.g., BSA)
-
Monoclonal antibody specific for β-D-galactosamine
-
Analogs for competition: β-D-galactosamine (as a positive control), N-acetyl-D-galactosamine, β-D-galactose, β-D-glucose, etc.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the coating antigen (β-D-galactosamine-BSA) to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any unbound sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the target antigen (β-D-galactosamine) and the analog competitors in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, predetermined concentration of the primary antibody with each dilution of the competitors for 1-2 hours at room temperature. This fixed concentration should be in the linear range of the antibody's binding curve.
-
Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the antigen-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the enzyme substrate to each well.
-
Incubate in the dark at room temperature until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the competitor concentration.
-
Determine the IC50 value for each competitor, which is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen.
-
Calculate the percent cross-reactivity of each analog relative to the target antigen using the following formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Analog) x 100
Mandatory Visualization
Galectin-3 Mediated Signaling Pathway
The following diagram illustrates a simplified signaling pathway initiated by the binding of a β-galactoside-containing ligand to Galectin-3, a β-galactoside-binding lectin. This interaction can lead to the clustering of cell surface receptors and the activation of downstream signaling cascades, influencing processes such as cell growth, adhesion, and apoptosis.
References
A Comparative Guide to Assessing the Purity of Synthetic Beta-D-Galactosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic beta-D-galactosamine, a critical monosaccharide derivative utilized in various research and therapeutic applications, including targeted drug delivery and glycobiology studies. Furthermore, it evaluates the performance of this compound against its common alternatives, N-acetyl-D-galactosamine (GalNAc) and D-glucosamine, supported by experimental data.
Importance of Purity Assessment
Analytical Methodologies for Purity Assessment
Several analytical techniques are employed to determine the purity of synthetic this compound and to identify and quantify potential impurities. The most common methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Potential Impurities in Synthetic this compound
While a definitive list of impurities is dependent on the specific synthetic pathway, potential contaminants can be broadly categorized:
-
Starting Materials: Unreacted starting materials, such as D-galactose.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used during synthesis and purification.
-
Anomeric Impurities: The presence of the alpha-anomer of D-galactosamine.
-
Epimers: Other hexosamines like D-glucosamine or D-mannosamine, which are structurally similar.
-
Degradation Products: Byproducts formed during the synthesis or upon storage.
-
Endotoxins: In preparations intended for in vivo use, the presence of these bacterial pyrogens is a critical concern.
Comparison of Analytical Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV/RI | Separation based on polarity and interaction with a stationary phase. Detection by UV absorbance (after derivatization) or refractive index. | Purity (% area), presence of related substances and starting materials. | Quantitative, robust, widely available. | May require derivatization for UV detection, limited structural information. |
| ¹H and ¹³C NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Unambiguous structural confirmation, identification of anomers and other stereoisomers, quantification of impurities. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation, identification of impurities and byproducts. | High sensitivity, provides molecular weight information. | Does not distinguish between isomers without chromatography coupling (LC-MS). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and quantify related impurities.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the synthetic this compound sample in a suitable solvent (e.g., ultrapure water or mobile phase).
-
Derivatization (for UV detection): A common method involves pre-column derivatization with phenylisothiocyanate (PITC).
-
To the sample solution, add a solution of PITC in a suitable solvent (e.g., ethanol).
-
Incubate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to allow for complete derivatization.
-
Quench the reaction if necessary and dilute to the final concentration.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the derivative (e.g., 254 nm for PITC derivatives). If derivatization is not used, a Refractive Index (RI) detector can be employed.
-
-
Data Analysis: The purity is calculated based on the peak area of this compound relative to the total peak area of all components in the chromatogram. Impurities are identified by their retention times relative to known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
Objective: To confirm the chemical structure of this compound and identify the presence of anomeric or other isomeric impurities.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., D₂O).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals. The anomeric proton (H-1) is particularly diagnostic for the beta configuration, typically appearing as a doublet with a large coupling constant (J ≈ 8 Hz).
-
Acquire a ¹³C NMR spectrum to confirm the carbon backbone.
-
2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to assign all proton and carbon signals and confirm connectivity.
-
-
Data Analysis: Compare the obtained spectra with reference spectra of pure this compound. The presence of additional signals may indicate impurities. For example, the alpha-anomer will show a distinct anomeric proton signal with a smaller coupling constant.
Comparison with Alternatives: N-Acetyl-D-galactosamine (GalNAc) and D-Glucosamine
The choice between this compound and its alternatives depends on the specific application. GalNAc is a key player in targeted drug delivery to hepatocytes, while glucosamine is widely studied for its role in cartilage health.
Performance Comparison in Hepatocyte Targeting
The asialoglycoprotein receptor (ASGPR) on hepatocytes recognizes terminal galactose and N-acetylgalactosamine residues. This interaction is exploited for targeted drug delivery to the liver.
| Ligand | Receptor Binding Affinity (Kd) | Cellular Uptake Efficiency | Primary Application |
| This compound | Weaker | Moderate | Liver targeting, glycobiology studies. |
| N-Acetyl-D-galactosamine (GalNAc) | Stronger | High | Highly efficient liver-targeted delivery of oligonucleotides and other therapeutics.[1] |
| D-Glucosamine | Not a primary ligand for ASGPR | Low (via other transporters) | Not typically used for ASGPR-mediated liver targeting. |
Note: Binding affinity and uptake efficiency are often enhanced by multivalent presentation of the ligands.
Comparative Cellular Uptake
Studies have shown differential uptake mechanisms for these amino sugars in various cell types. For instance, in human articular chondrocytes, glucosamine is actively transported into the cells, whereas the uptake of N-acetylglucosamine is not significant.[2]
| Compound | Cell Type | Uptake Mechanism | Experimental Observation |
| D-Glucosamine | Human Articular Chondrocytes | Active Transport | Significant time-dependent uptake.[2] |
| N-Acetyl-D-glucosamine | Human Articular Chondrocytes | Not Significant | No detectable uptake even after 24 hours.[2] |
| This compound | Hepatocytes | ASGPR-mediated endocytosis | Efficient uptake in liver cells. |
Visualizing Experimental Workflows and Logical Relationships
Caption: Experimental workflow for the purity assessment of synthetic this compound.
Caption: Impact of this compound purity on experimental outcomes.
References
A Comparative Guide to the In Vitro and In Vivo Effects of Beta-D-Galactosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of beta-D-galactosamine (β-D-GalN), a well-established hepatotoxic agent. By presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, this document aims to serve as a valuable resource for researchers studying liver injury, apoptosis, and related cellular mechanisms.
Data Presentation: In Vitro vs. In Vivo Effects
The following tables summarize the key quantitative data on the effects of β-D-GalN in both in vitro and in vivo experimental settings.
Table 1: In Vitro Effects of this compound on Hepatocytes
| Parameter | Cell Type | Concentration | Time Point | Observed Effect | Reference |
| Cytotoxicity | Cultured Hepatocytes | 20 mM | 3 hours | Increased intracellular Ca2+ concentration | [1] |
| Isolated Rat Hepatocytes | 10 mM | > 2 hours | Significant inhibition of protein synthesis and secretion | [2] | |
| Apoptosis | Cultured Hepatocytes | 20 mM | - | Inhibition of DNA fragmentation by Ca2+ channel blockers | [1] |
| Metabolic Effects | Isolated Rat Hepatocytes | 10 mM | - | Activated incorporation of [U-14C]palmitate into triacylglycerols | [2] |
Table 2: In Vivo Effects of this compound in Animal Models
| Parameter | Animal Model | Dosage | Time Point | Observed Effect | Reference |
| Liver Injury | Male Sprague-Dawley Rats | 400 mg/kg (i.p.) | 24-48 hours | Expression of cellular injury in isolated hepatocytes | [3] |
| Wistar Rats | 400 mg/kg (i.p.) | 21 days | Significantly increased hepatic marker enzymes (AST, ALT) | [4] | |
| Sprague-Dawley Rats | ~1 g/kg (i.p.) | 48 hours | Significant increase in serum ALT, AST, bilirubin, and ammonia | ||
| Apoptosis | Mice | 700 mg/kg (i.p.) + LPS (10 µg/kg) | 6-10 hours | Typical hepatocyte apoptosis observed | [5][6] |
| Mice | 3 g/kg (i.p.) | 6 hours | First observation of TUNEL-positive cells | ||
| Mice | 3 g/kg (i.p.) | 24 hours | Marked presence of acidophilic bodies and TUNEL-positive cells | [7] | |
| Gene Expression | Mice | 700 mg/kg (i.p.) + LPS (10 µg/kg) | 8 hours | Significantly increased expression of TNF-α, TGF-β1, caspase-3, and Fas/FasL | [6] |
| Oxidative Stress | Chicks | 40 mg + LPS (0.1 mg) | 6 hours | Increased thiobarbituric acid reactive substances (TBARS) in the liver | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of β-D-GalN effects.
In Vitro Hepatocyte Apoptosis Assay
Objective: To assess the induction of apoptosis in cultured hepatocytes following treatment with β-D-GalN.
Methodology:
-
Cell Culture: Primary hepatocytes are isolated from rats or mice and cultured in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cultured hepatocytes are treated with β-D-GalN at a final concentration of 20 mM.[1] Control cells are treated with vehicle only.
-
Calcium Imaging: To measure intracellular calcium concentration ([Ca2+]i), cells are loaded with a fluorescent calcium indicator (e.g., Fura-PE3/AM at 2.5 µM).[1] Changes in fluorescence are monitored over time using a calcium analyzer or confocal laser scanning microscopy.
-
DNA Fragmentation Analysis:
-
TUNEL Assay: Apoptosis is quantified using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay, which detects DNA fragmentation.[5] Paraffin-embedded cell sections are dewaxed, rehydrated, and incubated with proteinase K. The sections are then incubated with the TUNEL reaction mixture according to the manufacturer's instructions.
-
Agarose Gel Electrophoresis: DNA is extracted from treated and control cells. DNA fragmentation is visualized as a ladder-like pattern on an agarose gel.[7]
-
-
Microscopy: Morphological changes associated with apoptosis, such as the appearance of apoptotic bodies, are observed using light or electron microscopy.[1][7]
In Vivo Liver Injury Model
Objective: To induce and evaluate liver injury in an animal model using β-D-GalN.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats, or various strains of mice, are commonly used.[3][4][9]
-
Administration of β-D-GalN:
-
A solution of β-D-galactosamine hydrochloride in physiological saline is prepared.
-
Animals are administered a single intraperitoneal (i.p.) injection of β-D-GalN at dosages ranging from 400 mg/kg to 1.1 g/kg.[3][4][9] In some models, lipopolysaccharide (LPS) is co-administered to sensitize the animals to β-D-GalN's effects.[5][6][10]
-
-
Sample Collection: At specified time points (e.g., 24, 48 hours) after injection, animals are euthanized. Blood and liver tissue samples are collected for analysis.[9]
-
Biochemical Analysis:
-
Serum levels of liver injury markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), bilirubin, and ammonia, are measured using standard biochemical assays.[9]
-
-
Histopathological Analysis:
-
Liver tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Sections are stained with hematoxylin and eosin (H&E) to observe histopathological changes such as necrosis, inflammation, and the presence of apoptotic bodies.[11]
-
-
Apoptosis Detection: TUNEL staining is performed on liver sections to detect and quantify apoptotic hepatocytes.[5][7]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the effects of this compound.
References
- 1. D-galactosamine induced hepatocyte apoptosis is inhibited in vivo and in cell culture by a calcium calmodulin antagonist, chlorpromazine, and a calcium channel blocker, verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of D-galactosamine in vitro on [U-14C]palmitate oxidation, triacylglycerol synthesis and secretion in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of galactosamine cytotoxicity in an in vivo/in vitro hepatocellular toxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis of murine hepatocytes induced by high doses of galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butin prevent liver damage triggered by D-galactosamine via regulating lipid peroxidation and proinflammatory cytokines in rodents - Journal of King Saud University - Science [jksus.org]
A Comparative Guide to the Analytical Validation of Beta-D-Galactosamine Detection Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of beta-D-galactosamine is critical in various fields, from biomedical research to quality control in the pharmaceutical industry. This guide provides an objective comparison of the principal analytical methods for this compound detection: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Enzymatic Assays, and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is evaluated based on key validation parameters, supported by experimental data to aid in the selection of the most appropriate technique for your specific research needs.
At a Glance: Performance Comparison of Analytical Methods
The selection of an optimal analytical method hinges on the specific requirements of the application, such as sensitivity, sample throughput, and the nature of the sample matrix. The following tables summarize the quantitative performance of each major detection method.
Table 1: Performance Characteristics of Chromatographic Methods (HPLC and GC-MS)
| Parameter | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.414 nM (for Hex4, a related compound)[1] | Method dependent, typically in the low micromolar to nanomolar range. |
| Limit of Quantification (LOQ) | 1.25 nM (for Hex4, a related compound)[1] | Method dependent, typically in the low micromolar to nanomolar range. |
| Linearity Range | 0 - 1000 nM (for a fluorescent analyte)[2] | Wide linear range, often spanning several orders of magnitude. |
| Precision (%RSD) | Intra-day: 1.8% - 4.1%[2] | Intra-assay CVs: 5.1% - 14.0%; Inter-assay CVs: 6.3% - 16.6% (for amino acids)[3][4] |
| Accuracy (% Recovery) | Typically within 80-120% | Observed-to-expected concentration ratios: 77.8% - 123.0% (for amino acids)[4] |
Table 2: Performance Characteristics of Electrophoretic and Enzymatic Methods
| Parameter | Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | Enzymatic Assays (Fluorometric/Colorimetric) |
| Limit of Detection (LOD) | 5.49 – 16.40 ng/cm³ (for oligosaccharides)[5] | 1.5 x 10⁻¹⁵ M (for β-galactosidase)[6] |
| Limit of Quantification (LOQ) | 18.30 – 54.67 ng/cm³ (for oligosaccharides)[5] | Not explicitly stated, but assays can detect as low as 3 mU/mL of β-galactosidase |
| Linearity Range | 10 µM - 20 mM (for galactose)[7] | Dependent on substrate concentration and enzyme kinetics. |
| Precision (%RSD) | Intra-day: 2.41% - 9.78%; Inter-day: 1.27% - 14.5%[5] | Inter-assay CV: <15% (CSF), <20% (serum) for fluorometric assay[8] |
| Accuracy (% Recovery) | 70.02% - 113.5%[5] | Typically high, but can be influenced by matrix effects. |
Experimental Workflows and Methodologies
To ensure the reproducibility and validity of experimental results, detailed protocols are essential. This section outlines the typical experimental workflows for each analytical method and provides detailed protocols for key experiments.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with pre-column derivatization and fluorescence detection, is a highly sensitive and specific method for quantifying this compound. The workflow involves derivatizing the amino sugar to attach a fluorescent tag, followed by separation and detection.
Caption: Experimental workflow for HPLC analysis of this compound.
-
Sample Preparation: For complex samples like glycoproteins, perform acid hydrolysis to release the monosaccharides.
-
Derivatization Reagent Preparation: Prepare the derivatization reagent by dissolving 50 mg of o-phthalaldehyde (OPA) in 1 mL of methanol. Mix this solution with 10 mL of 0.05 M borate buffer (pH 9.3) and 0.1 mL of 3-mercaptopropionic acid (3-MPA). This reagent should be freshly prepared daily and stored at 4°C.[9]
-
Derivatization Reaction: Mix 150 µL of the sample supernatant with 0.35 mL of 0.05 M borate buffer (pH 9.3) and 0.15 mL of the derivatization reagent. The reaction is carried out at 25°C in a water bath for 15 minutes in dim light.[9]
-
HPLC-FLD Analysis:
-
Column: Phenomenex ODS column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and an aqueous solution of 0.2% ammonium acetate and 0.1% formic acid (B).
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths set appropriately for the chosen derivatizing agent (e.g., for 2-aminobenzamide, excitation at 250 nm and emission at 430 nm).[1]
-
-
Quantification: Generate a standard curve using known concentrations of this compound standards and quantify the sample based on the peak area of the derivative.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high resolution and requires minimal sample volume, making it an attractive alternative to HPLC. For neutral sugars like this compound, derivatization to introduce a charge and a chromophore/fluorophore is necessary.
Caption: Experimental workflow for CE-LIF analysis of this compound.
-
Derivatization with 8-aminopyrene-1,3,6-trisulfonic acid (APTS): The derivatization is based on reductive amination. The reducing end of the open-chain form of the sugar reacts with the primary amine of APTS, forming a Schiff base, which is then reduced to a stable secondary amine.[10]
-
Capillary Preparation: Flush a fused silica capillary with 0.1 M NaOH for 30 minutes, followed by rinsing with distilled water for 10 minutes, 0.1 M HCl for 10 minutes, and another 10 minutes with distilled water. Finally, fill the capillary with the running buffer.[11]
-
CE-LIF Analysis:
-
Instrument: A capillary electrophoresis system equipped with a laser-induced fluorescence detector.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d.).
-
Running Buffer: Prepare the appropriate buffer (e.g., sodium borate) and adjust the pH.
-
Injection: Inject the derivatized sample using electrokinetic injection.
-
Separation: Apply a high voltage across the capillary for separation.
-
Detection: Detect the migrating derivatized this compound using the laser-induced fluorescence detector.
-
-
Quantification: Create a standard curve by analyzing a series of known concentrations of derivatized this compound standards. Determine the concentration of the unknown sample by comparing its peak area to the standard curve.[11]
Enzymatic Assays
Enzymatic assays provide a functional measure of this compound by utilizing the specificity of enzymes like β-galactosidase. These assays are often rapid and can be adapted for high-throughput screening.
Caption: Experimental workflow for an enzymatic assay of this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, a buffer solution as provided in a commercial kit.
-
Substrate Solution: Prepare a solution of o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Stop Solution: Prepare a solution to stop the enzymatic reaction, such as 1 M sodium carbonate.[12]
-
-
Assay Procedure:
-
Add 20 µL of the diluted standards or samples to a 96-well microtiter plate.[13]
-
Initiate the reaction by adding 70 µL of the working solution (containing the substrate and other necessary reagents) to each well and mix gently.[13]
-
Incubate the plate for 30 minutes at 37°C in the dark.[13]
-
Add 120 µL of stop solution to each well to terminate the reaction.[13]
-
-
Measurement and Calculation:
-
Measure the absorbance at 420 nm using a microplate reader.[13]
-
The optical density is directly proportional to the amount of o-nitrophenol produced, which in turn is proportional to the this compound concentration or β-galactosidase activity in the sample. Calculate the concentration based on a standard curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For amino sugars like this compound, derivatization is required to increase their volatility.
Caption: Experimental workflow for GC-MS analysis of this compound.
-
Sample Preparation and Hydrolysis: If the this compound is part of a larger molecule, perform acid hydrolysis to liberate the monosaccharide.
-
Derivatization: A two-step derivatization is common for amino acids and related compounds. First, esterify the analytes using 2 M HCl in methanol (e.g., for 60 minutes at 80°C). Subsequently, perform amidation using an agent like pentafluoropropionic anhydride in ethyl acetate (e.g., for 30 minutes at 65°C). The resulting methyl ester-pentafluoropropionyl derivatives are volatile and suitable for GC-MS analysis.[14]
-
Extraction: After derivatization, extract the derivatives into an organic solvent such as toluene.
-
GC-MS Analysis:
-
Injection: Inject a small aliquot (e.g., 1 µL) of the extracted derivatives into the GC-MS system.
-
Separation: Use a suitable GC column and temperature program to separate the derivatized compounds.
-
Detection: Operate the mass spectrometer in either scan mode to identify compounds based on their mass spectra or in selected-ion monitoring (SIM) mode for enhanced sensitivity and quantification.[14]
-
-
Quantification: For quantitative analysis, use a stable-isotope-labeled internal standard and create a calibration curve to determine the concentration of this compound in the sample.
Conclusion
The choice of an analytical method for this compound detection should be guided by the specific requirements of the intended application. HPLC with fluorescence detection and CE with laser-induced fluorescence detection offer high sensitivity and are well-suited for research applications requiring the detection of low concentrations. Enzymatic assays provide a rapid and cost-effective solution, particularly for high-throughput screening. GC-MS is a robust and reliable method for both qualitative and quantitative analysis, especially when unambiguous identification is crucial. By understanding the performance characteristics and experimental protocols of each method, researchers can make an informed decision to ensure the accuracy and reliability of their results.
References
- 1. imrpress.com [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytic validation of a gas chromatography-mass spectrometry method for quantification of six amino acids in canine serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. beta-galactosidase assay using capillary electrophoresis laser-induced fluorescence detection and resorufin-beta-D-galactopyranoside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of high-sensitivity assays to quantitate cerebrospinal fluid and serum β-galactosidase activity in patients with GM1-gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 12. Monosaccharide Analysis by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hepatotoxins for Inducing Liver Failure: Beta-D-Galactosamine and Alternatives
For researchers and drug development professionals, the selection of an appropriate in vivo model of liver failure is critical for elucidating disease mechanisms and evaluating therapeutic candidates. Beta-D-galactosamine (GalN) is a widely utilized hepatotoxin, but its performance and characteristics differ significantly from other agents such as acetaminophen (APAP), carbon tetrachloride (CCl4), and lipopolysaccharide (LPS). This guide provides a comprehensive comparison of these hepatotoxins, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable model for specific research needs.
Mechanism of Action and Pathophysiological Features
The primary mechanism of GalN-induced hepatotoxicity involves the depletion of uridine triphosphate (UTP), leading to the inhibition of RNA and protein synthesis and subsequent hepatocyte apoptosis.[1] When co-administered with LPS, GalN sensitizes the liver to the inflammatory effects of the endotoxin, resulting in a robust inflammatory response and widespread apoptosis.[1][2]
In contrast, APAP-induced liver injury is primarily driven by the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (GSH) stores and causes mitochondrial oxidative stress, ultimately leading to necrotic cell death.[3][4] CCl4-induced hepatotoxicity is mediated by its metabolic activation by cytochrome P450 enzymes to form the trichloromethyl free radical, which initiates lipid peroxidation and damages cellular membranes, also resulting in necrosis.[5][6] LPS, a component of the outer membrane of Gram-negative bacteria, primarily induces an inflammatory response by activating Toll-like receptor 4 (TLR4) on Kupffer cells, leading to the release of pro-inflammatory cytokines.[7][8]
Quantitative Comparison of Liver Injury Markers
The severity of liver injury induced by these hepatotoxins can be quantified by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). The following tables summarize representative quantitative data from rodent models.
Table 1: Comparison of Peak Serum ALT and AST Levels in Mice
| Hepatotoxin | Dose | Time Point (post-administration) | Peak ALT (U/L) | Peak AST (U/L) | Reference |
| D-Galactosamine/LPS | 700 mg/kg GalN + 10 µg/kg LPS (i.p.) | 6 - 10 hours | > 5000 | > 5000 | [9] |
| Acetaminophen (APAP) | 300 - 500 mg/kg (i.p.) | 24 hours | > 5000 | > 5000 | [10] |
| Carbon Tetrachloride (CCl4) | 2.0 ml/kg (i.p.) | 24 - 48 hours | ~2000 - 4000 | ~3000 - 6000 | [11] |
| Lipopolysaccharide (LPS) | 10 mg/kg (i.p.) | 6 hours | ~150 | ~300 | [12] |
Table 2: Comparison of Peak Serum ALT and AST Levels in Rats
| Hepatotoxin | Dose | Time Point (post-administration) | Peak ALT (U/L) | Peak AST (U/L) | Reference |
| D-Galactosamine/LPS | 800 mg/kg GalN + 8 µg/kg LPS (i.p.) | 12 hours | > 2500 | > 4000 | [13][14] |
| Acetaminophen (APAP) | 3500 mg/kg (oral) | 24 - 48 hours | No significant increase | No significant increase | [10] |
| Carbon Tetrachloride (CCl4) | 200 µL/100 g b.w. (i.p.) | 24 - 48 hours | > 1500 | > 3000 | [15] |
| Lipopolysaccharide (LPS) | 10 mg/kg (i.p.) | 8 hours | Markedly increased | Markedly increased | [16] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for consistency in preclinical studies.
This compound/LPS-Induced Liver Failure
Objective: To induce acute, inflammation-driven liver failure with widespread apoptosis.
Animals: Male C57BL/6 mice (6-8 weeks old) or Sprague-Dawley rats (200-250 g).
Reagents:
-
D-Galactosamine (Sigma-Aldrich)
-
Lipopolysaccharide (from E. coli O111:B4, Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
Procedure (Mice):
-
Dissolve D-Galactosamine in sterile saline to a concentration of 70 mg/mL.
-
Dissolve LPS in sterile saline to a concentration of 1 µg/mL.
-
Administer D-Galactosamine via intraperitoneal (i.p.) injection at a dose of 700 mg/kg body weight.[9]
-
Simultaneously or shortly after, administer LPS via i.p. injection at a dose of 10 µg/kg body weight.[9]
-
Monitor animals for signs of distress. Liver injury typically peaks between 6 and 10 hours post-injection.[9]
Procedure (Rats):
-
Dissolve D-Galactosamine in sterile saline.
-
Dissolve LPS in sterile saline.
-
Administer D-Galactosamine via i.p. injection at a dose of 800 mg/kg body weight.[13][14]
-
Concurrently, administer LPS via i.p. injection at a dose of 8 µg/kg body weight.[13][14]
-
Liver injury develops over 12-24 hours.
Acetaminophen (APAP)-Induced Liver Failure
Objective: To model direct, dose-dependent hepatocellular necrosis.
Animals: Male C57BL/6 mice (8-10 weeks old). Note: Rats are relatively resistant to APAP-induced hepatotoxicity.[17][18]
Reagents:
-
Acetaminophen (Sigma-Aldrich)
-
Sterile saline, warmed to 37°C
Procedure:
-
Fast mice overnight (12-16 hours) with free access to water.
-
Prepare a suspension of APAP in warm sterile saline.
-
Administer APAP via i.p. injection at a dose of 300-500 mg/kg body weight.[10]
-
Peak liver injury is typically observed at 24 hours post-injection.
Carbon Tetrachloride (CCl4)-Induced Liver Failure
Objective: To induce centrilobular necrosis and model toxicant-induced liver injury.
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
Reagents:
-
Carbon tetrachloride (Sigma-Aldrich)
-
Corn oil or olive oil
Procedure (Mice):
-
Prepare a 1:4 (v/v) solution of CCl4 in corn oil.
-
Administer the CCl4 solution via i.p. injection at a dose of 2.0 ml/kg body weight.[11]
-
Liver injury develops over 24 to 48 hours.
Procedure (Rats):
-
Prepare a solution of CCl4 in corn oil.
-
Administer via i.p. injection at a dose of 200 µL/100 g body weight.[15]
-
Peak injury is observed between 24 and 48 hours.
Lipopolysaccharide (LPS)-Induced Liver Inflammation
Objective: To model endotoxin-induced hepatic inflammation.
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
Reagents:
-
Lipopolysaccharide (from E. coli O111:B4, Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
Procedure (Mice):
-
Dissolve LPS in sterile saline.
-
Administer LPS via i.p. injection at a dose of 10 mg/kg body weight.[12]
-
Inflammatory response and mild liver injury are observed within 6 hours.
Procedure (Rats):
-
Dissolve LPS in sterile saline.
-
Administer LPS via i.p. injection at a dose of 10 mg/kg body weight.[16]
-
Peak inflammation occurs within 8 hours.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of these hepatotoxins are reflected in the signaling pathways they activate.
D-Galactosamine/LPS Signaling Pathway
The combination of D-Galactosamine and LPS triggers a potent inflammatory cascade, primarily through the TLR4 signaling pathway, leading to the activation of NF-κB and MAPK pathways and subsequent apoptosis.[19][20]
Acetaminophen (APAP) Signaling Pathway
APAP toxicity is characterized by the generation of NAPQI, leading to GSH depletion, mitochondrial dysfunction, and ultimately, oncotic necrosis.[3]
Carbon Tetrachloride (CCl4) Signaling Pathway
CCl4 is metabolized to a free radical that initiates a cascade of lipid peroxidation, leading to membrane damage and necrosis.[21]
Experimental Workflow for Hepatotoxin-Induced Liver Failure Models
A generalized workflow for studies involving these hepatotoxins is outlined below.
Conclusion and Recommendations
The choice of hepatotoxin for inducing liver failure should be guided by the specific research question.
-
This compound/LPS is the model of choice for studying inflammation-mediated liver injury and the interplay between hepatocytes and immune cells. Its rapid onset and severe, apoptotic phenotype are advantageous for acute studies.
-
Acetaminophen (APAP) provides a highly reproducible model of direct, dose-dependent hepatocellular necrosis, making it ideal for screening hepatoprotective compounds and investigating mechanisms of drug-induced liver injury.
-
Carbon Tetrachloride (CCl4) is a classic model for studying toxicant-induced centrilobular necrosis and is also widely used in chronic studies to induce fibrosis and cirrhosis.
-
Lipopolysaccharide (LPS) alone is suitable for investigating the initial inflammatory response to endotoxemia in the liver, without the confounding factor of direct hepatocyte toxicity.
By carefully considering the distinct mechanisms, quantitative outcomes, and experimental protocols associated with each hepatotoxin, researchers can select the most appropriate model to advance our understanding of liver failure and develop novel therapeutic strategies.
References
- 1. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]
- 5. Deciphering Molecular Mechanisms of Carbon Tetrachloride- Induced Hepatotoxicity: A Brief Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Understanding Lipopolysaccharide-Mediated Hepatitis: Mechanisms and Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced inflammatory liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imrpress.com [imrpress.com]
- 16. dovepress.com [dovepress.com]
- 17. Acetaminophen-induced Liver Injury in Rats and Mice: Comparison of Protein Adducts, Mitochondrial Dysfunction, and Oxidative Stress in the Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 19. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The protective effects of Shikonin on lipopolysaccharide/ d -galactosamine-induced acute liver injury via inhibiting MAPK and NF-κB and activating Nrf ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03291A [pubs.rsc.org]
- 21. Carbon tetrachloride-induced hepatic injury through formation of oxidized diacylglycerol and activation of the PKC/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression in D-Galactosamine and CCl4-Induced Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles in two widely used experimental models of liver injury: D-galactosamine (D-GalN) and carbon tetrachloride (CCl4). Understanding the distinct molecular responses to these hepatotoxins is crucial for mechanistic studies and the development of targeted therapies for liver diseases. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies and a focus on key signaling pathways.
Introduction to the Liver Injury Models
D-galactosamine and CCl4 are common chemical inducers of liver injury in preclinical research, each with a distinct mechanism of action that recapitulates different aspects of human liver pathologies.
-
D-galactosamine (D-GalN): D-GalN is an amino sugar that specifically targets hepatocytes.[1][2] Its toxicity stems from the depletion of uridine triphosphate (UTP), leading to the inhibition of RNA and protein synthesis and subsequently inducing apoptosis.[1][2] Often, it is co-administered with lipopolysaccharide (LPS) to potentiate the inflammatory response and induce a more robust model of acute liver failure, closely mimicking aspects of viral hepatitis.[2][3]
-
Carbon Tetrachloride (CCl4): CCl4 is a hepatotoxin that induces liver injury primarily through the generation of reactive oxygen species (ROS).[4][5] Metabolism of CCl4 by cytochrome P450 enzymes, particularly CYP2E1, produces the highly reactive trichloromethyl free radical, which initiates lipid peroxidation and widespread hepatocellular necrosis.[6] Chronic administration of CCl4 is a well-established model for inducing liver fibrosis and cirrhosis.[4][5][7]
Comparative Gene Expression Profiles
The distinct mechanisms of D-GalN and CCl4 trigger different cascades of gene expression changes. While both models exhibit markers of inflammation and cell death, the specific genes and pathways involved show significant divergence.
Table 1: Key Differentially Expressed Genes in D-GalN/LPS and CCl4 Liver Injury Models
| Gene Category | D-GalN/LPS Induced Liver Injury | CCl4 Induced Liver Injury | Key Differences |
| Inflammation & Immunity | Upregulated: TNF-α, IL-1β, IL-6, CXCL1, CXCL10[3][8] | Upregulated: Genes involved in immune response and wound healing[6] | D-GalN/LPS shows a more pronounced and immediate inflammatory signature, driven by the LPS component. |
| Apoptosis | Upregulated: Fas, FasL, Caspase-3, Bax, Bid[2][9] | Upregulated: Genes involved in cell death[7] | Apoptosis is a primary mode of cell death in D-GalN-induced injury. |
| Oxidative Stress | Upregulated: Heme oxygenase-1 (HO-1), iNOS[10][9] | Upregulated: Stress/DNA damage genes (e.g., GADD153)[7] | Oxidative stress is the central mechanism of CCl4 toxicity, leading to broader changes in related genes. |
| Fibrosis & ECM Remodeling | Less pronounced in acute models. | Upregulated: Genes involved in extracellular matrix (ECM) organization, collagen synthesis[4][6] | CCl4 is a potent inducer of fibrogenesis, a key feature distinguishing it from acute D-GalN models. |
| Metabolism | Changes related to acute phase response. | Downregulated: Cytochrome P450 genes (e.g., Cyp2e1, Cyp2c family), genes for lipid and steroid metabolism[6][7] | CCl4 causes significant disruption of hepatocyte metabolic function. |
| Cell Cycle & Proliferation | Upregulated: Genes involved in cell cycle regulation during the regeneration phase[1][11] | Upregulated: c-myc, c-jun, cyclin D1[7] | Both models show evidence of compensatory proliferation following injury. |
Signaling Pathways in Liver Injury
The differential gene expression patterns in D-GalN and CCl4 models reflect the activation of distinct signaling pathways.
In the D-GalN/LPS model, the inflammatory response is a key driver of pathology. The binding of LPS to Toll-like receptor 4 (TLR4) on Kupffer cells initiates a signaling cascade that results in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3] These cytokines, in turn, can activate death receptor pathways (e.g., Fas/FasL) on hepatocytes, leading to caspase activation and apoptosis.[2]
Conversely, CCl4-induced injury is characterized by pathways related to oxidative stress and fibrogenesis. The initial free radical damage triggers a wound-healing response that, upon chronic exposure, becomes pathological. This involves the activation of hepatic stellate cells (HSCs), the primary producers of extracellular matrix proteins in the liver.[6] Key pathways in CCl4-induced fibrosis include the transforming growth factor-beta (TGF-β) signaling pathway.
Caption: Comparative signaling pathways in D-GalN/LPS and CCl4 liver injury.
Experimental Protocols
The methodologies for inducing liver injury and analyzing gene expression are critical for interpreting the results. Below are representative protocols derived from the literature.
D-GalN/LPS-Induced Acute Liver Injury [2][3][12]
-
Animal Model: Male C57BL/6 or ICR mice (6-8 weeks old).
-
Induction: A single intraperitoneal (i.p.) injection of D-galactosamine (e.g., 700-800 mg/kg) and lipopolysaccharide (e.g., 10 µg/kg). Control animals receive saline.
-
Time Points: Liver and blood samples are typically collected at various time points post-injection, such as 6, 12, and 24 hours, to capture the dynamic changes of acute injury.
-
Gene Expression Analysis: Total RNA is isolated from liver tissue using methods like Trizol extraction. Gene expression is then quantified using microarray analysis or RNA sequencing, with validation of key genes by quantitative real-time PCR (qRT-PCR).
CCl4-Induced Liver Injury [7][13][14]
-
Animal Model: Male Kunming mice or Sprague Dawley rats.
-
Induction:
-
Acute Injury: A single i.p. injection of CCl4 (e.g., 10 mL/kg of a 0.1% solution in olive oil).
-
Chronic Injury/Fibrosis: Repeated i.p. injections of CCl4 (e.g., twice a week for 4-12 weeks). Control animals receive the vehicle (olive oil).
-
-
Time Points:
-
Acute: 12, 24, 48 hours post-injection.
-
Chronic: At the end of the treatment period (e.g., 4, 8, 12 weeks).
-
-
Gene Expression Analysis: Similar to the D-GalN model, liver tissue is processed for RNA isolation, followed by microarray, RNA sequencing, or qRT-PCR analysis.
Caption: General experimental workflow for liver injury and gene expression analysis.
Conclusion
The choice between D-GalN and CCl4 models for liver injury research should be guided by the specific scientific question.
-
The D-GalN/LPS model is highly suitable for studying mechanisms of inflammation-driven, apoptosis-mediated acute liver failure, with relevance to conditions like viral hepatitis. Its gene expression signature is dominated by inflammatory and apoptotic markers.[2][3]
-
The CCl4 model is the gold standard for investigating toxicant-induced hepatocellular necrosis, oxidative stress, and the progression to liver fibrosis.[4][5] Its transcriptomic profile reveals significant metabolic disruption and, in chronic studies, the activation of fibrogenic pathways.[6][7]
A thorough understanding of the distinct gene expression profiles and underlying signaling pathways elicited by these two agents is paramount for the accurate interpretation of experimental results and the successful development of novel hepatoprotective therapies.
References
- 1. snubi.org [snubi.org]
- 2. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of key immune-related genes associated with LPS/D-GalN-induced acute liver failure in mice based on transcriptome sequencing [PeerJ] [peerj.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Mechanisms of CCl4-induced liver fibrosis with combined transcriptomic and proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Genetic Architecture of Carbon Tetrachloride-Induced Liver Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 12. The effects of rhein on D-GalN/LPS-induced acute liver injury in mice: Results from gut microbiome-metabolomics and host transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Changes of gene expression profiles in CCl4 injured liver of mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. imrpress.com [imrpress.com]
Evaluating the Reproducibility of the D-galactosamine-Induced Hepatitis Model: A Comparative Guide
The D-galactosamine (D-GalN) model of acute liver injury is a cornerstone in hepatology research, prized for its ability to mimic the histopathological and biochemical features of human viral hepatitis and acute liver failure. When co-administered with a sensitizing agent like lipopolysaccharide (LPS), D-GalN induces a robust and rapid hepatotoxic response. However, the reproducibility of this model can be a significant challenge, with outcomes often varying between laboratories. This guide provides an objective comparison of different protocols, supported by experimental data, to help researchers, scientists, and drug development professionals navigate and standardize this critical preclinical model.
Mechanism of D-Galactosamine-Induced Hepatitis
D-galactosamine is a specific hepatotoxin that depletes uridine triphosphate (UTP) pools within hepatocytes. This depletion inhibits the synthesis of RNA and proteins, rendering the hepatocytes highly susceptible to apoptosis.[1] The injury is profoundly amplified by the co-administration of LPS, a component of gram-negative bacteria cell walls. LPS primarily activates Kupffer cells (the resident macrophages in the liver) to release a surge of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[2] TNF-α then binds to its receptor (TNFR1) on the sensitized hepatocytes, initiating a caspase-dependent apoptotic cascade that leads to widespread cell death and liver failure.[1][3][4]
The signaling pathway diagram below illustrates this mechanism, highlighting the key molecular players from initial insult to cellular demise.
Factors Influencing Model Reproducibility
The variability in the D-GalN/LPS model stems from several critical factors. Understanding and controlling these variables is paramount for achieving reproducible results.
-
Animal Species and Strain: Rodents are the most common subjects, but susceptibility varies. Rats are generally more sensitive to D-GalN alone than mice.[5] Within mouse strains, C57BL/6 and BALB/c are frequently used, but may exhibit different sensitivities.
-
Dosage of D-GalN and LPS: This is the most significant factor. The dose range for D-GalN is wide (300-800 mg/kg), as is the range for LPS (1-500 µg/kg).[6][7] Higher doses generally lead to more severe injury and higher mortality, but also greater variability. Orthogonal design studies have sought to optimize these dosages for consistent outcomes.[8]
-
Route of Administration: Intraperitoneal (i.p.) injection is the most common method for both agents.[1][7] Intravenous (i.v.) administration is also used and may lead to a more rapid and severe response.[9]
-
Animal Age, Sex, and Weight: These biological variables can influence metabolic rates and immune responses, thereby affecting the severity of liver injury. Most studies use male animals to avoid hormonal cycle variations.
-
Microbiota: The gut microbiome can influence LPS sensitivity and the overall inflammatory response, adding another layer of potential variability.
Comparative Analysis of Experimental Protocols
The following tables summarize quantitative data from various studies using the D-GalN/LPS model in rodents. This data highlights the impact of different protocols on key liver injury markers.
Table 1: Comparison of D-GalN/LPS Protocols and Outcomes in Mice
| Study Reference | Mouse Strain | D-GalN Dose (mg/kg) | LPS Dose (µg/kg) | Route | Peak ALT (U/L) | Peak AST (U/L) | Time Point (hours) |
| Wu et al.[1] | Kunming | 700 | 10 | i.p. | ~1,500 | Not Reported | 8 |
| Liao et al.[7] | NF-κB Transgenic | 800 | 500 | i.p. | ~4,500 | ~8,000 | 8 |
| Mignon et al.[10] | C57BL/6 | 800 | 10 or 50 | i.p. | >3,000 | >6,000 | 6 |
| Mao et al.[11] | ICR | Not specified | Not specified | i.p. | ~2,500 | ~3,000 | 6 |
| Short-term fasting study[12] | C57BL/6J | Not specified | Not specified | i.p. | ~8,000 | ~12,000 | 6 |
Note: Values are approximated from figures in the cited literature and serve for comparative purposes.
Table 2: Comparison of D-GalN/LPS Protocols and Outcomes in Rats
| Study Reference | Rat Strain | D-GalN Dose (mg/kg) | LPS Dose (µg/kg) | Route | Peak ALT (U/L) | Peak AST (U/L) | Time Point (hours) |
| Wang et al.[9] | Sprague-Dawley | 400 | 32 | i.v. | ~3,500 | Not Reported | 16 |
| D-GalN/LPS Hepatotoxicity Study[13] | Wistar | 400 | 10 | i.p. | ~4,000 | ~7,500 | 6 |
| Amino Acid Mixture Study[14] | Sprague-Dawley | 500 | Not specified | i.p. | ~2,500 | ~5,000 | Not specified |
Note: Values are approximated from figures in the cited literature and serve for comparative purposes.
Standardized Experimental Protocol
Based on a synthesis of common methodologies, a standard protocol for inducing acute liver injury in mice is presented below. This protocol serves as a baseline that can be optimized for specific research needs.
Materials:
-
D-galactosamine hydrochloride (Sigma-Aldrich)
-
Lipopolysaccharide (from E. coli, serotype 0111:B4 or similar, Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6 mice, 8-10 weeks old
-
Standard laboratory equipment for injections, blood collection, and tissue harvesting.
Procedure:
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Preparation of Reagents:
-
Dissolve D-GalN in sterile saline to a final concentration of 70 mg/mL.
-
Dissolve LPS in sterile saline to a final concentration of 1 µg/mL.
-
Both solutions should be prepared fresh on the day of the experiment.
-
-
Induction of Injury:
-
Weigh each mouse to determine the precise injection volume.
-
Administer D-GalN via intraperitoneal (i.p.) injection at a dose of 700 mg/kg.
-
Simultaneously or within 30 minutes, administer LPS via i.p. injection at a dose of 10 µg/kg.
-
-
Monitoring and Sample Collection:
-
Monitor animals for signs of distress.
-
At a predetermined time point (typically 6-8 hours post-injection for peak injury), anesthetize the mice.
-
Collect blood via cardiac puncture for serum analysis of ALT and AST levels.
-
Perfuse the liver with cold PBS and harvest the tissue. A portion can be fixed in 10% neutral buffered formalin for histology, while the remainder can be snap-frozen in liquid nitrogen for molecular analysis.
-
-
Control Group: Administer an equivalent volume of sterile saline to a control group of mice.
Workflow for Enhancing Reproducibility
Achieving consistency in the D-GalN/LPS model requires a systematic approach. The following workflow diagram outlines key steps to standardize the procedure and minimize variability.
Comparison with Alternative Acute Liver Injury Models
While the D-GalN/LPS model is excellent for studying TNF-α-mediated apoptosis, other models are available that replicate different etiologies of human acute liver injury.
Table 3: Overview of Common Acute Liver Injury Models
| Model | Inducing Agent(s) | Primary Mechanism | Key Features | General Reproducibility |
| D-GalN/LPS | D-galactosamine / Lipopolysaccharide | TNF-α mediated apoptosis, inflammation | Mimics fulminant hepatitis, rapid onset | Moderate to High (dose-dependent) |
| Acetaminophen (APAP) | Acetaminophen (high dose) | Centrilobular necrosis via toxic metabolite (NAPQI) | Clinically relevant to drug overdose, involves oxidative stress | High |
| Carbon Tetrachloride (CCl4) | Carbon tetrachloride | Centrilobular necrosis via free-radical injury | Widely used for both acute and chronic (fibrosis) studies | High |
| Concanavalin A (ConA) | Concanavalin A | T-cell mediated autoimmune hepatitis | Mimics autoimmune liver disease, severe inflammation | Moderate |
Conclusion
The D-galactosamine/LPS model is a powerful tool for investigating the mechanisms of acute liver failure, particularly those driven by inflammatory cytokine-mediated apoptosis. While it has a reputation for variability, this guide demonstrates that reproducibility can be significantly enhanced through careful control of key experimental parameters. By standardizing animal characteristics, optimizing agent dosages, and adhering to a consistent, well-documented protocol, researchers can generate more reliable and comparable data. This rigorous approach is essential for advancing our understanding of liver pathophysiology and for the development of effective new therapies.
References
- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor necrosis factor‐α‐mediated hepatocyte apoptosis stimulates fibrosis in the steatotic liver in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Defective TNF-α–mediated hepatocellular apoptosis and liver damage in acidic sphingomyelinase knockout mice [jci.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Establishment of a Standardized Liver Fibrosis Model with Different Pathological Stages in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical models of acute liver failure: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Orthogonal design based optimization of a mouse model of acute liver failure induced by D-galactosamine and lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a rat model of D-galactosamine/lipopolysaccharide induced hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Protective Effects of Costunolide Against D-Galactosamine and Lipopolysaccharide-Induced Acute Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short‐term fasting attenuates lipopolysaccharide/D‐galactosamine‐induced acute liver failure through Sirt1‐autophagy signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Alpinetin pretreatment prevents lipopolysaccharide/D-galactosamine-induced acute liver injury in mice by inhibiting ferroptosis via the Nrf2/SLC7A11/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of beta-D-Galactosamine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling beta-D-galactosamine must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Although this compound hydrochloride is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to follow established laboratory waste protocols to mitigate any potential risks.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves.[3] In the event of a spill, avoid generating dust and sweep the material into a suitable container for disposal.[2][3] Prevent the substance from entering drains, sewers, or water courses.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed by treating it as a chemical waste product. This cautious approach aligns with general laboratory safety guidelines that recommend treating all chemical waste as potentially hazardous until confirmed otherwise by environmental health and safety (EHS) personnel.[4]
-
Collection : Collect waste this compound, including any contaminated materials such as paper towels or absorbent pads from spill cleanups, in a designated and clearly labeled waste container. The container must be chemically compatible with the substance and have a secure, leak-proof closure.[5]
-
Labeling : Label the waste container with "this compound Waste" and include any other relevant information as required by your institution's waste management program. Proper labeling is essential for accurate tracking and disposal.[6]
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[5][7]
-
Consultation and Pickup : Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management service to arrange for pickup and disposal. Always consult with these experts regarding local, state, and federal regulations to ensure full compliance.[1][2]
Important Considerations :
-
Do Not Dispose Down the Drain : Under no circumstances should this compound be disposed of down the sink or into the sewer system.[1][7]
-
Empty Containers : Empty containers that held this compound should be managed as chemical waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
Summary of this compound Properties
For quick reference, the following table summarizes key information pertinent to the handling and disposal of this compound hydrochloride.
| Property | Value | Source |
| Physical State | Powder Solid | [2] |
| Appearance | Off-white | [2] |
| Hazard Classification | Not classified as hazardous | [1][2] |
| Melting Point | 182 - 185 °C / 359.6 - 365 °F | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling beta-D-galactosamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling beta-D-galactosamine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is a potential hepatotoxic agent, necessitating careful handling and the use of appropriate personal protective equipment.[1][2]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification/Standard | Purpose |
| Eye/Face Protection | Safety Glasses or Goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | To prevent eye contact with the powder.[1] |
| Skin Protection | Gloves | Chemically resistant (e.g., nitrile rubber) | To prevent skin contact.[3] |
| Lab Coat/Protective Clothing | Standard laboratory coat | To prevent contamination of personal clothing.[1] | |
| Respiratory Protection | Dust Mask | N95 (US) or equivalent | Recommended when handling the powder to avoid inhalation.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Log the chemical into the laboratory's inventory system.
-
-
Storage:
-
Preparation and Use:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.
-
Don the appropriate PPE as outlined in the table above.
-
Avoid contact with skin and eyes.[1]
-
Do not breathe in the dust.[1]
-
Weigh the required amount of this compound carefully to avoid generating airborne dust.
-
For solutions, dissolve the powder in the appropriate solvent as per the experimental protocol.
-
-
Disposal:
-
All waste, including empty containers and contaminated materials, must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1]
-
Chemical waste generators are responsible for determining if the discarded chemical is classified as a hazardous waste.[1]
-
While smaller quantities may sometimes be disposed of with household waste, it is imperative to follow official regulations.
-
Emergency Procedures
Spill Response Workflow
In the event of a spill, follow the established protocol to ensure a safe and effective cleanup.
Caption: Workflow for responding to a this compound spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[4] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Drink plenty of water. Call a physician immediately.[4] |
PPE Selection Logic
The selection of appropriate PPE is a critical step in the risk assessment process before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
